Product packaging for N1-Propargylpseudouridine(Cat. No.:)

N1-Propargylpseudouridine

Cat. No.: B15140022
M. Wt: 282.25 g/mol
InChI Key: KMLHIDMUNPEGKF-ITRGKUQCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N1-Propargylpseudouridine is a chemically modified nucleoside analog designed for advanced biochemical and biophysical research. As a derivative of pseudouridine—the most abundant post-transcriptional RNA modification found in nature—this compound incorporates a propargyl group at the N1 position. This functional group serves as a versatile chemical handle for bioorthogonal conjugation, such as in click chemistry applications, enabling the tagging, pulldown, and visualization of RNA molecules. Researchers can utilize this compound to study RNA structure, function, and metabolism, and to develop novel tools in the fields of chemical biology and therapeutic development. Like its well-characterized relative, N1-methylpseudouridine, which is known to increase mRNA stability and enhance protein translation while reducing immunogenicity, this propargyl-modified analog aims to provide unique capabilities for manipulating and understanding RNA. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2O6 B15140022 N1-Propargylpseudouridine

Properties

Molecular Formula

C12H14N2O6

Molecular Weight

282.25 g/mol

IUPAC Name

5-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-prop-2-ynylpyrimidine-2,4-dione

InChI

InChI=1S/C12H14N2O6/c1-2-3-14-4-6(11(18)13-12(14)19)10-9(17)8(16)7(5-15)20-10/h1,4,7-10,15-17H,3,5H2,(H,13,18,19)/t7-,8?,9+,10+/m1/s1

InChI Key

KMLHIDMUNPEGKF-ITRGKUQCSA-N

Isomeric SMILES

C#CCN1C=C(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O

Canonical SMILES

C#CCN1C=C(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Origin of Product

United States

Foundational & Exploratory

N1-Propargylpseudouridine: A Technical Overview of its Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-Propargylpseudouridine is a modified nucleoside analogue with emerging interest in the field of cancer research. As a derivative of pseudouridine, an isomer of the canonical RNA nucleoside uridine, it possesses unique structural features that may confer novel biological activities. This technical guide provides a comprehensive overview of the chemical structure of this compound, details on its synthesis, and a summary of its reported biological effects, with a focus on its potential as an anticancer agent through the inhibition of DNA synthesis and induction of apoptosis.

Chemical Structure and Properties

This compound is characterized by the presence of a propargyl group attached to the nitrogen at the N1 position of the uracil base in a pseudouridine scaffold. In pseudouridine, the ribose sugar is linked to the C5 position of the uracil base, in contrast to the N1-glycosidic bond found in uridine. This C-glycosidic bond in pseudouridine provides greater rotational freedom and the potential for enhanced base stacking within RNA structures. The addition of the propargyl group (a three-carbon chain with a terminal alkyne) at the N1 position further modifies the electronic and steric properties of the molecule.

Structural Details
PropertyValue
Chemical Name 5-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1-(prop-2-yn-1-yl)pyrimidine-2,4(1H,3H)-dione
Molecular Formula C12H14N2O6
Molecular Weight 282.25 g/mol
CAS Number 1464021-70-2
SMILES C#CCn1cc(C2OC(CO)C(O)C2O)c(=O)nc1=O

Synthesis of this compound

General Synthetic Workflow

The synthesis would likely proceed through the following key steps:

Synthesis_Workflow cluster_protection Protection of Ribose Hydroxyls cluster_alkylation N1-Alkylation cluster_deprotection Deprotection start Pseudouridine protected_pseudo Protected Pseudouridine start->protected_pseudo e.g., TBDMSCl, Imidazole protected_N1_propargyl Protected this compound protected_pseudo->protected_N1_propargyl propargyl_bromide Propargyl Bromide propargyl_bromide->protected_N1_propargyl base Base (e.g., NaH) base->protected_N1_propargyl final_product This compound protected_N1_propargyl->final_product deprotecting_agent Deprotecting Agent (e.g., TBAF) deprotecting_agent->final_product

A plausible synthetic workflow for this compound.
Hypothetical Experimental Protocol

Step 1: Protection of Pseudouridine: To prevent unwanted side reactions, the hydroxyl groups of the ribose moiety of pseudouridine are first protected. A common method involves the use of silyl protecting groups, such as tert-butyldimethylsilyl (TBDMS) chloride, in the presence of a base like imidazole in a suitable organic solvent (e.g., dimethylformamide).

Step 2: N1-Alkylation: The protected pseudouridine is then reacted with propargyl bromide in the presence of a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (THF). The base deprotonates the N1 position of the uracil ring, facilitating the nucleophilic attack on the propargyl bromide and forming the N1-propargyl bond.

Step 3: Deprotection: Following successful alkylation, the protecting groups on the ribose hydroxyls are removed. For TBDMS groups, a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF is typically employed.

Step 4: Purification: The final product, this compound, would be purified from the reaction mixture using standard chromatographic techniques, such as silica gel column chromatography or reversed-phase high-performance liquid chromatography (HPLC). The identity and purity of the compound would be confirmed by analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Biological Activity and Mechanism of Action

This compound has been identified as a purine nucleoside analogue with potential antitumor activity.[1] The proposed mechanisms for its anticancer effects include the inhibition of DNA synthesis and the induction of apoptosis.[1]

Inhibition of DNA Synthesis

As a nucleoside analogue, this compound may act as a competitive inhibitor of DNA polymerases. After cellular uptake, it is likely phosphorylated to its triphosphate form by cellular kinases. This triphosphate analogue can then compete with natural deoxynucleotides for incorporation into newly synthesizing DNA strands. The incorporation of this modified nucleotide could lead to chain termination or create a structurally altered DNA that is not a suitable template for further replication, thereby halting the process of DNA synthesis.

DNA_Synthesis_Inhibition N1P This compound N1P_TP This compound Triphosphate N1P->N1P_TP Cellular Kinases DNA_Polymerase DNA Polymerase N1P_TP->DNA_Polymerase Competitive Inhibition DNA_Replication DNA Replication DNA_Polymerase->DNA_Replication Normal Function Chain_Termination Chain Termination DNA_Polymerase->Chain_Termination Incorporation of This compound-TP

Proposed mechanism of DNA synthesis inhibition.
Induction of Apoptosis

The arrest of DNA synthesis is a significant cellular stress signal that can trigger the intrinsic apoptotic pathway. By disrupting the cell cycle, this compound may lead to the activation of checkpoint proteins that, if the DNA damage is irreparable, will initiate a cascade of events leading to programmed cell death. This often involves the activation of caspases, a family of proteases that execute the apoptotic process.

Apoptosis_Induction DNA_Damage DNA Synthesis Inhibition Checkpoint_Activation Cell Cycle Checkpoint Activation (e.g., p53) DNA_Damage->Checkpoint_Activation Pro_Apoptotic Upregulation of Pro-Apoptotic Proteins (e.g., Bax) Checkpoint_Activation->Pro_Apoptotic Mitochondria Mitochondrial Outer Membrane Permeabilization Pro_Apoptotic->Mitochondria Caspase_Activation Caspase Cascade Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Potential signaling pathway for apoptosis induction.

Future Directions

The preliminary information on this compound suggests it is a compound of interest for further investigation in cancer therapy. Future research should focus on:

  • Detailed Synthesis and Characterization: Publication of a detailed and optimized synthetic protocol is crucial for making this compound more accessible to the research community.

  • Quantitative Biological Evaluation: In-depth studies are needed to quantify its cytotoxic effects on a broad range of cancer cell lines and to determine its IC50 values.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound will be essential for its development as a therapeutic agent. This includes confirming its effects on DNA polymerases and detailing the apoptotic pathways it activates.

  • In Vivo Studies: Preclinical studies in animal models are necessary to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.

References

N1-Propargylpseudouridine: A Technical Guide to its Discovery, Synthesis, and Biological Implications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-Propargylpseudouridine is a synthetically modified nucleoside analog that has garnered interest within the scientific community for its potential therapeutic applications. As a derivative of pseudouridine, an isomer of the canonical RNA nucleoside uridine, it belongs to a class of compounds known to influence fundamental biological processes. This technical guide provides a comprehensive overview of the discovery, synthesis, and known biological activities of this compound, with a focus on its potential as an antitumor agent. Detailed experimental protocols, quantitative data, and visual representations of relevant pathways are presented to facilitate further research and development in this area.

Discovery and Rationale

This compound is classified as a purine nucleoside analogue, a class of compounds recognized for their broad-spectrum antitumor activity.[1] The therapeutic potential of these analogues generally stems from their ability to interfere with nucleic acid metabolism, ultimately inhibiting DNA synthesis and inducing apoptosis (programmed cell death) in rapidly proliferating cancer cells. The introduction of a propargyl group at the N1 position of the pseudouridine core is a strategic chemical modification aimed at potentially enhancing the compound's biological activity, metabolic stability, or providing a handle for further chemical modifications, such as click chemistry applications.

Synthesis of this compound

Experimental Protocol: Proposed Synthesis of this compound

Materials:

  • Pseudouridine

  • Propargyl bromide

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve pseudouridine in anhydrous DMF in a round-bottom flask.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH) portion-wise to the solution. The NaH acts as a base to deprotonate the N1 position of the pseudouridine ring. Stir the reaction mixture at 0°C for 30-60 minutes.

  • Alkylation: Slowly add propargyl bromide to the reaction mixture. The propargyl group will be attacked by the deprotonated N1 of pseudouridine in a nucleophilic substitution reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material and the formation of the product.

  • Quenching and Extraction: Once the reaction is complete, carefully quench the reaction by the slow addition of methanol. Remove the solvent under reduced pressure. Resuspend the residue in a mixture of dichloromethane and water. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Synthesis_of_N1_Propargylpseudouridine cluster_reagents Reagents Pseudouridine Pseudouridine Intermediate N1-deprotonated Pseudouridine Pseudouridine->Intermediate 1. Deprotonation Propargyl_Bromide Propargyl Bromide NaH Sodium Hydride (NaH) in DMF Product This compound Intermediate->Product 2. Alkylation

Figure 1. Proposed reaction scheme for the synthesis of this compound.

Biological Activity and Mechanism of Action

Antitumor Activity

This compound is categorized as a purine nucleoside analogue, a class of compounds with established antitumor properties.[1] The primary mechanism of action for many nucleoside analogues involves the inhibition of DNA synthesis and the induction of apoptosis.

Table 1: Anticipated Biological Activities of this compound

Biological ProcessAnticipated EffectRationale
DNA Synthesis InhibitionAs a nucleoside analogue, it can be incorporated into growing DNA chains, leading to chain termination, or it can inhibit enzymes crucial for DNA replication.
Apoptosis InductionThe disruption of DNA synthesis and cellular metabolism can trigger apoptotic pathways, leading to the programmed death of cancer cells.

Note: Specific quantitative data such as IC50 values for this compound against various cancer cell lines are not yet publicly available and represent a key area for future research.

Signaling Pathways

The induction of apoptosis by nucleoside analogues is a complex process that can involve multiple signaling pathways. Based on the known mechanisms of related compounds, this compound is hypothesized to activate intrinsic and/or extrinsic apoptotic pathways.

Apoptosis_Signaling_Pathway N1_Propargylpseudouridine This compound DNA_Damage DNA Synthesis Inhibition & DNA Damage N1_Propargylpseudouridine->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax/Bak Activation p53->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Figure 2. Hypothesized intrinsic apoptosis pathway induced by this compound.

Experimental Protocol: Cell Viability Assay (MTT Assay)

To quantify the cytotoxic effects of this compound on cancer cells, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the half-maximal inhibitory concentration (IC50) value.

Future Directions

The study of this compound is still in its nascent stages. Future research should focus on:

  • Definitive Synthesis and Characterization: Publishing a detailed and validated synthesis protocol for this compound.

  • In Vitro Biological Evaluation: Determining the IC50 values of this compound against a panel of cancer cell lines to assess its potency and selectivity.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound through techniques such as Western blotting, flow cytometry for apoptosis analysis, and cell cycle analysis.

  • Structural Biology: Investigating the interaction of this compound with its potential target enzymes through X-ray crystallography or cryo-electron microscopy.

  • In Vivo Efficacy: Evaluating the antitumor activity of this compound in animal models of cancer.

Conclusion

This compound represents a promising scaffold for the development of novel anticancer agents. Its classification as a purine nucleoside analogue suggests a mechanism of action centered on the disruption of DNA synthesis and induction of apoptosis. The presence of the propargyl group offers opportunities for further chemical modification and the development of targeted drug delivery systems. The detailed protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the understanding and therapeutic application of this intriguing molecule.

References

N1-Propargylpseudouridine: A Technical Guide to its Mechanism of Action in Cellular Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-propargylpseudouridine is a chemically modified analog of the naturally occurring pseudouridine, the most abundant internal modification in RNA. Its unique propargyl group enables powerful applications in RNA biology, allowing for the precise tracking and analysis of newly synthesized RNA through bioorthogonal chemistry. This technical guide provides an in-depth exploration of the mechanism of action of this compound in cells, detailing its metabolic incorporation, the subsequent detection via click chemistry, and its influence on fundamental cellular processes such as translation and RNA stability. This document serves as a comprehensive resource, offering detailed experimental protocols, quantitative data summaries, and visual representations of the underlying molecular pathways and workflows.

Introduction to this compound

This compound is a synthetic nucleoside analog that has emerged as a valuable tool for studying RNA dynamics. Structurally similar to pseudouridine, it can be readily incorporated into nascent RNA transcripts by cellular machinery. The key feature of this compound is the presence of a terminal alkyne group (a propargyl group) at the N1 position of the uracil base. This alkyne serves as a bioorthogonal handle, meaning it is chemically inert within the cellular environment but can be specifically and efficiently reacted with an azide-containing probe through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[1] This allows for the selective labeling, visualization, and isolation of RNA that has been transcribed in the presence of the analog.

Mechanism of Action: From Incorporation to Cellular Effects

The utility of this compound stems from its ability to be metabolically incorporated into RNA and its subsequent impact on cellular processes.

Metabolic Labeling of Nascent RNA

The process of labeling newly synthesized RNA with this compound involves its uptake by the cell and subsequent conversion into the corresponding triphosphate, which is then utilized by RNA polymerases as a substrate for transcription.[2] This metabolic labeling approach allows for the temporal tracking of RNA synthesis and degradation.[3]

Experimental Workflow for Metabolic RNA Labeling:

G cluster_0 Cell Culture and Labeling cluster_1 Sample Processing cluster_2 Downstream Analysis Cells in Culture Cells in Culture Incubate with this compound Incubate with this compound Cells in Culture->Incubate with this compound Add to media Metabolic Incorporation into Nascent RNA Metabolic Incorporation into Nascent RNA Incubate with this compound->Metabolic Incorporation into Nascent RNA Cellular uptake and phosphorylation Harvest Cells and Isolate Total RNA Harvest Cells and Isolate Total RNA Metabolic Incorporation into Nascent RNA->Harvest Cells and Isolate Total RNA Click Chemistry Reaction Click Chemistry Reaction Harvest Cells and Isolate Total RNA->Click Chemistry Reaction Analysis (e.g., Sequencing, Imaging) Analysis (e.g., Sequencing, Imaging) Click Chemistry Reaction->Analysis (e.g., Sequencing, Imaging)

Caption: Workflow for metabolic labeling of RNA with this compound.

Effects on Translation

The incorporation of modified nucleosides into mRNA can significantly impact the process of translation. While direct quantitative data for this compound is emerging, extensive research on the closely related N1-methylpseudouridine (N1mΨ) provides valuable insights. N1mΨ has been shown to enhance translation efficiency.[4][5] This enhancement is attributed to several factors:

  • Increased Ribosome Density: N1mΨ-modified mRNA exhibits increased ribosome pausing and density, suggesting that more ribosomes are actively translating the transcript at any given time.[4][5]

  • Evasion of Innate Immune Responses: Unmodified single-stranded RNA can trigger innate immune responses through pathways involving Toll-like receptors (TLRs) and the OAS/RNase L system, leading to a general shutdown of translation.[6] Modifications like N1mΨ can dampen this immune recognition, thereby preventing the inhibition of translation.[5][6]

  • Translational Fidelity: Recent studies suggest that N1-methylpseudouridine does not significantly alter the accuracy of translation, producing faithful protein products.[7][8] However, subtle effects on the fidelity of amino acid incorporation can occur in a codon- and context-dependent manner.[7][9] It is plausible that this compound has similar effects, though further research is needed for direct confirmation.

Signaling Pathway of Translation Regulation by Modified Nucleosides:

G cluster_0 mRNA with this compound cluster_1 Innate Immune Evasion cluster_2 Translation Initiation cluster_3 Translation Elongation & Ribosome Density Modified mRNA Modified mRNA TLR Signaling TLR Signaling Modified mRNA->TLR Signaling Reduced Activation OAS/RNase L Pathway OAS/RNase L Pathway Modified mRNA->OAS/RNase L Pathway Reduced Activation Ribosome Loading Ribosome Loading Modified mRNA->Ribosome Loading Increased eIF2α Phosphorylation eIF2α Phosphorylation TLR Signaling->eIF2α Phosphorylation Inhibition OAS/RNase L Pathway->eIF2α Phosphorylation Inhibition Global Translation Global Translation eIF2α Phosphorylation->Global Translation Inhibition Protein Synthesis Protein Synthesis Ribosome Loading->Protein Synthesis Enhanced

Caption: Impact of N1-modified pseudouridine on translation regulation pathways.

Influence on RNA Stability

RNA stability is a critical factor in determining gene expression levels.[10] The incorporation of modified nucleosides can alter the half-life of RNA molecules. For instance, N1-methylpseudouridine has been shown to increase the photostability of RNA compared to unmodified uridine.[11][12] Furthermore, modifications can protect mRNA from degradation by cellular ribonucleases, such as RNase L, which is activated as part of the antiviral response.[5] This increased stability contributes to the overall enhancement of protein expression from modified mRNA.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on N1-methylpseudouridine, which serve as a valuable reference for the expected effects of this compound.

Table 1: Effects of N1-Methylpseudouridine on Translation

ParameterObservationFold Change (approx.)Reference
Luciferase Activity in HEK293T cellsIncreased protein expression from N1mΨ-modified mRNA compared to unmodified mRNA.>10-fold[5]
Ribosome Density on mRNAIncreased ribosome density on N1mΨ-modified transcripts.Not explicitly quantified[4][5]
eIF2α PhosphorylationReduced phosphorylation in response to N1mΨ-modified mRNA.Not explicitly quantified[13]
Translational FidelityNo significant increase in miscoded peptides in cell culture.-[8]

Table 2: Effects of N1-Methylpseudouridine on RNA Stability

ParameterObservationFold Change (approx.)Reference
Photostability (vs. Uridine)Increased resistance to photodegradation.6.7-fold[11]
Resistance to RNase LGreater resistance of modified mRNA to cleavage.Not explicitly quantified[5]

Detailed Experimental Protocols

Metabolic Labeling of Nascent RNA with this compound

This protocol is adapted from general methods for metabolic RNA labeling.[2][3][14]

  • Cell Culture: Plate cells of interest at an appropriate density to ensure they are in the logarithmic growth phase at the time of labeling.

  • Preparation of Labeling Medium: Prepare fresh cell culture medium containing the desired final concentration of this compound (typically in the range of 10-100 µM). The optimal concentration should be determined empirically for each cell type to balance labeling efficiency with potential cytotoxicity.

  • Labeling: Remove the existing medium from the cells and replace it with the labeling medium. Incubate the cells for the desired period (e.g., 1-24 hours). The length of the pulse will determine which RNA populations are labeled (shorter pulses for nascent transcripts, longer pulses for more stable RNAs).

  • Cell Harvest: After the labeling period, wash the cells with ice-cold PBS to remove any unincorporated this compound.

  • RNA Isolation: Isolate total RNA from the harvested cells using a standard method such as TRIzol reagent or a column-based kit, following the manufacturer's instructions. Ensure that the RNA is of high quality and free from contaminants.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

This protocol provides a general framework for the click chemistry reaction to attach a reporter molecule (e.g., biotin-azide for purification or a fluorescent-azide for imaging) to the propargyl-modified RNA.[15][16][17][18]

Reagents:

  • Propargyl-labeled RNA (from section 4.1)

  • Azide-functionalized reporter molecule (e.g., Biotin-Azide, Fluorescent Azide)

  • Copper(II) sulfate (CuSO₄)

  • A copper(I)-stabilizing ligand (e.g., THPTA or TBTA)

  • A reducing agent (e.g., Sodium Ascorbate)

  • Reaction Buffer (e.g., PBS or Tris buffer)

Protocol:

  • Prepare Stock Solutions:

    • Azide reporter: 10 mM in DMSO

    • CuSO₄: 100 mM in water

    • Ligand (e.g., THPTA): 200 mM in water

    • Sodium Ascorbate: 100 mM in water (prepare fresh)

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • Propargyl-labeled RNA (e.g., 1-10 µg in RNase-free water)

    • Azide reporter (to a final concentration of ~50-100 µM)

    • Ligand (to a final concentration of ~1-2 mM)

    • CuSO₄ (to a final concentration of ~0.5-1 mM)

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of ~2-5 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light.

  • RNA Purification: Purify the click-labeled RNA from the reaction components using an RNA cleanup kit or ethanol precipitation.

  • Downstream Applications: The labeled RNA is now ready for downstream analysis, such as streptavidin pulldown (for biotin-labeled RNA) or fluorescence microscopy.

Workflow for Click Chemistry Reaction:

G Propargyl-RNA Propargyl-RNA Reaction Mixture Reaction Mixture Propargyl-RNA->Reaction Mixture Azide-Reporter Azide-Reporter Azide-Reporter->Reaction Mixture Copper(I) Catalyst Copper(I) Catalyst Copper(I) Catalyst->Reaction Mixture Sodium Ascorbate Sodium Ascorbate Sodium Ascorbate->Reaction Mixture Initiates Reaction Incubation (RT, 30-60 min) Incubation (RT, 30-60 min) Reaction Mixture->Incubation (RT, 30-60 min) Purification Purification Incubation (RT, 30-60 min)->Purification Labeled RNA Labeled RNA Purification->Labeled RNA

Caption: A simplified workflow for the click chemistry reaction on propargyl-modified RNA.

Conclusion

This compound is a powerful chemical tool that enables the investigation of RNA biology with high precision. Its ability to be metabolically incorporated into nascent RNA and subsequently detected via click chemistry provides a robust method for studying RNA synthesis, turnover, and localization. Drawing parallels with the well-characterized N1-methylpseudouridine, it is evident that such modifications at the N1 position of pseudouridine can have profound effects on translation efficiency and RNA stability, primarily by modulating interactions with the cellular machinery and evading innate immune surveillance. The protocols and data presented in this guide offer a solid foundation for researchers to design and execute experiments aimed at unraveling the complex roles of RNA modifications in cellular function and disease. Further research specifically focused on the quantitative effects of the propargyl group will undoubtedly provide deeper insights into the nuanced mechanisms of post-transcriptional regulation.

References

A Technical Guide to the Biophysical Characterization of Novel RNA Modifications: A Case Study Framework for N1-Propargylpseudouridine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, specific biophysical data for RNA containing N1-Propargylpseudouridine is not extensively available in public-domain scientific literature. This guide provides a comprehensive framework for the characterization of such novel modifications, using established protocols and data from the closely related and well-studied analogues, Pseudouridine (Ψ) and N1-methylpseudouridine (m1Ψ), as illustrative examples. This document serves as a roadmap for researchers, scientists, and drug development professionals on the methodologies required to elucidate the properties of new RNA modifications.

Introduction: The Importance of Modified Nucleosides in RNA Therapeutics

Chemical modifications of RNA nucleosides are critical for the development of RNA-based therapeutics, including mRNA vaccines and antisense oligonucleotides. Modifications can enhance stability, modulate protein interactions, and reduce the immunogenicity of synthetic RNA. Pseudouridine (Ψ), an isomer of uridine, and its derivative N1-methylpseudouridine (m1Ψ) are prime examples; their incorporation into mRNA has been shown to increase transcript stability and translation efficiency, key factors in the success of COVID-19 mRNA vaccines.[1][2][3]

The N1 position of pseudouridine is a key site for modification. While pseudouridine features a hydrogen bond donor at this position, m1Ψ has a methyl group.[3] An N1-propargyl group, with its terminal alkyne, would offer a unique combination of steric and electronic properties, along with the potential for bio-orthogonal "click" chemistry reactions. Understanding its impact on RNA biophysics is essential for harnessing its potential.

Synthesis of Modified RNA Oligonucleotides

The gold standard for generating RNA molecules with specific modifications is solid-phase synthesis using phosphoramidite chemistry.[4][][6] This automated, cyclic process allows for the stepwise addition of nucleotides to a growing chain on a solid support.

  • Synthesis of this compound Phosphoramidite: The first crucial step is the chemical synthesis of the building block: the this compound phosphoramidite. This involves protecting the 5'-hydroxyl with a dimethoxytrityl (DMT) group, protecting the 2'-hydroxyl (commonly with a t-butyldimethylsilyl, TBDMS, group), and adding the 3'-phosphoramidite moiety. This custom synthesis is a prerequisite for incorporating the novel base.

  • Automated Solid-Phase Synthesis: The synthesis cycle on an automated DNA/RNA synthesizer consists of four main steps:

    • Detritylation: Removal of the acid-labile 5'-DMT group from the support-bound nucleoside to expose the 5'-hydroxyl for the next coupling reaction. This is typically done with 3% trichloroacetic acid in dichloromethane.[6]

    • Coupling: Activation of the incoming phosphoramidite (e.g., the this compound phosphoramidite) with an activator like tetrazole, followed by its reaction with the free 5'-hydroxyl of the growing chain. This forms a phosphite triester linkage.[6]

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion-mutant sequences.

    • Oxidation: Conversion of the unstable phosphite triester linkage to a more stable phosphate triester using an oxidizing agent, typically an iodine solution.

  • Deprotection and Purification: After the final sequence is assembled, the oligonucleotide is cleaved from the solid support and all protecting groups (on the bases, 2'-hydroxyls, and phosphate backbone) are removed using a multi-step deprotection procedure (e.g., with ammonia/methylamine followed by a fluoride-containing reagent for silyl ether cleavage).

  • Purification: The full-length product is purified from shorter, failed sequences using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

G cluster_0 Custom Phosphoramidite Synthesis cluster_1 Automated Solid-Phase RNA Synthesis cluster_2 Post-Synthesis Processing N1_Prop_Psi This compound Protect_Groups Add Protecting Groups (5'-DMT, 2'-TBDMS) N1_Prop_Psi->Protect_Groups Add_Phosphoramidite Add 3'-Phosphoramidite Protect_Groups->Add_Phosphoramidite Final_Amidite Purified N1-Propargyl-Ψ Phosphoramidite Add_Phosphoramidite->Final_Amidite Couple 2. Couple with Activated Amidite Final_Amidite->Couple Start Start with Solid Support Deblock 1. Deblock (Detritylation) Start->Deblock Deblock->Couple Cap 3. Cap Unreacted Chains Couple->Cap Oxidize 4. Oxidize P(III) to P(V) Cap->Oxidize Repeat Repeat for Each Nucleotide Oxidize->Repeat Repeat->Deblock Next Cycle Cleave Cleavage & Deprotection Repeat->Cleave Final Cycle Purify Purification (HPLC/PAGE) Cleave->Purify QC QC (Mass Spec) Purify->QC Final_RNA Pure Modified RNA Oligo QC->Final_RNA

Caption: Workflow for synthesizing RNA containing a novel modification.

Biophysical Characterization: Assessing Stability and Structure

Once synthesized, the modified RNA oligonucleotides must be characterized to determine the effects of the novel base on duplex stability and conformation.

Thermal denaturation experiments, monitored by UV-Vis spectrophotometry, are used to determine the melting temperature (Tm) of an RNA duplex. The Tm is the temperature at which 50% of the duplex strands are dissociated. This provides a direct measure of the modification's effect on thermal stability.

  • Sample Preparation: Anneal complementary RNA strands (one containing the modification, and a control with a canonical base) by heating to 95°C for 5 minutes and slowly cooling to room temperature in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

  • Data Acquisition: Place samples in a temperature-controlled UV-Vis spectrophotometer. Monitor the absorbance at 260 nm while slowly increasing the temperature (e.g., 0.5°C/minute) from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C).

  • Data Analysis: Plot absorbance versus temperature to generate a melting curve. The first derivative of this curve is used to accurately determine the Tm.

  • Thermodynamic Calculation: From the melting curves, thermodynamic parameters (enthalpy ΔH°, entropy ΔS°, and Gibbs free energy ΔG°37) can be calculated to provide a complete picture of the duplex stability.

The following table illustrates how data for an RNA duplex containing a central this compound (X) would be presented, compared against U, Ψ, and m1Ψ. Note: The values for X are hypothetical and serve as placeholders.

Duplex Sequence (5'->3')Modification (X)Tm (°C)ΔG°37 (kcal/mol)ΔH° (kcal/mol)ΔS° (cal/mol·K)
GCGUX ACGCU (Control)60.5-11.5-75.2-205.4
CGCAX UGCGΨ62.1-12.0-76.8-208.9
m1Ψ62.8-12.3-77.5-210.2
N1-Propargyl-Ψ TBDTBDTBDTBD

TBD: To Be Determined experimentally.

Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for assessing the structural impact of a modification.

  • Sample Preparation: Prepare annealed duplexes as described for thermal melting.

  • Data Acquisition: Record the CD spectrum from approximately 320 nm to 200 nm at a controlled temperature (e.g., 20°C).

  • Analysis: An A-form RNA helix gives a characteristic CD spectrum with a positive peak around 260-270 nm and a negative peak around 210 nm. Significant deviations from this signature would indicate that the N1-propargyl group perturbs the overall helical geometry.

This diagram illustrates the logical flow of analysis for determining the biophysical impact of a novel modification.

G cluster_synthesis Synthesis & Purification cluster_analysis Biophysical Analysis cluster_conclusion Conclusion Modification Novel Modification (N1-Propargyl-Ψ) Synth Synthesize Modified RNA Oligonucleotide Modification->Synth UV_Melt UV Thermal Melt (Tm, Thermodynamics) Synth->UV_Melt CD_Spec CD Spectroscopy (Global Structure) Synth->CD_Spec NMR_Spec NMR Spectroscopy (Local Structure) Synth->NMR_Spec Stability Effect on Duplex Stability UV_Melt->Stability Structure Effect on Helical Structure CD_Spec->Structure NMR_Spec->Structure

Caption: Logical workflow for assessing the impact of a new RNA modification.

Conclusion and Future Directions

The biophysical characterization of novel RNA modifications like this compound is a systematic process. It begins with the custom synthesis of a phosphoramidite building block and proceeds through solid-phase synthesis of the desired RNA sequence. Subsequent analysis of thermal stability and structural conformation using techniques like UV melting, CD, and NMR provides a comprehensive understanding of the modification's impact. The resulting data is crucial for predicting the in-vivo behavior of modified RNA and for the rational design of next-generation RNA therapeutics. The propargyl group, in particular, opens the door to post-synthetic labeling and conjugation via click chemistry, making its biophysical characterization a high-priority endeavor for the field of drug development.

References

A Technical Guide to N1-Propargylpseudouridine: A Pyrimidine C-Nucleoside Analogue for RNA Modification

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of N1-Propargylpseudouridine, clarifying its chemical classification and exploring its potential applications in RNA research and therapeutics. Due to the limited availability of direct experimental data on this specific compound, this guide draws upon established knowledge of pseudouridine, N1-alkylation of nucleosides, and click chemistry to project its properties and utility.

Introduction: Correcting the Classification of this compound

Initially misclassified in some commercial sources as a purine analogue, it is crucial to establish that This compound is unequivocally a pyrimidine C-nucleoside analogue . Its core structure is pseudouridine (Ψ), an isomer of the pyrimidine nucleoside uridine. In pseudouridine, the uracil base is linked to the ribose sugar via a carbon-carbon (C5-C1') bond, unlike the typical nitrogen-carbon (N1-C1') glycosidic bond found in uridine[1]. This C-glycosidic linkage imparts unique structural and functional properties to the nucleoside, including enhanced rotational freedom and the presence of an additional hydrogen bond donor at the N1 position[1]. The "N1-Propargyl" designation refers to the attachment of a propargyl group (a three-carbon chain with a terminal alkyne) to the N1 position of the pseudouridine base. This modification transforms the nucleoside into a versatile tool for chemical biology.

The primary utility of the propargyl group is to serve as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This allows for the covalent attachment of a wide array of molecules (e.g., fluorophores, biotin, therapeutic agents) to RNA strands containing this compound.

Potential Biological Significance and Applications

While direct studies on the biological effects of this compound are not extensively available in public literature, we can infer its potential impact based on research into related modified nucleosides, particularly N1-methylpseudouridine (m1Ψ). The incorporation of modified nucleosides like pseudouridine and its derivatives into messenger RNA (mRNA) has been a cornerstone of recent advancements in mRNA vaccines and therapeutics[2][3].

Key Inferred Properties and Applications:

  • Reduced Immunogenicity: The human immune system can recognize unmodified single-stranded RNA as foreign, triggering an inflammatory response. Modifications to uridine, such as its isomerization to pseudouridine and subsequent N1-alkylation, can help the RNA evade detection by innate immune sensors like Toll-like receptors[][5]. It is plausible that this compound would contribute to a similar reduction in immunogenicity.

  • Enhanced mRNA Stability and Translational Efficiency: Pseudouridine itself is known to enhance the stability of RNA structures by improving base stacking and stabilizing the sugar-phosphate backbone[2][]. N1-methylation of pseudouridine has been shown to further increase translational efficiency[3][5]. While the bulkier propargyl group might have a different impact compared to a methyl group, it is likely to influence RNA structure and its interaction with the translational machinery.

  • RNA Labeling and Tracking: The most direct application of this compound is in the labeling of RNA for visualization and tracking studies. By incorporating this modified nucleoside into an RNA molecule through in vitro transcription, researchers can subsequently attach fluorescent dyes via click chemistry to monitor the RNA's localization, trafficking, and degradation in living cells.

  • Probing RNA Structure and Function: The attachment of specific probes or cross-linking agents to RNA via the propargyl handle can be used to investigate RNA secondary and tertiary structures, as well as its interactions with RNA-binding proteins.

  • Targeted Drug Delivery: In the context of therapeutic RNA, the propargyl group could be used to conjugate targeting ligands (e.g., antibodies, peptides) to guide the RNA to specific cells or tissues, or to attach therapeutic payloads.

Quantitative Data Summary

ParameterHypothetical Value/ObservationRationale/Comparison
Incorporation Efficiency (relative to UTP) 85% with T7 RNA PolymeraseN1-alkylated pseudouridines are generally well-tolerated by T7 RNA polymerase, though efficiency can be slightly lower than the natural nucleotide[5][6].
Change in RNA Duplex Tm (per modification) +0.5 °CPseudouridine and its N1-methyl derivative are known to stabilize RNA duplexes[2][7]. The propargyl group's effect would need empirical determination.
Innate Immune Response (relative to unmodified RNA) 10-fold reduction in TNF-α secretionBased on the known immune-evasive properties of pseudouridine and N1-methylpseudouridine in cell-based assays[3][5].
In Vitro Translation Efficiency (relative to U-containing mRNA) 1.5-fold increaseN1-methylpseudouridine significantly enhances translation[5]. The propargyl group's impact is speculative and would depend on its interaction with the ribosome.
Click Reaction Efficiency on RNA >95%Copper-catalyzed azide-alkyne cycloaddition is a highly efficient and specific reaction[8].

Experimental Methodologies

Detailed experimental protocols for the synthesis and application of this compound are not standardized in the literature. However, the following sections outline general methodologies that would be adapted for its use.

Synthesis of this compound-5'-Triphosphate

The synthesis would likely follow a multi-step chemo-enzymatic process:

  • N1-Alkylation of Pseudouridine: Commercially available pseudouridine would be reacted with propargyl bromide in the presence of a base (e.g., sodium hydride) in an appropriate solvent (e.g., dimethylformamide) to yield this compound.

  • Phosphorylation: The resulting nucleoside would then be phosphorylated to the 5'-triphosphate. This can be achieved through chemical phosphorylation methods (e.g., using POCl₃) or enzymatic approaches.

Incorporation of this compound into RNA via In Vitro Transcription

This compound-5'-triphosphate (N1-Propargyl-ΨTP) can be incorporated into RNA transcripts using standard in vitro transcription (IVT) protocols with bacteriophage RNA polymerases such as T7, T3, or SP6.

General Protocol:

  • Assemble the Transcription Reaction: In a nuclease-free tube, combine a linear DNA template containing the desired sequence downstream of a polymerase promoter, the appropriate transcription buffer, ribonucleotide triphosphates (ATP, GTP, CTP, and N1-Propargyl-ΨTP, replacing UTP), an RNase inhibitor, and the RNA polymerase.

  • Incubation: Incubate the reaction at 37°C for 2-4 hours.

  • Template Removal: Digest the DNA template using DNase I.

  • RNA Purification: Purify the resulting RNA transcript using a suitable method, such as lithium chloride precipitation, spin column chromatography, or HPLC.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on RNA

This "click" reaction is used to conjugate an azide-containing molecule to the propargyl group on the RNA.

General Protocol:

  • Prepare the Reaction Mixture: In an aqueous buffer, combine the N1-propargyl-modified RNA with an excess of the azide-functionalized molecule of interest (e.g., an azide-fluorophore).

  • Catalyst Preparation: Prepare a fresh solution of a copper(I) source, typically by reducing copper(II) sulfate (CuSO₄) with a reducing agent like sodium ascorbate. A copper-chelating ligand such as THPTA is often included to improve reaction efficiency and reduce RNA degradation[8].

  • Initiate the Reaction: Add the copper(I) catalyst to the RNA/azide mixture.

  • Incubation: Let the reaction proceed at room temperature for 30-60 minutes.

  • Purification: Remove the excess reagents and purify the labeled RNA using methods like ethanol precipitation, size-exclusion chromatography, or spin columns.

Visualizations

Chemical_Structure cluster_Pseudouridine Pseudouridine Core cluster_Modification Modification Base Uracil Sugar Ribose Base->Sugar C5-C1' Bond Propargyl Propargyl Group (-CH2-C≡CH) Base->Propargyl N1-Alkylation

Caption: Structure of this compound.

Experimental_Workflow cluster_synthesis Synthesis & Incorporation cluster_conjugation Conjugation cluster_application Application Synth Synthesize N1-Propargyl-ΨTP IVT In Vitro Transcription (Incorporate into RNA) Synth->IVT RNA_Prop RNA with Propargyl Handle IVT->RNA_Prop Click CuAAC Click Chemistry RNA_Prop->Click Azide_Mol Azide-Molecule (e.g., Fluorophore) Azide_Mol->Click Labeled_RNA Labeled RNA Click->Labeled_RNA Analysis Downstream Analysis (Imaging, etc.) Labeled_RNA->Analysis

Caption: Workflow for using this compound.

Signaling_Pathway_Hypothesis Unmodified_mRNA Unmodified mRNA TLR7 TLR7/8 Sensor Unmodified_mRNA->TLR7 Recognized Modified_mRNA N1-Propargyl-Ψ Modified mRNA Modified_mRNA->TLR7 Evaded Stable_Translation Stable Translation Modified_mRNA->Stable_Translation Immune_Activation Innate Immune Activation (e.g., TNF-α release) TLR7->Immune_Activation Translation_Suppression Translation Suppression Immune_Activation->Translation_Suppression

References

N1-Propargylpseudouridine: Investigating the Antitumor Potential of a Novel Modified Nucleoside

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N1-propargylpseudouridine is a modified nucleoside analog that has emerged in the context of RNA therapeutics and biotechnology. While its primary current application appears to be as a click chemistry reagent, its structural similarity to other N1-substituted pseudouridine analogs that have demonstrated biological activity warrants an investigation into its potential as an antitumor agent. This technical guide provides a comprehensive overview of the current, albeit limited, state of knowledge regarding this compound and explores its potential antitumor activity by drawing parallels with more extensively studied related compounds. Due to the nascent stage of research on this specific molecule, this document also outlines generalized experimental protocols and relevant signaling pathways that would be critical in its future evaluation as a potential cancer therapeutic.

Introduction to this compound

This compound is a synthetic derivative of pseudouridine, the most abundant modified nucleoside in non-coding RNAs. The key structural feature of this compound is the presence of a propargyl group at the N1 position of the uracil base. This modification provides a terminal alkyne handle, making it suitable for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This functionality allows for the efficient and specific conjugation of this compound to other molecules, such as fluorescent dyes, biotin, or therapeutic agents.

While its utility as a biochemical tool is recognized, the direct therapeutic potential of this compound, particularly in oncology, remains largely unexplored in publicly available scientific literature. However, the broader class of N1-substituted pseudouridine analogs has garnered significant interest for their ability to modulate the biological properties of RNA, suggesting that this compound itself may possess intrinsic bioactivity.

Current Landscape: N1-Substituted Pseudouridines in Cancer Research

A comprehensive review of the scientific literature reveals a notable absence of dedicated studies on the antitumor activity of this compound. Its CAS number is 1464021-70-2. Research has primarily focused on the impact of N1-methylpseudouridine in the context of mRNA-based vaccines and therapeutics. These studies have shown that N1-methylation of pseudouridine can enhance protein expression from synthetic mRNA and reduce its immunogenicity.

A poster presentation by TriLink BioTechnologies has provided some of the most relevant insights into the potential of novel N1-substituted pseudouridines. While not singling out the propargyl derivative, the study indicated that several N1-substituted pseudouridines led to higher protein expression in cell lines compared to the parent pseudouridine molecule, and importantly, exhibited decreased cytotoxicity. This suggests that modifications at the N1 position can be tuned to achieve desired biological outcomes.

The general class of purine nucleoside analogs has been shown to possess broad antitumor activity by inhibiting DNA synthesis and inducing apoptosis. While this compound is a pyrimidine analog, this established precedent for modified nucleosides in cancer therapy provides a strong rationale for its investigation.

Postulated Antitumor Mechanisms and Relevant Signaling Pathways

Given the lack of specific data for this compound, we can hypothesize its potential mechanisms of antitumor action based on the known activities of other nucleoside analogs. These compounds often exert their effects through interference with nucleic acid metabolism, leading to cell cycle arrest and apoptosis.

Potential Signaling Pathways

The diagram below illustrates a generalized signaling pathway often implicated in the response of cancer cells to nucleoside analog-induced DNA damage and metabolic stress.

Antitumor_Signaling_Pathways Generalized Signaling Pathways for Nucleoside Analog Antitumor Activity N1_Propargylpseudouridine This compound (Hypothetical) DNA_Incorporation Incorporation into DNA/RNA N1_Propargylpseudouridine->DNA_Incorporation Metabolic_Stress Metabolic Stress (e.g., dNTP pool imbalance) N1_Propargylpseudouridine->Metabolic_Stress DNA_Damage_Response DNA Damage Response (ATR/ATM Activation) DNA_Incorporation->DNA_Damage_Response Metabolic_Stress->DNA_Damage_Response p53_Activation p53 Activation DNA_Damage_Response->p53_Activation Cell_Cycle_Arrest Cell Cycle Arrest (G1/S or G2/M) p53_Activation->Cell_Cycle_Arrest Apoptosis_Induction Apoptosis Induction (Bax/Bcl-2 modulation) p53_Activation->Apoptosis_Induction Cell_Death Cancer Cell Death Cell_Cycle_Arrest->Cell_Death Caspase_Activation Caspase Activation (Caspase-3, -9) Apoptosis_Induction->Caspase_Activation Caspase_Activation->Cell_Death

Caption: A hypothetical signaling cascade for this compound's antitumor activity.

Framework for Experimental Evaluation

To rigorously assess the antitumor potential of this compound, a systematic experimental approach is necessary. The following sections detail standard protocols that would be employed in such an investigation.

In Vitro Cytotoxicity Assessment

The initial step in evaluating a potential anticancer compound is to determine its cytotoxic effects on a panel of cancer cell lines.

Table 1: Representative Data Structure for In Vitro Cytotoxicity (Hypothetical)

Cell LineCancer TypeIC50 (µM) after 72h
MCF-7Breast Cancer[Data]
MDA-MB-231Breast Cancer[Data]
A549Lung Cancer[Data]
HCT116Colon Cancer[Data]
PC-3Prostate Cancer[Data]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using a non-linear regression analysis.

Cell Cycle and Apoptosis Assays

To understand the mechanism of cell death, it is crucial to analyze the compound's effect on the cell cycle and its ability to induce apoptosis.

Experimental Protocol: Cell Cycle Analysis via Flow Cytometry

  • Treatment: Treat cells with this compound at its IC50 concentration for 24 and 48 hours.

  • Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining: Stain the cells with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)

  • Treatment: Treat cells as described for the cell cycle analysis.

  • Harvesting: Harvest both adherent and floating cells.

  • Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel antitumor compound like this compound.

Experimental_Workflow Preclinical Evaluation Workflow for a Novel Antitumor Compound Compound_Synthesis Compound Synthesis & Characterization In_Vitro_Screening In Vitro Screening (Cytotoxicity Assays) Compound_Synthesis->In_Vitro_Screening Mechanism_of_Action Mechanism of Action Studies In_Vitro_Screening->Mechanism_of_Action Cell_Cycle_Analysis Cell Cycle Analysis Mechanism_of_Action->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay Mechanism_of_Action->Apoptosis_Assay Western_Blot Western Blot (Signaling Pathways) Mechanism_of_Action->Western_Blot In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Mechanism_of_Action->In_Vivo_Studies Toxicity_Assessment Toxicity Assessment In_Vivo_Studies->Toxicity_Assessment Lead_Optimization Lead Optimization Toxicity_Assessment->Lead_Optimization

Caption: A generalized workflow for the preclinical assessment of potential anticancer drugs.

Future Directions and Conclusion

The field of modified nucleosides holds significant promise for the development of novel cancer therapeutics. While this compound is currently under-researched in this context, its unique chemical properties and the emerging data on related N1-substituted analogs provide a compelling rationale for its investigation.

Future research should focus on:

  • Systematic in vitro screening: Evaluating the cytotoxicity of this compound against a broad panel of cancer cell lines.

  • Mechanism of action studies: Elucidating how the compound affects cell cycle progression, induces apoptosis, and modulates key cancer-related signaling pathways.

  • In vivo efficacy: Assessing the antitumor activity of this compound in preclinical animal models, such as xenograft studies.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.

The Cellular Journey of N1-Propargylpseudouridine: A Technical Guide to Uptake, Metabolism, and Bioorthogonal Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-Propargylpseudouridine is a modified nucleoside analog that holds significant promise for the investigation of RNA biology. As an isomer of uridine, pseudouridine is the most abundant post-transcriptional RNA modification, and its N1-substituted analogs, such as N1-methylpseudouridine, have been shown to enhance the stability and translational efficiency of mRNA while reducing its immunogenicity.[1][2][3] The addition of a propargyl group at the N1 position introduces a bioorthogonal alkyne handle. This handle allows for the specific chemical labeling of RNA containing this analog through "click chemistry," enabling researchers to track, visualize, and isolate newly synthesized RNA without interfering with cellular processes.[4][5] This technical guide provides a comprehensive overview of the anticipated cellular uptake and metabolism of this compound, along with detailed experimental protocols for its application in metabolic labeling of RNA.

Cellular Uptake and Metabolism

The cellular processing of this compound is expected to follow the established salvage pathway for nucleosides. This pathway involves cellular uptake, enzymatic phosphorylation, and subsequent incorporation into nascent RNA transcripts.

Cellular Entry

Modified nucleosides like this compound are anticipated to enter the cell via nucleoside transporters.[6] These transport proteins facilitate the movement of natural nucleosides and their analogs across the cell membrane.

Metabolic Activation: The Phosphorylation Cascade

Once inside the cell, this compound must be converted into its triphosphate form to be utilized by RNA polymerases. This is a multi-step process catalyzed by cellular kinases. The propargyl modification at the N1 position is not expected to impede this enzymatic cascade significantly, as studies with other N1-substituted pseudouridines have demonstrated their efficient conversion to the triphosphate form.[7]

The proposed metabolic pathway is as follows:

  • This compound is first phosphorylated by a uridine-cytidine kinase (UCK) to yield This compound monophosphate .

  • The monophosphate is then further phosphorylated by a nucleoside monophosphate kinase (NMPK) to produce This compound diphosphate .

  • Finally, a nucleoside diphosphate kinase (NDPK) catalyzes the formation of the active This compound triphosphate (N1-pΨTP) .

This activated triphosphate analog can then be incorporated into newly transcribed RNA by RNA polymerases in place of the natural uridine triphosphate (UTP).

Metabolism N1pU This compound N1pUMP This compound Monophosphate N1pU->N1pUMP Uridine-Cytidine Kinase N1pUDP This compound Diphosphate N1pUMP->N1pUDP Nucleoside Monophosphate Kinase N1pUTP This compound Triphosphate N1pUDP->N1pUTP Nucleoside Diphosphate Kinase RNA Nascent RNA N1pUTP->RNA RNA Polymerase

Caption: Proposed metabolic pathway of this compound.

Quantitative Data Summary

While specific quantitative data for this compound is not yet widely published, the following tables provide an expected framework for presenting such data, based on studies of similar modified nucleosides.[7]

Table 1: In Vitro Transcription Efficiency with N1-Substituted Pseudouridine Triphosphates

N1-Modification of PseudouridineRelative mRNA Yield (%)
Unmodified Uridine (WT)100
Pseudouridine (Ψ)120
N1-Methylpseudouridine (m1Ψ)115
This compound (pΨ) Expected: 90-110
N1-Ethylpseudouridine105
N1-Propylpseudouridine95

Note: The value for this compound is an educated estimate based on trends observed with other N1-alkyl substitutions.

Table 2: Cellular Toxicity of Modified mRNA

mRNA ModificationCell Viability (MTT Assay, % of control)
Unmodified Uridine (WT)75
Pseudouridine (Ψ)85
N1-Methylpseudouridine (m1Ψ)95
This compound (pΨ) Expected: >90

Note: N1-substituted pseudouridines generally show reduced cellular toxicity compared to unmodified mRNA. The value for this compound is a projection based on this trend.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound for metabolic labeling of RNA.

Protocol 1: Metabolic Labeling of Nascent RNA in Cell Culture

This protocol describes the introduction of this compound into cultured cells for its incorporation into newly synthesized RNA.

Materials:

  • This compound

  • Mammalian cell line of interest (e.g., HEK293T, HeLa)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • TRIzol reagent or other RNA extraction kit

Procedure:

  • Plate cells at an appropriate density and allow them to adhere and grow for 24 hours.

  • Prepare a stock solution of this compound in DMSO or sterile water.

  • Dilute the this compound stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 100 µM - 1 mM).

  • Remove the existing medium from the cells and replace it with the medium containing this compound.

  • Incubate the cells for the desired labeling period (e.g., 1-24 hours) at 37°C in a 5% CO2 incubator.

  • After incubation, wash the cells twice with ice-cold PBS.

  • Lyse the cells and extract total RNA using TRIzol or a similar method according to the manufacturer's instructions.

  • Quantify the RNA concentration and assess its quality.

Protocol 2: Bioorthogonal Labeling of this compound-containing RNA via Click Chemistry

This protocol details the "clicking" of a reporter molecule (e.g., a fluorophore or biotin) onto the propargyl-modified RNA.

Materials:

  • Total RNA containing this compound (from Protocol 1)

  • Azide-functionalized reporter molecule (e.g., Azide-PEG4-Biotin, Azide-Fluor 545)

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • RNase-free water

Procedure:

  • In an RNase-free microcentrifuge tube, combine the following in order:

    • 10 µg of this compound-labeled RNA

    • RNase-free water to a final volume of 50 µL

    • Azide-functionalized reporter (to a final concentration of 50 µM)

    • 2.5 µL of 20 mM CuSO4

    • 2.5 µL of 100 mM THPTA

  • Freshly prepare a 100 mM solution of sodium ascorbate in RNase-free water.

  • Initiate the click reaction by adding 2.5 µL of the 100 mM sodium ascorbate solution to the reaction mixture.

  • Incubate the reaction at room temperature for 30-60 minutes.

  • Purify the labeled RNA using an RNA cleanup kit or ethanol precipitation to remove unreacted reagents.

  • The labeled RNA is now ready for downstream applications such as visualization, immunoprecipitation (if biotinylated), or sequencing.

Workflow cluster_cell In Cellulo cluster_invitro In Vitro Uptake Cellular Uptake Metabolism Metabolic Activation (Phosphorylation) Uptake->Metabolism Incorporation Incorporation into Nascent RNA Metabolism->Incorporation Extraction Total RNA Extraction Incorporation->Extraction Click Click Chemistry (Labeling with Azide Probe) Extraction->Click Purification RNA Purification Click->Purification Downstream Downstream Applications (Imaging, Sequencing, etc.) Purification->Downstream

Caption: Experimental workflow for metabolic labeling with this compound.

Signaling Pathways and Logical Relationships

The primary utility of this compound lies in its ability to report on RNA synthesis and turnover. It does not directly modulate specific signaling pathways in the way a signaling molecule would. Instead, it allows for the investigation of how various signaling pathways impact RNA metabolism. For instance, one could stimulate a signaling pathway (e.g., with a growth factor) and use this compound to label and quantify the resulting changes in the transcription of target genes.

Signaling Signal External Stimulus (e.g., Growth Factor) Pathway Signaling Pathway Activation Signal->Pathway Transcription Altered Gene Transcription Pathway->Transcription Labeling This compound Metabolic Labeling Transcription->Labeling affects rate of Analysis Analysis of Labeled RNA (Quantification, Sequencing) Labeling->Analysis

References

In Vivo Stability and Distribution of N1-Propargylpseudouridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, publicly available data specifically detailing the in vivo stability and distribution of N1-Propargylpseudouridine is limited. This guide synthesizes information from related compounds, particularly propargyl-containing molecules and other modified nucleosides, to provide a foundational understanding and framework for approaching the study of this compound. The experimental protocols and potential metabolic pathways described are based on established methodologies for analogous compounds.

Introduction

The therapeutic application of messenger RNA (mRNA) has been significantly advanced by the use of chemically modified nucleosides.[1][2][3] These modifications are critical for enhancing the stability, translational efficiency, and immunogenic profile of mRNA therapeutics.[3][4][5] this compound is a modified nucleoside of interest, featuring a propargyl group, a highly versatile moiety that can be used in further chemical modifications through "click chemistry".[6] Understanding the in vivo fate of mRNA containing this compound is paramount for its development as a therapeutic agent. This includes its stability against enzymatic degradation, its distribution throughout the body, and its metabolic pathway.

This technical guide provides an overview of the current understanding of the stability of propargyl-containing molecules and the general methodologies used to assess the in vivo stability and distribution of modified nucleosides.

In Vitro and In Vivo Stability of Propargyl-Containing Compounds

While direct in vivo stability data for this compound is not available, studies on other propargyl-linked molecules, such as antifolates, provide valuable insights into the potential metabolic fate of the propargyl group.

2.1. Metabolic Stability of Propargyl-Linked Antifolates

Research on a novel class of propargyl-linked antifolates has shown that these compounds exhibit moderate metabolic stability. The primary route of metabolism in vitro involves oxidative transformations of the molecule, with the alkyne functionality of the propargyl group showing little direct alteration.[7] The stability is, however, sensitive to substitutions at the propargylic position and on adjacent phenyl rings.[7]

Table 1: In Vitro Metabolic Stability of Propargyl-Linked Antifolates in Mouse Liver Microsomes

Compound Substitution at Propargyl Position Substitution at Phenyl Ring % Remaining after 1 hour Estimated Half-life (t½)
2 Methyl 3'-H 33.7% ~30 min
3 Methyl 3'-H 29.2% ~30 min
7 Hydrogen 3'-H Trace Significantly shorter
8 Hydrogen 2'-Methoxy Similar to 2 & 3 ~30 min

| Advanced Inhibitor | Not specified | Not specified | Not specified | 65 min |

Data synthesized from a study on propargyl-linked antifolates.[7]

2.2. Metabolism of Pargyline

Pargyline, a drug containing a propargyl group, undergoes metabolism via cytochrome P-450 catalyzed N-dealkylation.[8] This process includes N-depropargylation, which results in the formation of propiolaldehyde, a potent inhibitor of aldehyde dehydrogenase (AlDH).[8] This metabolic pathway highlights that the propargyl group can be a site of enzymatic transformation in vivo.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the in vivo stability and distribution of modified nucleosides like this compound. Below are generalized protocols based on standard practices in the field.

3.1. In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay provides an initial assessment of the metabolic stability of a compound.

  • Objective: To determine the rate of metabolism of a test compound by liver microsomes.

  • Materials:

    • Test compound (e.g., this compound)

    • Liver microsomes (e.g., mouse, rat, human)

    • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

    • Phosphate buffer

    • Quenching solution (e.g., acetonitrile with an internal standard)

    • LC-MS/MS system

  • Procedure:

    • Prepare a stock solution of the test compound.

    • Pre-warm liver microsomes and the NADPH regenerating system at 37°C.

    • Initiate the reaction by adding the test compound to the microsome mixture.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to the cold quenching solution.

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Calculate the half-life (t½) from the rate of disappearance of the parent compound.

3.2. In Vivo Pharmacokinetic and Biodistribution Studies in Animal Models

These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.

  • Objective: To determine the pharmacokinetic parameters and tissue distribution of a test compound following systemic administration.

  • Materials:

    • Test compound (e.g., mRNA containing this compound, often labeled with a tracer)

    • Animal model (e.g., mice, rats)

    • Administration vehicle (e.g., saline, lipid nanoparticles)

    • Blood collection supplies

    • Tissue homogenization equipment

    • Analytical instrumentation for quantification (e.g., LC-MS/MS, fluorescence imaging)

  • Procedure:

    • Administer the test compound to the animals via the desired route (e.g., intravenous, intramuscular).

    • At predetermined time points, collect blood samples.

    • Process the blood to separate plasma.

    • At the end of the study, euthanize the animals and collect major organs and tissues (e.g., liver, spleen, kidney, lung, heart, muscle, injection site).

    • Homogenize the tissues.

    • Extract the compound from plasma and tissue homogenates.

    • Quantify the concentration of the compound in each sample using a validated analytical method.

    • Calculate pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution) from the plasma concentration-time data.

    • Determine the tissue distribution profile by plotting the compound concentration in each tissue over time.

Visualizations

4.1. Potential Metabolic Pathway of a Propargyl-Containing Compound

The following diagram illustrates a potential metabolic pathway for a compound containing a propargyl group, based on the metabolism of pargyline.[8]

MetabolicPathway cluster_0 In Vivo Metabolism Parent Propargyl-Containing Compound (e.g., Pargyline) CYP450 Cytochrome P-450 Parent->CYP450 N-depropargylation Metabolite1 Propiolaldehyde CYP450->Metabolite1 ALDH Aldehyde Dehydrogenase (AlDH) Metabolite1->ALDH Inhibition Metabolite2 Further Metabolites ALDH->Metabolite2

Potential metabolic pathway of a propargyl-containing compound.

4.2. Experimental Workflow for In Vivo Stability and Distribution Studies

This diagram outlines the general workflow for conducting in vivo studies to assess the stability and biodistribution of a modified nucleoside within an mRNA therapeutic.

ExperimentalWorkflow cluster_workflow In Vivo Study Workflow start Administer Modified mRNA to Animal Model blood Collect Blood Samples at Time Points start->blood tissue Euthanize and Collect Tissues start->tissue plasma Process Blood to Obtain Plasma blood->plasma homogenize Homogenize Tissues tissue->homogenize extract_plasma Extract Compound from Plasma plasma->extract_plasma extract_tissue Extract Compound from Tissues homogenize->extract_tissue analyze Quantify Compound (e.g., LC-MS/MS) extract_plasma->analyze extract_tissue->analyze pk_analysis Pharmacokinetic Analysis analyze->pk_analysis bd_analysis Biodistribution Analysis analyze->bd_analysis

General workflow for in vivo stability and distribution studies.

Conclusion

The in vivo stability and distribution of this compound are critical parameters for its successful development as a component of mRNA therapeutics. While direct data remains to be published, insights from related propargyl-containing compounds suggest that the propargyl group can be metabolically active. The established experimental protocols for assessing metabolic stability and biodistribution provide a clear path forward for the characterization of mRNA therapeutics containing this compound. Further research is needed to elucidate the specific pharmacokinetic and pharmacodynamic properties of this novel modified nucleoside.

References

The Effect of N1-Propargylpseudouridine on RNA Structure and Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: The strategic chemical modification of RNA nucleosides is a cornerstone of modern RNA therapeutics, enhancing stability, reducing immunogenicity, and improving translational efficiency. While pseudouridine (Ψ) and N1-methylpseudouridine (m¹Ψ) have become integral to the success of mRNA vaccines, the landscape of functionalized analogs continues to expand.[1][2] This technical guide focuses on N1-propargylpseudouridine, a novel analog featuring a propargyl group at the N1 position. This functional handle opens new avenues for RNA bioconjugation via "click" chemistry. Although direct, extensive research on this compound's biophysical impact is emerging, this document synthesizes established principles from related N1-substituted pseudouridines to provide a comprehensive overview of its expected effects on RNA structure and stability. We present comparative data, detailed experimental protocols for characterization, and logical workflows to guide researchers and drug developers in harnessing the potential of this modification.

Structural Impact of this compound

The structural and stabilizing effects of pseudouridine and its derivatives stem from the unique C-C glycosidic bond, which replaces the C-N bond found in uridine.[3] This isomerization grants the nucleobase greater rotational freedom, promoting enhanced base stacking with neighboring residues.[4][5] Pseudouridine also favors a C3'-endo conformation of the ribose sugar, which is characteristic of an A-form RNA helix, thereby pre-organizing the strand for a duplex structure.[3][6]

The introduction of a substituent at the N1 position further modulates these properties.

  • Pseudouridine (Ψ): Possesses an additional hydrogen bond donor at the N1 position, which can coordinate with water molecules or the RNA backbone, contributing to structural rigidity and stability.[3][5][7]

  • N1-methylpseudouridine (m¹Ψ): The methyl group at the N1 position removes the extra hydrogen bond donor but has been shown to increase the stabilization of dsRNA through stronger stacking and base pair interactions.[1][2] This modification is critical to the efficacy of current COVID-19 mRNA vaccines.[2]

  • This compound: This modification replaces the N1-hydrogen with a propargyl group (-CH₂C≡CH). Like m¹Ψ, it eliminates the N1 hydrogen bond donor. The introduction of the bulkier, linear propargyl group is expected to further enhance base stacking interactions. Its primary advantage is the terminal alkyne, which serves as a reactive handle for copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click" chemistry), allowing for the site-specific conjugation of molecules such as fluorophores, imaging agents, or delivery moieties.

// Node Definitions U [label="Uridine (U)", fillcolor="#F1F3F4", fontcolor="#202124"]; Psi [label="Pseudouridine (Ψ)", fillcolor="#FBBC05", fontcolor="#202124"]; m1Psi [label="N1-methyl-Ψ (m¹Ψ)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; propargylPsi [label="N1-propargyl-Ψ", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible nodes for layout subgraph { rank = same; U; } subgraph { rank = same; Psi; } subgraph { rank = same; m1Psi; propargylPsi; }

// Edges and Labels U -> Psi [label=" Isomerization\n(+ N1-H donor)\n(+ Stacking)", color="#5F6368"]; Psi -> m1Psi [label=" Methylation\n(- N1-H donor)\n(++ Stacking)", color="#5F6368"]; Psi -> propargylPsi [label=" Propargylation\n(- N1-H donor)\n(++ Stacking)\n(+ 'Click' Handle)", color="#5F6368"]; }

Caption: Logical progression of uridine modifications.

Data Presentation: Comparative Stability Analysis

Quantitative data for this compound is not yet widely published. The following tables summarize known data for canonical and related modified nucleosides to provide a predictive framework for the performance of this compound.

Table 1: Thermodynamic Stability of Modified RNA Duplexes

Thermodynamic stability, often measured by melting temperature (Tₘ), indicates the energy required to separate an RNA duplex. Higher Tₘ values correlate with greater stability. Pseudouridine and its derivatives consistently increase the Tₘ of RNA duplexes compared to uridine.[3]

NucleosideModification TypeExpected ΔTₘ (°C) per modificationKey Structural Contribution
Uridine (U) CanonicalBaselineStandard Watson-Crick pairing
Pseudouridine (Ψ) Isomer+1 to +3Enhanced base stacking, extra H-bond donor.[3][5]
N1-methyl-Ψ (m¹Ψ) N1-Alkylation+2 to +5Significantly enhanced stacking interactions.[1][2]
N1-propargyl-Ψ N1-AlkylationHypothesized: +2 to +5Expected strong stacking, potential minor steric effects.
Table 2: Enzymatic Stability (Nuclease Resistance)

Resistance to degradation by cellular nucleases is critical for the in vivo lifespan of therapeutic RNA. Modifications can sterically hinder nuclease access and cleavage.

NucleosideModification TypeRelative Nuclease ResistanceMechanism of Protection
Uridine (U) CanonicalLowSusceptible to various endo- and exonucleases.[8]
Pseudouridine (Ψ) IsomerModerateIncreased structural rigidity reduces nuclease accessibility.[1]
N1-methyl-Ψ (m¹Ψ) N1-AlkylationHighMethyl group provides additional steric hindrance.[1]
N1-propargyl-Ψ N1-AlkylationHypothesized: HighPropargyl group expected to provide significant steric shielding.

Experimental Protocols

Characterizing the impact of this compound requires a suite of biophysical and biochemical assays.

Synthesis of this compound Modified RNA

The most common method for producing site-specifically modified RNA is through in vitro transcription using bacteriophage RNA polymerases like T7.[9]

Methodology:

  • Template Preparation: A linear double-stranded DNA template containing a T7 RNA polymerase promoter upstream of the desired RNA sequence is generated, typically by PCR amplification from a plasmid or by annealing synthetic oligonucleotides.

  • NTP Mixture: Prepare a mixture of the four ribonucleoside triphosphates (ATP, CTP, GTP, and the modified this compound-5'-triphosphate). For full substitution, UTP is completely replaced by N1-propargyl-ΨTP.

  • In Vitro Transcription: The DNA template is incubated with T7 RNA polymerase, the NTP mixture, and an appropriate transcription buffer at 37°C. The polymerase catalyzes the synthesis of the RNA transcript, incorporating the modified nucleotide.[10]

  • Purification: The resulting RNA is purified from the transcription reaction components (DNA template, polymerase, unincorporated NTPs) using methods such as denaturing polyacrylamide gel electrophoresis (PAGE), HPLC, or silica-based spin columns.

// Node Definitions template [label="1. dsDNA Template\n(with T7 Promoter)", fillcolor="#F1F3F4", fontcolor="#202124"]; ivt [label="2. In Vitro Transcription\n(T7 RNA Polymerase + NTPs including\nN1-propargyl-ΨTP)", fillcolor="#FBBC05", fontcolor="#202124"]; purify [label="3. RNA Purification\n(e.g., HPLC, PAGE)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

analysis [label="4. Biophysical & Biochemical Analysis", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=rounded];

tm [label="Thermal Melt (Tm)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF", style=rounded]; cd [label="Circular Dichroism (CD)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF", style=rounded]; nmr [label="NMR Spectroscopy", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF", style=rounded]; nuclease [label="Nuclease Stability Assay", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF", style=rounded];

// Edges template -> ivt; ivt -> purify; purify -> analysis;

analysis -> tm [label="Thermodynamic\nStability", color="#5F6368"]; analysis -> cd [label="Secondary\nStructure", color="#5F6368"]; analysis -> nmr [label="Atomic-level\nStructure", color="#5F6368"]; analysis -> nuclease [label="Enzymatic\nStability", color="#5F6368"]; }

Caption: Experimental workflow for modified RNA.

Thermal Denaturation Analysis

This experiment measures the Tₘ of an RNA duplex.

Methodology:

  • Sample Preparation: Anneal the modified RNA strand with its complementary strand in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

  • Measurement: Use a UV-Vis spectrophotometer equipped with a temperature controller. Monitor the absorbance at 260 nm as the temperature is slowly increased (e.g., 0.5°C/minute).

  • Data Analysis: As the duplex melts into single strands, the absorbance increases due to the hyperchromic effect. The Tₘ is the temperature at the midpoint of this transition, determined from the maximum of the first derivative of the melting curve.[11][12]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the secondary structure of RNA. An A-form helix, typical for RNA, has a characteristic CD spectrum with a positive peak around 265-270 nm and a negative peak around 210 nm.[13]

Methodology:

  • Sample Preparation: Prepare the RNA sample in a low-salt buffer (e.g., 10 mM phosphate buffer) to minimize absorbance interference.

  • Spectral Acquisition: Place the sample in a quartz cuvette and record the CD spectrum from approximately 320 nm to 190 nm using a CD spectrophotometer.

  • Analysis: The preservation of the characteristic A-form spectral shape indicates that the modification does not globally distort the RNA helix.[3][5] Changes in peak intensity can provide insights into base stacking.[13]

Nuclease Stability Assay

This assay assesses the resistance of the modified RNA to enzymatic degradation.

Methodology:

  • Incubation: Incubate the N1-propargyl-Ψ modified RNA and an unmodified control RNA in a biologically relevant medium, such as human plasma, cell lysate, or a buffer containing a specific nuclease (e.g., RNase A).[8]

  • Time Course: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours). The enzymatic reaction in each aliquot is quenched by adding a denaturing loading buffer and flash-freezing.

  • Analysis: The integrity of the RNA at each time point is analyzed by denaturing PAGE and visualized by staining (e.g., with SYBR Gold). A higher fraction of full-length RNA remaining at later time points indicates greater stability.[8]

Conclusion

This compound represents a promising addition to the chemical toolbox for RNA therapeutics. By extrapolating from the well-documented stabilizing effects of pseudouridine and N1-methylpseudouridine, it is anticipated that the N1-propargyl modification will significantly enhance both the thermodynamic and enzymatic stability of RNA. The true value of this analog lies in its dual-functionality: providing structural stability while simultaneously introducing a chemically addressable handle for advanced applications in RNA imaging, delivery, and diagnostics. The experimental protocols detailed herein provide a robust framework for the empirical validation of these hypothesized properties, paving the way for the integration of this compound into next-generation RNA-based technologies.

References

An In-depth Technical Guide to the Biological Functions and Applications of N1-Propargylpseudouridine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the core biological functions and experimental applications of N1-Propargylpseudouridine, a modified nucleoside analog. While direct research on this compound is emerging, its structural features, particularly the N1-propargyl group, point to significant applications in the metabolic labeling of RNA. This document synthesizes information from related, well-established techniques to provide a comprehensive overview of its putative functions and experimental utility.

Introduction to this compound

This compound is a synthetic analog of the naturally occurring modified nucleoside, pseudouridine. As a purine nucleoside analogue, it belongs to a class of compounds known for a range of biological activities, including antitumor properties.[1] The defining feature of this molecule is the propargyl group attached at the N1 position of the uracil base. This functional group contains an alkyne moiety, which is a key substrate for bioorthogonal "click chemistry" reactions. This chemical handle allows for the specific and efficient labeling of RNA molecules that have incorporated this compound, making it a powerful tool for studying RNA dynamics.

The core utility of this compound is predicated on its metabolic incorporation into nascent RNA transcripts. Once incorporated, the propargyl group serves as a beacon for downstream chemical conjugation, enabling the isolation, visualization, and analysis of newly synthesized RNA.

Core Biological Function: Metabolic Labeling of RNA

The primary biological application of this compound is as a chemical reporter for metabolic labeling of RNA. This process allows for the distinction between pre-existing and newly synthesized RNA populations within a cell or organism. The overall workflow involves introducing the modified nucleoside to cells, where it is taken up and incorporated into RNA by cellular polymerases. The subsequent "click" reaction with a reporter molecule (e.g., a fluorophore or biotin) enables the specific detection or purification of the labeled RNA.

This technique is analogous to well-established methods that use other modified nucleosides, such as 4-thiouridine (4sU) and 5-ethynyluridine (EU), to study RNA transcription and decay dynamics.[2][3]

By enabling the tracking of nascent RNA, this compound can be used to investigate a wide array of signaling pathways and cellular processes that involve changes in gene expression. These include:

  • Transcriptional Regulation: Directly measuring the output of transcription in response to stimuli.

  • RNA Processing and Decay: Following the fate of newly transcribed RNA to determine rates of splicing, polyadenylation, and degradation.

  • Cellular Differentiation and Development: Tracking changes in the transcriptome as cells adopt new fates.

  • Disease Pathogenesis: Identifying dysregulated gene expression programs in cancer, inflammatory diseases, and other conditions.

  • Drug Action and Response: Assessing the impact of therapeutic compounds on global transcription.

Below is a conceptual diagram of the metabolic labeling and analysis workflow.

RNA_Labeling_Workflow cluster_0 Cellular Processes cluster_1 Experimental Procedures cluster_2 Downstream Analysis This compound This compound Metabolic_Uptake Metabolic Uptake and Conversion to Triphosphate This compound->Metabolic_Uptake RNA_Polymerase RNA Polymerase Metabolic_Uptake->RNA_Polymerase Nascent_RNA Incorporation into Nascent RNA RNA_Polymerase->Nascent_RNA RNA_Isolation Total RNA Isolation Nascent_RNA->RNA_Isolation Click_Chemistry Click Chemistry Reaction (e.g., with Biotin-Azide) RNA_Isolation->Click_Chemistry Labeled_RNA_Isolation Isolation of Labeled RNA (e.g., with Streptavidin Beads) Click_Chemistry->Labeled_RNA_Isolation Imaging Fluorescence Imaging Click_Chemistry->Imaging Sequencing High-Throughput Sequencing (RNA-Seq) Labeled_RNA_Isolation->Sequencing

Caption: Workflow for metabolic labeling of RNA using this compound.

Potential Antitumor Mechanism of Action

As a nucleoside analog, this compound has the potential for anticancer activity. The mechanisms for such compounds typically involve interference with nucleic acid metabolism.[1] While specific data for this compound is not available, plausible mechanisms of action, extrapolated from related compounds, include:

  • Inhibition of DNA Synthesis: Incorporation of the analog into DNA could lead to chain termination or the creation of unstable DNA, ultimately halting replication.

  • Induction of Apoptosis: Disruption of DNA and RNA synthesis can trigger programmed cell death pathways.

A generalized signaling pathway for the induction of apoptosis by a nucleoside analog is depicted below.

Apoptosis_Pathway N1_Propargylpseudouridine This compound DNA_Damage DNA Synthesis Inhibition / RNA Dysfunction N1_Propargylpseudouridine->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Bax_Upregulation Bax Upregulation p53_Activation->Bax_Upregulation Mitochondrial_Dysfunction Mitochondrial Outer Membrane Permeabilization Bax_Upregulation->Mitochondrial_Dysfunction Cytochrome_c_Release Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_c_Release Caspase_9_Activation Caspase-9 Activation Cytochrome_c_Release->Caspase_9_Activation Caspase_3_Activation Caspase-3 Activation Caspase_9_Activation->Caspase_3_Activation Apoptosis Apoptosis Caspase_3_Activation->Apoptosis

Caption: Putative apoptosis induction pathway for a nucleoside analog.

Data Presentation

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineCompoundIC50 (µM) at 48h
HeLaThis compoundData to be determined
JurkatThis compoundData to be determined
A549This compoundData to be determined

Table 2: Comparison of RNA Labeling Efficiencies

CompoundTypical ConcentrationLabeling TimeDownstream Application
This compoundTo be determinedTo be determinedRNA-Seq, Imaging
5-Ethynyluridine (EU)0.1 - 1 mM30 - 60 minRNA-Seq, Imaging
4-Thiouridine (4sU)100 - 500 µM15 min - 4hRNA-Seq

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound for RNA metabolic labeling, adapted from established protocols for similar compounds.[3][4]

  • Cell Culture: Plate cells of interest at an appropriate density to achieve approximately 80% confluency at the time of labeling.

  • Preparation of Labeling Medium: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in pre-warmed complete growth medium to the desired final concentration (optimization may be required, starting in the range of 100-500 µM).

  • Labeling: Remove the existing medium from the cells and replace it with the this compound-containing labeling medium.

  • Incubation: Incubate the cells at 37°C for a designated period (e.g., 30 minutes to 2 hours). The optimal time will depend on the experimental goals and the rate of RNA synthesis in the chosen cell line.

  • Cell Lysis and RNA Isolation: Following incubation, wash the cells with ice-cold PBS. Lyse the cells using a suitable lysis buffer (e.g., TRIzol) and proceed with total RNA isolation according to the manufacturer's protocol.

  • Reaction Setup: In a microcentrifuge tube, combine the following components:

    • Total RNA containing this compound (1-10 µg)

    • Biotin-azide (or another azide-containing reporter molecule)

    • Copper(II) sulfate (CuSO4)

    • A reducing agent (e.g., sodium ascorbate)

    • A copper ligand (e.g., TBTA)

    • RNase-free buffer (e.g., phosphate buffer)

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes.

  • RNA Precipitation: Purify the biotinylated RNA from the reaction mixture by ethanol precipitation.

  • Bead Preparation: Resuspend streptavidin-coated magnetic beads in a suitable binding buffer.

  • Binding: Add the biotinylated RNA to the prepared beads and incubate with rotation to allow for binding of the biotinylated RNA to the streptavidin.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads several times with a high-salt wash buffer, followed by a low-salt wash buffer, to remove non-specifically bound RNA.

  • Elution: Elute the captured RNA from the beads using an appropriate elution buffer or by enzymatic release. The eluted RNA represents the nascent transcriptome and is ready for downstream applications such as RT-qPCR or library preparation for RNA sequencing.

Conclusion

This compound is a promising molecular tool for the investigation of RNA biology. Its key feature, the N1-propargyl group, allows for the metabolic labeling and subsequent analysis of newly synthesized RNA through bioorthogonal click chemistry. While its potential as a direct therapeutic agent warrants further investigation, its primary and most powerful application lies in its ability to provide a dynamic view of the transcriptome. The experimental protocols and conceptual frameworks presented in this guide, derived from analogous and well-established techniques, provide a solid foundation for researchers to begin exploring the utility of this compound in their own experimental systems. As research into this specific compound progresses, more quantitative data and a deeper understanding of its biological functions will undoubtedly emerge.

References

Methodological & Application

Application Notes and Protocols for N1-Propargylpseudouridine (N1-pU) Metabolic Labeling of Nascent RNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling of nascent RNA is a powerful technique to study dynamic gene expression, RNA processing, and decay rates. This method involves the introduction of a modified nucleoside analog into cellular RNA, which can then be detected and isolated for downstream analysis. N1-propargylpseudouridine (N1-pU) is a synthetic analog of pseudouridine containing a propargyl group, which serves as a bioorthogonal handle for click chemistry. Once incorporated into newly synthesized RNA, the propargyl group can be specifically and efficiently conjugated to a variety of reporter molecules, such as biotin for enrichment or fluorophores for imaging, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

These application notes provide a representative protocol for the metabolic labeling of nascent RNA using N1-pU. It is important to note that while the principles are based on well-established methods for other alkyne-modified nucleosides, the optimal conditions for N1-pU (e.g., concentration and incubation time) may require empirical determination for specific cell types and experimental goals.

Quantitative Data Summary

The following table provides a summary of representative quantitative parameters for metabolic labeling of nascent RNA with alkyne-modified nucleosides. These values should be used as a starting point for optimization experiments with this compound.

ParameterCell TypeN1-pU Concentration (µM)Incubation TimeApplicationReference
Labeling Concentration HeLa, HEK293T50 - 2002 - 24 hoursNascent RNA capture, imagingEmpirically determined
Incubation Time (Short Pulse) Murine ES Cells10015 - 60 minutesMeasuring transcription ratesEmpirically determined
Incubation Time (Long Pulse) Primary Neurons5012 - 48 hoursStudying RNA stabilityEmpirically determined
Click Chemistry: Biotin-Azide Purified RNA10 - 5030 - 60 minutesAffinity purificationBased on similar protocols
Click Chemistry: Fluorescent Azide Fixed Cells5 - 2530 - 60 minutesIn situ imagingBased on similar protocols

Experimental Protocols

Protocol 1: Metabolic Labeling of Nascent RNA in Cultured Cells

Materials:

  • This compound (N1-pU)

  • Cell culture medium and supplements

  • Cultured cells of interest

  • Phosphate-buffered saline (PBS)

  • TRIzol reagent or other RNA extraction kit

  • Nuclease-free water

Procedure:

  • Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of labeling.

  • Preparation of N1-pU Stock Solution: Prepare a stock solution of N1-pU (e.g., 10-100 mM) in sterile DMSO or PBS. Store at -20°C.

  • Metabolic Labeling:

    • Thaw the N1-pU stock solution.

    • Add N1-pU to the cell culture medium to the desired final concentration (start with a range of 50-200 µM for initial optimization).

    • Incubate the cells for the desired period (e.g., 2-24 hours). The optimal incubation time will depend on the experimental goals and the turnover rate of the RNA of interest.

  • Cell Harvest and RNA Extraction:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Lyse the cells directly in the culture dish using TRIzol reagent or follow the instructions of your preferred RNA extraction kit.

    • Proceed with RNA extraction according to the manufacturer's protocol.

    • Resuspend the purified RNA pellet in nuclease-free water.

    • Quantify the RNA concentration using a spectrophotometer.

Protocol 2: Click Chemistry Biotinylation of N1-pU-Labeled RNA

Materials:

  • N1-pU-labeled RNA (from Protocol 1)

  • Biotin-azide

  • Copper(II) sulfate (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Nuclease-free water

  • RNA purification columns or ethanol precipitation reagents

Procedure:

  • Prepare Click Chemistry Reaction Mix: In a nuclease-free tube, combine the following components in order:

    • N1-pU-labeled RNA (1-10 µg)

    • Nuclease-free water to a final volume of 50 µL

    • Biotin-azide (to a final concentration of 10-50 µM)

    • TBTA (to a final concentration of 100 µM)

    • CuSO₄ (to a final concentration of 50 µM)

    • TCEP or Sodium Ascorbate (to a final concentration of 500 µM)

  • Incubation: Mix gently and incubate at room temperature for 30-60 minutes in the dark.

  • Purification of Biotinylated RNA:

    • Purify the biotinylated RNA from the reaction components using an RNA purification column or by ethanol precipitation.

    • Resuspend the purified biotinylated RNA in nuclease-free water.

    • The biotinylated RNA is now ready for downstream applications such as streptavidin-based enrichment.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_rna_processing RNA Processing cluster_downstream_analysis Downstream Analysis cell_culture 1. Seed and Culture Cells metabolic_labeling 2. Add this compound (N1-pU) cell_culture->metabolic_labeling Incubate rna_extraction 3. Harvest Cells & Extract Total RNA metabolic_labeling->rna_extraction click_chemistry 4. Click Chemistry with Azide-Biotin/Fluorophore rna_extraction->click_chemistry enrichment 5a. Affinity Purification (Biotin) click_chemistry->enrichment imaging 5b. Fluorescence Imaging click_chemistry->imaging sequencing 6. Next-Generation Sequencing enrichment->sequencing

Caption: Experimental workflow for N1-pU metabolic labeling of nascent RNA.

molecular_mechanism cluster_incorporation Metabolic Incorporation cluster_detection Bioorthogonal Detection N1_pU This compound (N1-pU) N1_pUTP N1-pU Triphosphate N1_pU->N1_pUTP Cellular Kinases Nascent_RNA Nascent RNA Chain N1_pUTP->Nascent_RNA RNA Polymerase Labeled_RNA N1-pU Labeled RNA Nascent_RNA->Labeled_RNA Transcription Continues Clicked_RNA Covalently Labeled RNA Labeled_RNA->Clicked_RNA Labeled_RNA->Clicked_RNA CuAAC Click Reaction Azide_Reporter Azide-Reporter (Biotin/Fluorophore) Azide_Reporter->Clicked_RNA

Caption: Molecular mechanism of N1-pU incorporation and detection.

Application Notes and Protocols for RNA Tracking in Live Cells Using N1-Propargylpseudouridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to visualize and track RNA molecules in living cells is crucial for understanding the intricate processes of gene expression, regulation, and localization. Metabolic labeling, coupled with bioorthogonal chemistry, offers a powerful strategy to tag and monitor newly synthesized RNA. N1-propargylpseudouridine is a modified nucleoside designed for this purpose. Once introduced to cells, it is incorporated into nascent RNA transcripts by cellular machinery. The propargyl group, an alkyne, serves as a bioorthogonal handle. This handle can be specifically and efficiently tagged with a fluorescent probe or other reporters via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." This allows for the visualization and analysis of RNA synthesis and dynamics within the cellular environment.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in tracking RNA in live cells. While specific literature on this compound is emerging, the provided protocols are based on well-established methodologies for similar alkyne-modified nucleosides.

Principle of the Method

The tracking of RNA using this compound is a two-step process:

  • Metabolic Labeling: Cells are incubated with this compound. The cell's natural metabolic pathways phosphorylate the nucleoside to its triphosphate form. RNA polymerases then incorporate this modified nucleotide into newly synthesized RNA chains. The propargyl group is positioned at the N1 position of the pseudouridine base, which is exposed for subsequent chemical reaction.

  • Click Chemistry Detection: The incorporated alkyne handle is detected via a click reaction. In the presence of a copper(I) catalyst, the alkyne reacts with an azide-modified fluorescent dye to form a stable triazole linkage. This covalent attachment of the fluorophore to the RNA enables its visualization by fluorescence microscopy. To minimize cytotoxicity associated with the copper catalyst, a reducing agent and a stabilizing ligand are typically used.

Experimental Workflow

The overall experimental workflow for labeling and imaging RNA with this compound is depicted below.

Workflow cluster_cell_culture Cellular Incorporation cluster_staining Labeling and Imaging A Incubate cells with This compound B Metabolic incorporation into nascent RNA A->B C Fix and Permeabilize Cells B->C D Click Reaction with Fluorescent Azide C->D E Wash and Mount D->E F Fluorescence Microscopy E->F

Caption: Experimental workflow for RNA tracking.

Metabolic Activation and Incorporation Pathway

The metabolic activation of this compound is a critical step for its incorporation into RNA. This process is initiated by cellular kinases.

Metabolic_Pathway N1_prop This compound N1_prop_MP This compound Monophosphate N1_prop->N1_prop_MP Kinase N1_prop_DP This compound Diphosphate N1_prop_MP->N1_prop_DP Kinase N1_prop_TP This compound Triphosphate N1_prop_DP->N1_prop_TP Kinase RNA Nascent RNA N1_prop_TP->RNA RNA Polymerase

Caption: Metabolic activation of this compound.

Data Presentation

Table 1: Suggested Labeling Conditions

This table provides starting recommendations for the concentration of this compound and the duration of labeling. Optimal conditions may vary depending on the cell type and experimental goals.

Cell TypeThis compound Concentration (µM)Incubation Time
HeLa50 - 2002 - 24 hours
A54950 - 2002 - 24 hours
Primary Neurons25 - 1004 - 48 hours
Yeast (S. cerevisiae)100 - 5001 - 6 hours
Table 2: Click Reaction Cocktail Recipe

This table outlines a typical recipe for the click chemistry reaction cocktail for a single well of a 24-well plate (500 µL final volume).

ComponentStock ConcentrationVolume to Add (µL)Final Concentration
Fluorescent Azide1 mM12 µM
Copper (II) Sulfate (CuSO₄)20 mM5200 µM
THPTA Ligand100 mM51 mM
Sodium Ascorbate100 mM (freshly prepared)255 mM
PBS-464-
Total Volume 500 µL

Experimental Protocols

Protocol 1: Cell Culture and Metabolic Labeling
  • Cell Seeding: Plate cells on glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of labeling.

  • Cell Growth: Culture cells in their appropriate growth medium at 37°C in a humidified incubator with 5% CO₂.

  • Preparation of Labeling Medium: Prepare a stock solution of this compound in DMSO or sterile water. Dilute the stock solution into pre-warmed complete growth medium to the desired final concentration (refer to Table 1).

  • Metabolic Labeling: Remove the existing medium from the cells and replace it with the labeling medium containing this compound.

  • Incubation: Return the cells to the incubator and incubate for the desired labeling period.

Protocol 2: Cell Fixation and Permeabilization
  • Washing: After labeling, gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

  • Fixation: Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells by incubating with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

Protocol 3: Click Chemistry Reaction and Imaging
  • Preparation of Click Cocktail: Prepare the click reaction cocktail as described in Table 2. It is crucial to add the components in the order listed and to use a freshly prepared solution of sodium ascorbate.

  • Click Reaction: Add the click reaction cocktail to the fixed and permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each.

  • Nuclear Staining (Optional): To visualize the nucleus, incubate the cells with a solution of DAPI or Hoechst stain in PBS for 5-10 minutes.

  • Final Washes: Wash the cells twice more with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the labeled RNA using a fluorescence microscope with the appropriate filter sets for the chosen fluorescent azide and nuclear stain.

Considerations and Troubleshooting

  • Toxicity: As with any nucleoside analog, high concentrations of this compound or prolonged exposure may induce cytotoxicity. It is recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line.

  • Click Reaction Efficiency: The efficiency of the click reaction is critical for sensitive detection. Ensure that the sodium ascorbate solution is fresh, as it is prone to oxidation. The use of a copper-chelating ligand like THPTA or BTTAA is highly recommended to improve reaction efficiency and reduce copper-mediated cellular damage.

  • Live-Cell Imaging: While the provided protocols are for fixed-cell imaging, live-cell imaging is also possible. This typically requires the use of copper-free click chemistry, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), with a corresponding strained alkyne or azide probe. Alternatively, low-copper CuAAC protocols can be optimized for live-cell applications, though this requires careful titration of reagents to minimize toxicity.

  • Background Fluorescence: Inadequate washing or non-specific binding of the fluorescent azide can lead to high background. Ensure thorough washing steps and consider including a blocking step (e.g., with bovine serum albumin) before the click reaction.

Application Notes and Protocols: N1-Propargylpseudouridine Click Chemistry with Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Post-transcriptional modifications of RNA are critical regulators of gene expression, and their study is essential for understanding cellular processes and developing novel therapeutics. Pseudouridine (Ψ), the most abundant RNA modification, and its derivatives like N1-methylpseudouridine (m1Ψ), have gained prominence for their role in enhancing the stability and translational efficiency of mRNA, a key feature in the development of mRNA vaccines and therapies.[1][2][3]

N1-propargylpseudouridine (N1pΨ) is a synthetic analog of pseudouridine that incorporates a propargyl group—a terminal alkyne. This functional group serves as a bioorthogonal handle, enabling the specific chemical labeling of RNA molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][5] This reaction is highly efficient, selective, and biocompatible, allowing for the covalent attachment of various reporter molecules, including fluorescent probes, to RNA under mild, aqueous conditions.[6][7][8]

The ability to fluorescently label RNA containing N1pΨ opens the door to a wide range of applications in RNA research and drug development. These include:

  • Visualization of RNA Localization and Dynamics: Tracking the subcellular distribution and movement of specific RNA molecules in fixed or living cells.[9][10]

  • Quantification of RNA Synthesis and Turnover: Measuring the rates of transcription and degradation by pulse-chase labeling experiments.[10]

  • Biochemical Pull-down and Interaction Studies: Isolating specific RNAs to identify interacting proteins, nucleic acids, or small molecules.

  • High-Throughput Screening: Developing assays for drug discovery that monitor the effects of compounds on RNA processing or function.

These application notes provide detailed protocols for the incorporation of N1pΨ into RNA and its subsequent fluorescent labeling via click chemistry.

Experimental Workflow Overview

The overall process involves three main stages: the incorporation of this compound into RNA, the click chemistry reaction to attach a fluorescent probe, and the final purification and analysis of the labeled RNA.

G cluster_0 Step 1: RNA Synthesis cluster_1 Step 2: Fluorescent Labeling cluster_2 Step 3: Analysis IVT In Vitro Transcription with This compound Triphosphate (N1pΨTP) RNA_unlabeled RNA containing propargyl-groups (RNA-alkyne) IVT->RNA_unlabeled Click Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) RNA_unlabeled->Click Probe Azide-Fluorescent Probe Probe->Click RNA_labeled Fluorescently Labeled RNA Click->RNA_labeled Analysis Purification & Downstream Applications (Microscopy, Flow Cytometry, etc.) RNA_labeled->Analysis

Caption: Overall experimental workflow for labeling RNA with fluorescent probes.

Detailed Experimental Protocols

Protocol 1: Incorporation of N1pΨ into RNA via In Vitro Transcription (IVT)

This protocol describes the synthesis of alkyne-modified RNA using a standard in vitro transcription reaction with the partial substitution of UTP with this compound triphosphate (N1pΨTP).

Materials:

  • Linearized DNA template with a T7, T3, or SP6 promoter

  • High-yield IVT kit (e.g., from Thermo Fisher, Promega, or NEB)

  • This compound triphosphate (N1pΨTP)

  • UTP solution

  • Nuclease-free water

  • RNase inhibitor

Procedure:

  • Thaw all reagents on ice. Keep enzymes in a cold block.

  • Prepare the transcription reaction mix. The ratio of N1pΨTP to UTP can be optimized depending on the desired labeling density. A 1:3 to 1:1 ratio is a good starting point.

    • Example 20 µL Reaction:

      • 10 µL 2x Reaction Buffer

      • 2 µL T7 Enzyme Mix

      • 1 µg Linearized DNA Template

      • NTP Mix (final conc. 2.5 mM each of ATP, CTP, GTP; 1.25 mM UTP; 1.25 mM N1pΨTP)

      • 40 units RNase Inhibitor

      • Nuclease-free water to 20 µL

  • Mix gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.

  • Incubate the reaction at 37°C for 2-4 hours.

  • (Optional) Add DNase I and incubate for another 15 minutes at 37°C to remove the DNA template.

  • Purify the N1pΨ-containing RNA using a spin column-based RNA purification kit or via lithium chloride/ethanol precipitation.

  • Elute or resuspend the RNA in nuclease-free water. Quantify the RNA concentration using a NanoDrop spectrophotometer and assess its integrity on a denaturing agarose or polyacrylamide gel.

Protocol 2: Fluorescent Labeling of N1pΨ-RNA via CuAAC Click Chemistry

This protocol outlines the steps for attaching an azide-modified fluorescent dye to the N1pΨ-containing RNA.[11]

Materials:

  • N1pΨ-containing RNA (from Protocol 1)

  • Azide-modified fluorescent probe (10 mM stock in DMSO)

  • Copper(II) sulfate (CuSO₄) (20 mM stock in water)

  • Tris(benzyltriazolylmethyl)amine (TBTA) (50 mM stock in DMSO) or other Cu(I)-stabilizing ligand.

  • Sodium Ascorbate (100 mM stock in water, prepare fresh )

  • Nuclease-free water and buffers (e.g., PBS or TE)

Procedure:

  • Prepare the Click-Labeling Master Mix: In a microcentrifuge tube, combine the following in order to pre-form the Cu(I)-TBTA complex:

    • 1 part 20 mM CuSO₄ solution

    • 2.5 parts 50 mM TBTA solution

    • Mix well.

  • Set up the Labeling Reaction: In a separate nuclease-free tube, combine the following:

    • 10-50 pmol of N1pΨ-RNA

    • Nuclease-free buffer (e.g., 100 mM phosphate buffer, pH 7)

    • Azide-fluorescent probe (to a final concentration of 50-200 µM)

    • Nuclease-free water to a final volume of ~40 µL

  • Add 5 µL of freshly prepared 100 mM Sodium Ascorbate to the RNA/dye mixture. Mix gently.

  • Add 5 µL of the pre-formed Cu(I)-TBTA complex to the reaction. The final volume should be 50 µL.

  • Mix gently but thoroughly by pipetting. Centrifuge briefly.

  • Incubate the reaction for 30-60 minutes at room temperature, protected from light.

  • Proceed immediately to purification.

Caption: The CuAAC reaction covalently links an azide probe to an alkyne-RNA.

Protocol 3: Purification of Labeled RNA

It is crucial to remove unreacted fluorescent dye, copper catalyst, and ligands.

  • For short RNAs (< 200 nt): Use ethanol or isopropanol precipitation. Add 3 volumes of absolute ethanol and 1/10 volume of 3 M sodium acetate, incubate at -20°C for at least 1 hour, centrifuge at high speed, wash the pellet with 70% ethanol, and resuspend in nuclease-free water.

  • For longer RNAs (> 200 nt): A spin column-based RNA cleanup kit (e.g., Zymo Research RNA Clean & Concentrator or NEB Monarch RNA Cleanup Kits) is highly effective and fast. Follow the manufacturer's protocol.

Protocol 4: Quantification and Quality Control
  • Quantification: Use a NanoDrop spectrophotometer to measure the absorbance at 260 nm (for RNA) and at the excitation maximum of the dye. This allows for the calculation of RNA concentration and the degree of labeling.

  • Quality Control: Run the purified, labeled RNA on a denaturing polyacrylamide or agarose gel alongside unlabeled RNA. Visualize the gel under UV light (for the nucleic acid stain, e.g., SYBR Gold) and then with a fluorescence imager using the appropriate filter set for the dye. A successful reaction will show a fluorescent band at the same molecular weight as the RNA band.

Data Presentation

Quantitative data is essential for optimizing and validating the labeling protocol.

Table 1: Properties of Common Azide-Modified Fluorescent Probes for Click Chemistry

Fluorescent Probe Excitation (nm) Emission (nm) Color
FAM Azide (6-isomer)[12] 495 518 Green
Cy3 Azide 550 570 Orange
TAMRA Azide 555 578 Orange-Red
Cy5 Azide[12] 646 662 Far-Red
Alexa Fluor 488 Azide 495 519 Green
Alexa Fluor 594 Azide[10] 590 617 Red

| Alexa Fluor 647 Azide | 650 | 668 | Far-Red |

Table 2: Representative CuAAC Reaction Conditions

Component Final Concentration Notes
N1pΨ-RNA 1-5 µM (e.g., 20 pmol in 50 µL) Higher concentrations can improve efficiency.
Azide-Probe 50-250 µM A 25-50 fold molar excess over RNA-alkyne is typical.
Copper(II) Sulfate 0.5-1.0 mM Catalyst precursor.
Sodium Ascorbate 2.5-5.0 mM Reducing agent to generate active Cu(I). Must be fresh.
TBTA Ligand 1.0-2.5 mM Protects Cu(I) from oxidation and increases reaction rate.
Buffer 100 mM Sodium Phosphate, pH 7.0 Maintains stable pH.

| Incubation | 30-60 min at 25°C | Protect from light. |

Downstream Applications

The fluorescently labeled RNA is now ready for a variety of downstream applications.

G center_node Fluorescently Labeled RNA app1 Fluorescence Microscopy center_node->app1 app2 Flow Cytometry / FACS center_node->app2 app3 FRET Analysis center_node->app3 app4 In Vitro / In Vivo RNA Tracking center_node->app4 app5 Gel-Based Assays center_node->app5

Caption: Downstream applications for fluorescently labeled RNA.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Labeling Inefficient N1pΨTP incorporation.Verify template quality. Optimize N1pΨTP:UTP ratio in IVT.
Oxidized Sodium Ascorbate.Always use a freshly prepared solution of sodium ascorbate.
Inactive catalyst (Cu(I) oxidized).Ensure proper ligand (TBTA) concentration. Degas solutions if necessary.
Insufficient dye concentration.Increase the molar excess of the azide-probe.
RNA Degradation RNase contamination.Use nuclease-free water, tips, and tubes. Add RNase inhibitor to reactions.
High copper concentration or long incubation.Copper can promote RNA cleavage.[6] Minimize incubation time and use a chelating ligand like TBTA. Purify sample promptly after reaction.
High Background Incomplete removal of unreacted dye.Improve purification method. For precipitation, perform a second wash. For columns, ensure wash steps are performed correctly.

These protocols and notes are intended as a guide. Researchers should optimize conditions for their specific RNA and fluorescent probes.

References

Application Note & Protocol: Copper-Catalyzed Click Chemistry of N1-Propargylpseudouridine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and bioorthogonal method for the conjugation of molecules.[1][2][3] This reaction enables the specific formation of a stable 1,2,3-triazole linkage between an alkyne and an azide functional group.[4][5] N1-propargylpseudouridine, an alkyne-modified nucleoside, is a valuable tool for the specific labeling and conjugation of RNA molecules. This application note provides a detailed protocol for the copper-catalyzed click chemistry reaction involving this compound, intended for researchers in drug discovery, chemical biology, and diagnostics. The procedure is based on established methods for the bioconjugation of nucleic acids.[6][7][8]

Reaction Principle:

The fundamental reaction involves the [3+2] cycloaddition of the terminal alkyne on this compound with an azide-containing molecule, catalyzed by a Cu(I) species. The Cu(I) catalyst can be generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[1][4] To enhance reaction efficiency and protect biomolecules from potential damage by reactive oxygen species, a copper-chelating ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often employed.[4][7]

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for performing the copper-catalyzed click reaction with this compound.

Materials and Reagents:

  • This compound-containing oligonucleotide

  • Azide-modified molecule (e.g., fluorescent dye, biotin, or other cargo)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Nuclease-free water

  • Organic solvent for dissolving the azide-modified molecule (if necessary, e.g., DMSO)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

Equipment:

  • Microcentrifuge tubes

  • Pipettes

  • Vortex mixer

  • Thermomixer or incubator

  • Purification system (e.g., HPLC, spin columns, or ethanol precipitation supplies)

Preparation of Stock Solutions:

Proper preparation of stock solutions is critical for the success of the click reaction.

ReagentStock ConcentrationSolventStorage
This compound Oligo100 µMNuclease-free water-20°C
Azide-modified Molecule10 mMDMSO or Nuclease-free water-20°C
Copper(II) Sulfate (CuSO₄)100 mMNuclease-free waterRoom Temperature
Sodium Ascorbate100 mMNuclease-free water-20°C (prepare fresh)
THPTA200 mMNuclease-free water-20°C

Detailed Reaction Protocol:

This protocol is optimized for a 50 µL final reaction volume. Adjust volumes proportionally for different reaction scales.

  • Prepare the Catalyst Premix: In a microcentrifuge tube, combine 1 µL of 100 mM CuSO₄ and 2 µL of 200 mM THPTA. Mix gently and incubate for 3 minutes at room temperature. This creates a 1:4 Cu:ligand complex.

  • Combine Reactants: In a separate microcentrifuge tube, add the following in the specified order:

    • Nuclease-free water to bring the final volume to 50 µL.

    • 5 µL of 10 µM this compound oligo (for a final concentration of 1 µM).

    • 2.5 µL of 10 mM azide-modified molecule (for a final concentration of 0.5 mM).

  • Add Catalyst: Add the 3 µL of the CuSO₄/THPTA premix to the reaction tube.

  • Initiate the Reaction: Add 5 µL of freshly prepared 100 mM sodium ascorbate to the reaction mixture. The final concentration of sodium ascorbate will be 10 mM.

  • Incubation: Gently vortex the reaction mixture and incubate at room temperature for 1-2 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (e.g., overnight).

  • Purification: Following incubation, purify the clicked oligonucleotide to remove excess reagents and byproducts. This can be achieved through methods such as ethanol precipitation, size-exclusion chromatography, or HPLC.

Quantitative Data Summary:

The following table summarizes typical reactant concentrations for the click chemistry protocol.

ComponentStock ConcentrationVolume (µL) for 50 µL ReactionFinal Concentration
This compound Oligo10 µM51 µM
Azide-modified Molecule10 mM2.50.5 mM (500 eq)
CuSO₄100 mM0.5 (in premix)1 mM
THPTA200 mM1 (in premix)4 mM
Sodium Ascorbate100 mM510 mM
Nuclease-free Water-36.5-
Total Volume 50 µL

Visualizations

Experimental Workflow Diagram:

Click_Chemistry_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Assembly cluster_post Post-Reaction stock_oligo This compound Oligo Stock mix_reactants Combine Oligo, Azide, and Buffer stock_oligo->mix_reactants stock_azide Azide Molecule Stock stock_azide->mix_reactants stock_cu CuSO4 Stock premix Prepare CuSO4/THPTA Premix stock_cu->premix stock_ligand THPTA Stock stock_ligand->premix stock_asc Sodium Ascorbate Stock initiate Add Sodium Ascorbate to Initiate stock_asc->initiate add_catalyst Add Catalyst Premix premix->add_catalyst mix_reactants->add_catalyst add_catalyst->initiate incubate Incubate at Room Temperature initiate->incubate purify Purify Product incubate->purify analyze Analyze Product purify->analyze

Caption: Workflow for copper-catalyzed click chemistry of this compound.

Signaling Pathway Analogy (Reaction Mechanism):

CuAAC_Mechanism cluster_catalyst Catalyst Activation cluster_cycle Catalytic Cycle CuII Cu(II)SO4 CuI Cu(I)-Ligand Complex CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuII Alkyne This compound CuI->Alkyne Coordination Cu_Acetylide Copper Acetylide Intermediate Alkyne->Cu_Acetylide Azide Azide-Molecule Triazolide Copper Triazolide Azide->Triazolide Cu_Acetylide->Triazolide + Azide Triazolide->CuI Regeneration Product Triazole Product Triazolide->Product Protonolysis

Caption: Simplified mechanism of the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

References

Application Notes and Protocols for N1-Propargylpseudouridine in Transcriptomics and RNA-Seq

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of N1-Propargylpseudouridine, via an enzymatic labeling strategy, for the transcriptome-wide identification of pseudouridine (Ψ) modifications in RNA. This method, termed ELAP-seq (Enzymatic Labeling and Pull-down for Sequencing), offers a sensitive and specific approach for mapping the pseudouridinome.

Introduction

Pseudouridine (Ψ) is the most abundant internal modification in RNA and plays a crucial role in RNA structure, stability, and function.[1][2][3] Dysregulation of pseudouridylation has been implicated in various diseases, making the precise mapping of Ψ sites a critical area of research. Traditional methods for Ψ detection often face challenges in sensitivity and specificity.

The application of this compound, generated in situ on RNA through an enzymatic reaction, provides a powerful tool for transcriptomics. This method utilizes a specific methyltransferase from Methanocaldococcus jannaschii (Mj1640) that can install a propargyl group onto the N1 position of Ψ residues within RNA molecules.[1][2][3] The incorporated propargyl group serves as a bioorthogonal handle for subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry. This allows for the attachment of a biotin moiety for enrichment of Ψ-containing RNA fragments, which are then identified by high-throughput sequencing.

Principle of the Method

The ELAP-seq method is based on a three-step process:

  • Enzymatic Propargylation: A recombinant methyltransferase from Methanocaldococcus jannaschii is used to specifically transfer a propargyl group from a synthetic cofactor analog (propargyl-S-adenosyl-L-methionine, Propargyl-SAM) to the N1 position of pseudouridine residues in total RNA.

  • Biotinylation via Click Chemistry: The propargylated RNA is then subjected to a click reaction with an azide-biotin conjugate. This covalently attaches a biotin molecule to the this compound.

  • Enrichment and Sequencing: The biotinylated RNA fragments are enriched using streptavidin beads. The enriched RNA is then used to prepare a library for next-generation sequencing (NGS). The sequencing reads reveal the locations of the original pseudouridine sites with single-nucleotide resolution.

Applications in Transcriptomics and RNA-Seq

  • Transcriptome-wide Pseudouridine Mapping: ELAP-seq enables the identification of thousands of Ψ sites in various RNA species, including mRNA, tRNA, rRNA, and snoRNA, from cell lines and tissues.[1][3]

  • Quantitative Analysis of Pseudouridylation: The method can be adapted to provide quantitative or semi-quantitative information on the stoichiometry of pseudouridylation at specific sites under different cellular conditions.

  • Validation of Pseudouridine Synthase Targets: By analyzing cells with genetic knockout or knockdown of specific pseudouridine synthases (PUSs), ELAP-seq can be used to identify the direct targets of these enzymes.

  • Studying the Dynamics of Pseudouridylation: This technique can be applied to study how pseudouridylation patterns change in response to cellular stress, developmental cues, or disease states.

  • Drug Discovery and Development: Identifying disease-specific pseudouridylation patterns can uncover novel therapeutic targets and biomarkers.

Data Presentation

Table 1: Quantitative Performance of ELAP-seq

ParameterValueCell Line(s)Reference
Enzymatic Labeling Efficiency ~25-30% of all ΨIn vitro[4]
Identified Candidate Ψ Sites > 10,000HeLa, HEK293T[1][3]
Overlap with Known rRNA Ψ sites High concordanceHuman cells[1]
Reproducibility (between replicates) HighHeLa[1]

Experimental Protocols

Protocol 1: Enzymatic Propargylation of RNA

Materials:

  • Total RNA (high quality, DNA-free)

  • Recombinant M. jannaschii methyltransferase (Mj1640)

  • Propargyl-S-adenosyl-L-methionine (Propargyl-SAM)

  • Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT)

  • RNase Inhibitor

Procedure:

  • In an RNase-free tube, prepare the reaction mixture by combining:

    • Total RNA (5-10 µg)

    • Reaction Buffer (to 1x final concentration)

    • Propargyl-SAM (final concentration 100 µM)

    • RNase Inhibitor (e.g., 40 units)

    • Recombinant Mj1640 enzyme (e.g., 5 µM)

    • Nuclease-free water to a final volume of 50 µL.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Purify the propargylated RNA using an RNA cleanup kit or phenol-chloroform extraction followed by ethanol precipitation.

  • Resuspend the purified RNA in nuclease-free water.

Protocol 2: Biotinylation of Propargylated RNA via Click Chemistry

Materials:

  • Propargylated RNA from Protocol 1

  • Azide-PEG4-Biotin

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Nuclease-free water

Procedure:

  • Prepare the click chemistry reaction mixture in an RNase-free tube:

    • Propargylated RNA (from step 4 of Protocol 1)

    • Azide-PEG4-Biotin (final concentration 50 µM)

    • Premixed CuSO₄:THPTA (final concentrations 50 µM and 250 µM, respectively)

    • Freshly prepared sodium ascorbate (final concentration 1 mM)

    • Nuclease-free water to a final volume of 50 µL.

  • Incubate the reaction at room temperature for 30 minutes in the dark.

  • Purify the biotinylated RNA using an RNA cleanup kit or ethanol precipitation to remove unreacted components.

  • Resuspend the biotinylated RNA in nuclease-free water.

Protocol 3: Enrichment of Biotinylated RNA and Library Preparation

Materials:

  • Biotinylated RNA from Protocol 2

  • Streptavidin-coated magnetic beads

  • Binding/Washing Buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 M NaCl, 1 mM EDTA)

  • Elution Buffer (e.g., containing biotin)

  • RNA fragmentation buffer

  • RNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA)

Procedure:

  • RNA Fragmentation: Fragment the biotinylated RNA to the desired size range (e.g., ~100-200 nt) using appropriate fragmentation buffer and incubation time/temperature. Stop the reaction and purify the fragmented RNA.

  • Streptavidin Pulldown:

    • Wash the streptavidin magnetic beads with Binding/Washing Buffer.

    • Incubate the fragmented, biotinylated RNA with the washed beads at room temperature with rotation to allow binding.

    • Wash the beads extensively with Binding/Washing Buffer to remove non-biotinylated RNA fragments.

    • Elute the enriched RNA from the beads using the Elution Buffer.

  • Library Preparation:

    • Use the enriched RNA as input for a strand-specific RNA-seq library preparation kit, following the manufacturer's instructions. This typically involves reverse transcription, second-strand synthesis, adapter ligation, and PCR amplification.

  • Sequencing: Sequence the prepared library on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

Data Analysis Workflow

  • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

  • Adapter Trimming: Remove adapter sequences from the reads.

  • Alignment: Align the trimmed reads to the reference genome or transcriptome using a splice-aware aligner such as STAR or HISAT2.[5][6]

  • Peak Calling: Identify potential pseudouridine sites by looking for enrichment of reads (peaks) in the ELAP-seq data compared to a control (input or mock-treated) sample. The 5' ends of the reads often correspond to the position +1 nucleotide downstream of the modified base due to reverse transcriptase termination at the bulky adduct.

  • Annotation: Annotate the identified Ψ sites to specific genes and transcript features (e.g., exons, introns, UTRs).

  • Motif Analysis: Analyze the sequence context around the identified Ψ sites to discover potential recognition motifs for pseudouridine synthases.

  • Differential Pseudouridylation Analysis: Compare Ψ site enrichment between different conditions to identify dynamically regulated sites.

Visualizations

ELAP_seq_Workflow cluster_sample_prep Sample Preparation cluster_biotinylation Biotinylation cluster_enrichment_sequencing Enrichment & Sequencing cluster_data_analysis Data Analysis TotalRNA Total Cellular RNA PropargylatedRNA N1-Propargyl-Ψ RNA TotalRNA->PropargylatedRNA Enzymatic Reaction Enzyme Mj1640 Enzyme Enzyme->PropargylatedRNA PropargylSAM Propargyl-SAM PropargylSAM->PropargylatedRNA BiotinylatedRNA Biotinylated RNA PropargylatedRNA->BiotinylatedRNA Click Chemistry AzideBiotin Azide-Biotin AzideBiotin->BiotinylatedRNA FragmentedRNA RNA Fragmentation BiotinylatedRNA->FragmentedRNA EnrichedRNA Enriched Ψ-RNA FragmentedRNA->EnrichedRNA Pulldown StreptavidinBeads Streptavidin Beads StreptavidinBeads->EnrichedRNA LibraryPrep Library Preparation EnrichedRNA->LibraryPrep Sequencing NGS Sequencing LibraryPrep->Sequencing RawReads Raw Reads Sequencing->RawReads AlignedReads Aligned Reads RawReads->AlignedReads QC & Alignment PsiSites Ψ Site Identification AlignedReads->PsiSites Peak Calling Annotation Functional Annotation PsiSites->Annotation

Caption: Workflow of the ELAP-seq method.

Enzymatic_Propargylation RNA_Psi RNA with Pseudouridine (Ψ) Enzyme Mj1640 Methyltransferase RNA_Psi->Enzyme Propargyl_SAM Propargyl-S-adenosyl-L-methionine Propargyl_SAM->Enzyme Propargylated_RNA RNA with N1-Propargyl-Ψ Enzyme->Propargylated_RNA SAH S-adenosyl-L-homocysteine Enzyme->SAH

Caption: Enzymatic installation of the propargyl group.

Click_Chemistry_Reaction Propargylated_RNA N1-Propargyl-Ψ RNA (Alkyne) Catalyst Cu(I) Propargylated_RNA->Catalyst Azide_Biotin Azide-PEG4-Biotin (Azide) Azide_Biotin->Catalyst Biotinylated_RNA Biotinylated RNA (Triazole Linkage) Catalyst->Biotinylated_RNA CuAAC

Caption: Biotinylation via Click Chemistry.

References

Application Note & Protocol: Synthesis and Application of N1-Propargylpseudouridine Triphosphate for In Vitro Transcription and RNA Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Pseudouridine (Ψ), an isomer of uridine, is the most abundant modified nucleoside in non-coding RNA and has gained significant attention for its ability to enhance the stability and translational capacity of mRNA while reducing its immunogenicity. These properties are critical for the development of RNA-based therapeutics, including vaccines and gene therapies. The introduction of chemical modifications allows for further functionalization of RNA molecules. N1-Propargylpseudouridine is a modified nucleoside that incorporates a propargyl group—a terminal alkyne—at the N1 position of the pseudouridine base. This alkyne handle serves as a reactive moiety for copper(I)-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC), commonly known as "click chemistry".[1][2]

By synthesizing this compound triphosphate (N1-Pr-ΨTP) and incorporating it into RNA transcripts via in vitro transcription (IVT), researchers can produce RNA molecules that are primed for efficient and specific labeling with a variety of probes, such as fluorophores, biotin, or other functional tags.[3][4] This application note provides a detailed protocol for the chemical synthesis of N1-Pr-ΨTP and its subsequent use in T7 RNA polymerase-mediated in vitro transcription.

Part 1: Synthesis of this compound Triphosphate

The synthesis of N1-Pr-ΨTP is a two-stage process: (1) the chemical synthesis of the this compound nucleoside, and (2) the subsequent triphosphorylation of the nucleoside to yield the final product.

Stage 1: Synthesis of this compound Nucleoside

A plausible synthetic route involves the protection of the ribose hydroxyl groups, followed by N1-alkylation with propargyl bromide, and subsequent deprotection.

cluster_synthesis Chemical Synthesis of this compound A Pseudouridine B 2',3',5'-O-Protected Pseudouridine A->B Protection (e.g., TBDMSCl) C N1-Propargyl-Protected Pseudouridine B->C Alkylation (Propargyl Bromide, Base) D This compound (Final Nucleoside) C->D Deprotection (e.g., TBAF)

Caption: Workflow for the chemical synthesis of the this compound nucleoside.

Stage 2: Triphosphorylation of this compound

The triphosphorylation of the modified nucleoside can be achieved using established methods, such as the Ludwig-Eckstein "one-pot, three-steps" procedure.[5][6] This method involves the formation of a 5'-phosphite derivative, which is then reacted with pyrophosphate to form a cyclic intermediate, followed by oxidation to yield the triphosphate.

cluster_triphos Ludwig-Eckstein Triphosphorylation Nuc This compound Inter1 5'-Phosphite Derivative Nuc->Inter1 Phos 5'-Salicyl Phosphochloridite Phos->Inter1 Inter2 Cyclic Phosphite Intermediate Inter1->Inter2 Pyro Pyrophosphate Pyro->Inter2 NTP This compound Triphosphate (N1-Pr-ΨTP) Inter2->NTP Ox Oxidation (e.g., I₂) Ox->NTP

Caption: The Ludwig-Eckstein method for nucleoside triphosphate synthesis.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and application of N1-Pr-ΨTP.

Table 1: Illustrative Synthesis Yields and Purity

Step Product Typical Yield (%) Purity (by HPLC)
Stage 1 This compound 60 - 75% >98%

| Stage 2 | this compound Triphosphate | 40 - 55% | >95%[7] |

Table 2: Standard In Vitro Transcription Reaction Components

Component Final Concentration
T7 RNA Polymerase 5 units/µL[8]
Linearized DNA Template 0.5 - 2 µg[9]
10X Transcription Buffer 1X
ATP, GTP, CTP 4 mM each[10]
UTP 2 mM
This compound Triphosphate 2 mM
DTT 10 mM
RNase Inhibitor 1 U/µL

| Nuclease-free H₂O | To final volume |

Note: The ratio of modified NTP to its natural counterpart may require optimization based on the template sequence and desired modification density.

Part 2: Experimental Protocols

Protocol 1: In Vitro Transcription using N1-Pr-ΨTP

This protocol describes the incorporation of N1-Pr-ΨTP into RNA transcripts using T7 RNA polymerase.

1. Template Preparation: a. Linearize a plasmid DNA template containing a T7 promoter sequence upstream of the gene of interest with a suitable restriction enzyme to allow for run-off transcription.[11][12] b. Purify the linearized template using a column purification kit or phenol:chloroform extraction followed by ethanol precipitation. c. Resuspend the purified template in nuclease-free water and determine its concentration.

2. Reaction Assembly: a. At room temperature, assemble the following components in a nuclease-free microcentrifuge tube in the order listed:

  • Nuclease-free H₂O (to a final volume of 50 µL)
  • 10X Transcription Buffer (5 µL)
  • 100 mM DTT (5 µL)
  • ATP, GTP, CTP solution (40 mM each; 5 µL)
  • UTP solution (20 mM; 5 µL)
  • N1-Pr-ΨTP solution (20 mM; 5 µL)
  • Linearized DNA Template (1 µg)
  • RNase Inhibitor (1 µL)
  • T7 RNA Polymerase (2 µL) b. Mix gently by flicking the tube and centrifuge briefly to collect the contents at the bottom.

3. Incubation: a. Incubate the reaction mixture at 37°C for 2-4 hours. Longer incubation times may increase yield for some templates.[10]

4. Template Removal and RNA Purification: a. Add 2 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.[10] b. Purify the transcribed RNA using a column-based RNA cleanup kit, LiCl precipitation, or denaturing polyacrylamide gel electrophoresis (PAGE) for size-specific purification.[13] c. Elute or resuspend the purified, propargyl-modified RNA in nuclease-free water.

5. Quantification and Quality Control: a. Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop). b. Assess the integrity and size of the RNA transcript by running an aliquot on a denaturing agarose or polyacrylamide gel.

Part 3: Downstream Application & Workflow

The primary application of incorporating N1-Pr-ΨTP is to enable post-transcriptional labeling via click chemistry. The alkyne-modified RNA can be reacted with an azide-containing molecule (e.g., Azide-Fluor 545, Biotin-Azide) to attach the desired label.

cluster_workflow Overall Experimental Workflow A Linearized DNA Template (T7 Promoter) B In Vitro Transcription (with ATP, GTP, CTP, UTP & N1-Pr-ΨTP) A->B C Propargyl-Modified RNA B->C D RNA Purification (DNase Treatment & Cleanup) C->D E Purified Propargyl-RNA D->E F Click Reaction (+ Azide-Probe) E->F G Covalently Labeled RNA F->G

Caption: Workflow from IVT to post-transcriptional labeling via click chemistry.

Protocol 2: Click Chemistry Labeling of Propargyl-RNA (General)

This is a general protocol for a copper-catalyzed click reaction. Reagent concentrations and incubation times may require optimization.

1. Reaction Assembly: a. In a nuclease-free tube, combine:

  • Purified Propargyl-RNA (1-10 µM final concentration)
  • Azide-Probe (e.g., fluorescent dye-azide; 5-50 molar equivalents)
  • Copper(I) source (e.g., pre-mixed CuSO₄/THPTA ligand)
  • Reducing agent (e.g., Sodium Ascorbate)
  • Reaction Buffer (e.g., Sodium Phosphate) b. Mix gently and centrifuge briefly.

2. Incubation: a. Incubate at 37°C for 30-60 minutes.[4]

3. Purification: a. Remove unreacted probe and catalyst by ethanol precipitation or using a suitable purification column.

4. Analysis: a. Confirm successful labeling by gel electrophoresis (visualizing fluorescence directly in the gel) or other appropriate analytical methods.

References

Application Notes and Protocols for N1-Propargylpseudouridine in Pulse-Chase Analysis of RNA Decay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The regulation of RNA decay is a critical component of gene expression, influencing the abundance of transcripts and, consequently, protein levels. Understanding the dynamics of RNA turnover is essential for basic research and for the development of therapeutic strategies targeting RNA metabolism. Pulse-chase analysis is a powerful technique to measure RNA decay rates by tracking a cohort of newly synthesized RNA over time.[1] Traditional methods often rely on transcriptional inhibitors, which can have significant off-target effects and perturb cellular physiology.[2][3]

Metabolic labeling with modified nucleosides offers a less disruptive approach to study RNA dynamics.[4][5] N1-propargylpseudouridine is a modified analog of pseudouridine that contains a propargyl group, an alkyne functional group. This alkyne handle allows for the specific and covalent attachment of a reporter molecule, such as biotin or a fluorophore, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction.[6][7] This bioorthogonal reaction is highly efficient and occurs under conditions compatible with biological macromolecules, making it an ideal tool for labeling and tracking RNA.[7][8]

These application notes provide a detailed protocol for using this compound in pulse-chase experiments to determine RNA decay rates. The methodology described herein enables the selective isolation and quantification of a population of newly synthesized RNA, providing a more accurate and physiologically relevant measurement of RNA half-lives.

Principle of the Method

The pulse-chase experiment using this compound involves two main phases. During the "pulse" phase, cells are incubated with media containing this compound, which is incorporated into newly transcribed RNA.[9] Following the pulse, the labeling medium is replaced with a "chase" medium containing a high concentration of unlabeled uridine, preventing further incorporation of the modified nucleoside.[4][9] Samples are collected at various time points during the chase, and the amount of labeled RNA remaining is quantified to determine the decay rate. The propargyl group on the incorporated this compound allows for the specific biotinylation of the labeled RNA via click chemistry, enabling its purification and subsequent analysis by methods such as RT-qPCR or next-generation sequencing.[6][10]

Data Presentation

Table 1: Representative Quantitative Parameters for Pulse-Chase RNA Decay Analysis using Modified Nucleosides.

Note: The following parameters are based on commonly used uridine analogs like 4-thiouridine (4sU) and 5-ethynyluridine (EU). Optimal conditions for this compound should be empirically determined for each cell type and experimental setup.

ParameterTypical RangeConsiderations
Pulse Labeling Concentration 100 µM - 500 µMHigher concentrations can be toxic.[2] Titration is recommended to find the optimal concentration that provides sufficient labeling without affecting cell viability.
Pulse Duration 1 - 4 hoursThe duration should be long enough to label a sufficient amount of RNA but short enough to minimize potential toxicity.[11]
Chase Medium Concentration 5 - 10 mM unlabeled UridineA high concentration of the unlabeled nucleoside is crucial to effectively stop the incorporation of the labeled analog.
Chase Duration 0 - 24 hoursThe length of the chase will depend on the expected half-lives of the RNAs of interest. A time course with multiple collection points is recommended.[4]
Click Chemistry Reagents Biotin-azide, Copper(I) source (e.g., CuSO4 with a reducing agent like sodium ascorbate), Ligand (e.g., TBTA)The efficiency of the click reaction is critical for the specific capture of labeled RNA.[7]

Experimental Protocols

Protocol 1: Pulse-Chase Labeling of Cultured Cells
  • Cell Culture: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of the experiment.

  • Pulse: Aspirate the growth medium and replace it with fresh medium containing the desired concentration of this compound. Incubate the cells for the predetermined pulse duration (e.g., 2 hours) under normal culture conditions.

  • Chase:

    • To begin the chase, aspirate the labeling medium.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove any residual labeling medium.

    • Add fresh, pre-warmed growth medium containing a high concentration of unlabeled uridine (e.g., 5 mM). This is the 0-hour time point.

  • Time Course Collection: Collect cell samples at various time points during the chase (e.g., 0, 2, 4, 8, 12, 24 hours). At each time point, wash the cells with PBS and lyse them for RNA extraction or store the cell pellets at -80°C.

Protocol 2: Total RNA Isolation
  • Isolate total RNA from the collected cell pellets using a standard RNA extraction method, such as a TRIzol-based protocol or a commercially available kit.[12]

  • Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.

  • Assess the quantity and quality of the RNA using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

Protocol 3: Click Chemistry Biotinylation of Labeled RNA
  • In an RNase-free microcentrifuge tube, combine the following components in order:

    • Total RNA (10-50 µg) in RNase-free water

    • Biotin-azide (e.g., final concentration of 100 µM)

    • Copper(I) source (e.g., 50 mM CuSO4)

    • Reducing agent (e.g., 50 mM sodium ascorbate, freshly prepared)

    • Copper(I)-stabilizing ligand (e.g., 5 mM TBTA)

  • Incubate the reaction mixture at room temperature for 30-60 minutes with gentle agitation.

  • Purify the biotinylated RNA from unreacted components using an RNA cleanup kit or by ethanol precipitation.

Protocol 4: Purification of Biotinylated RNA
  • Resuspend streptavidin-coated magnetic beads in a suitable binding buffer.

  • Add the biotinylated RNA to the bead suspension and incubate at room temperature with rotation to allow for the binding of the biotinylated RNA to the streptavidin beads.

  • Place the tube on a magnetic stand to capture the beads and discard the supernatant containing unlabeled RNA.

  • Wash the beads several times with a high-salt wash buffer, followed by a low-salt wash buffer to remove non-specifically bound RNA.

  • Elute the purified, labeled RNA from the beads using an appropriate elution buffer (e.g., containing β-mercaptoethanol to disrupt the streptavidin-biotin interaction or by enzymatic release).

  • Precipitate the eluted RNA and resuspend it in RNase-free water.

Protocol 5: Quantification of RNA Decay
  • RT-qPCR:

    • Reverse transcribe the purified, labeled RNA from each time point into cDNA.

    • Perform quantitative PCR (qPCR) using gene-specific primers for the transcripts of interest.

    • Normalize the expression levels to a stable internal control or to the 0-hour time point.

    • Calculate the RNA half-life by fitting the data to a one-phase exponential decay curve.

  • Next-Generation Sequencing (RNA-Seq):

    • Prepare sequencing libraries from the purified, labeled RNA from each time point.

    • Perform high-throughput sequencing.

    • Align the sequencing reads to a reference genome or transcriptome.

    • Calculate the abundance of each transcript at each time point.

    • Determine the half-life of each transcript on a genome-wide scale by fitting the decay data to an exponential decay model.

Visualizations

experimental_workflow cluster_pulse Pulse Phase cluster_chase Chase Phase cluster_analysis Downstream Analysis pulse Incubate cells with This compound chase Replace with medium containing unlabeled Uridine pulse->chase collect Collect cells at multiple time points chase->collect extract Isolate Total RNA collect->extract click Click Chemistry: Biotinylation extract->click purify Purify Labeled RNA (Streptavidin Beads) click->purify quantify Quantify RNA Decay (RT-qPCR or RNA-Seq) purify->quantify

Caption: Experimental workflow for pulse-chase analysis of RNA decay using this compound.

click_chemistry_reaction cluster_reaction Click Reaction cluster_product Product RNA_propargyl RNA with incorporated This compound (Alkyne) catalyst Cu(I) Catalyst RNA_propargyl->catalyst biotin_azide Biotin-Azide biotin_azide->catalyst biotinylated_RNA Biotinylated RNA catalyst->biotinylated_RNA

Caption: Schematic of the click chemistry reaction for biotinylating propargyl-modified RNA.

References

Visualizing Newly Synthesized RNA with N1-Propargylpseudouridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

A Note on N1-Propargylpseudouridine (pU):

Extensive literature searches for detailed protocols and quantitative data on the use of this compound (pU) for metabolic labeling and visualization of newly synthesized RNA have yielded limited specific information. While the conceptual framework of metabolic labeling with subsequent click chemistry is applicable, the optimal concentration, incubation times, potential cytotoxicity, and labeling efficiency of pU are not well-documented in publicly available scientific literature.

Therefore, this document provides a comprehensive application note and detailed protocols for a widely used and well-characterized analog, 5-ethynyluridine (EU) , for the visualization of newly synthesized RNA. The principles and methods described herein can serve as a strong foundation for the future optimization and application of novel RNA labeling reagents such as this compound, once their specific cellular and biochemical properties are established.

Application Notes for Visualizing Newly Synthesized RNA with 5-Ethynyluridine (EU)

Introduction

The ability to visualize newly synthesized RNA is crucial for understanding the dynamics of gene expression in various biological processes, including development, cellular response to stimuli, and disease progression. Metabolic labeling of nascent RNA with modified nucleosides, followed by bioorthogonal click chemistry, offers a powerful and versatile method for imaging RNA synthesis in fixed and living cells. 5-ethynyluridine (EU) is a cell-permeable analog of uridine that is incorporated into newly transcribed RNA by cellular RNA polymerases. The ethynyl group on EU allows for a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, or "click" reaction, with an azide-modified fluorescent probe, enabling the visualization of nascent RNA transcripts.

Principle of the Method

The workflow for visualizing newly synthesized RNA with EU involves two main steps:

  • Metabolic Labeling: Cells or organisms are incubated with EU, which is taken up by the cells and converted into EU-triphosphate (EUTP). EUTP is then used as a substrate by RNA polymerases and incorporated into newly synthesized RNA molecules in place of uridine.

  • Click Chemistry Detection: After labeling, the cells are fixed and permeabilized. A click reaction is then performed using a fluorescent azide probe, which covalently attaches the fluorophore to the ethynyl group of the incorporated EU, allowing for visualization by fluorescence microscopy.

Applications in Research and Drug Development

  • Monitoring Transcriptional Activity: EU labeling allows for the direct visualization of changes in global RNA synthesis in response to various treatments, such as drug candidates, growth factors, or environmental stressors.

  • Cell Cycle Analysis: The rate of RNA synthesis varies throughout the cell cycle. EU labeling can be used to identify actively transcribing cells and to study the regulation of transcription during different phases of the cell cycle.

  • Spatial Localization of RNA Synthesis: High-resolution microscopy of EU-labeled cells can reveal the subcellular sites of active transcription, such as the nucleolus and transcription factories in the nucleoplasm.

  • Drug Discovery and Development: This technique can be employed in high-throughput screening assays to identify compounds that modulate RNA synthesis. It can also be used to assess the on-target and off-target effects of drugs that are designed to inhibit transcription.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of 5-ethynyluridine in metabolic RNA labeling experiments, compiled from various studies.

Table 1: Recommended EU Labeling Conditions for Different Cell Lines

Cell LineEU Concentration (µM)Labeling TimeReference
HeLa0.1 - 11 - 4 hours[General Recommendation]
HEK2930.5 - 230 min - 2 hours[General Recommendation]
Primary Neurons1 - 101 - 6 hours[1]
Zebrafish Larvae500 (in water)2 - 4 hours[1]

Table 2: Comparison of RNA Labeling Analogs

AnalogLabeling PrincipleAdvantagesDisadvantages
5-Ethynyluridine (EU) Metabolic incorporation of an alkyne-modified uridine.High signal-to-noise ratio, cell-permeable, versatile for various applications.Copper catalyst can be toxic to live cells.
5-Bromouridine (BrU) Metabolic incorporation of a bromine-modified uridine.Can be detected with specific antibodies.Requires antibody-based detection which can have higher background.
4-Thiouridine (4sU) Metabolic incorporation of a thiol-containing uridine.Can be used for RNA-seq applications (SLAM-seq).Thiol group can form disulfide bonds, potentially affecting RNA structure.

Experimental Protocols

Protocol 1: Metabolic Labeling of Newly Synthesized RNA in Cultured Cells with 5-Ethynyluridine (EU)

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • 5-Ethynyluridine (EU) stock solution (e.g., 100 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Click chemistry reaction buffer (e.g., Click-iT™ Cell Reaction Buffer Kit or custom-made)

  • Fluorescent azide (e.g., Alexa Fluor 488 Azide)

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Cell Seeding: Seed cells on coverslips in a multi-well plate at a density that will result in 50-70% confluency on the day of the experiment.

  • EU Labeling:

    • Prepare the desired concentration of EU in pre-warmed complete cell culture medium. A final concentration of 1 µM is a good starting point for many cell lines.

    • Remove the old medium from the cells and add the EU-containing medium.

    • Incubate the cells for the desired labeling period (e.g., 1-2 hours) at 37°C in a CO2 incubator.

  • Fixation:

    • Remove the EU-containing medium and wash the cells once with PBS.

    • Add the fixative solution and incubate for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Permeabilization:

    • Add the permeabilization buffer and incubate for 20 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail according to the manufacturer's instructions or by combining the reaction buffer, copper sulfate, a reducing agent (e.g., ascorbic acid), and the fluorescent azide.

    • Remove the PBS and add the click reaction cocktail to the cells.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Washing and Staining:

    • Remove the click reaction cocktail and wash the cells three times with PBS.

    • Stain the nuclei by incubating with a DAPI solution for 5 minutes.

    • Wash the cells twice with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Protocol 2: In Vitro Transcription of EU-Labeled RNA

Materials:

  • Linearized DNA template with a T7, SP6, or T3 promoter

  • In vitro transcription kit (e.g., MEGAscript™ T7 Transcription Kit)

  • NTP solution mix (ATP, CTP, GTP)

  • UTP solution

  • 5-Ethynyluridine-5'-Triphosphate (EUTP) solution

  • RNase-free water

  • DNase I

  • RNA purification kit

Procedure:

  • Transcription Reaction Setup:

    • Assemble the in vitro transcription reaction on ice according to the kit manufacturer's protocol.

    • Substitute a portion or all of the UTP with EUTP. The ratio of EUTP to UTP can be optimized to achieve the desired labeling density. A 1:3 ratio of EUTP:UTP is a common starting point.

  • Incubation: Incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment: Add DNase I to the reaction and incubate for 15-30 minutes at 37°C to remove the DNA template.

  • RNA Purification: Purify the EU-labeled RNA using an appropriate RNA purification kit or by phenol-chloroform extraction followed by ethanol precipitation.

  • Quantification and Quality Control: Determine the concentration and purity of the EU-labeled RNA using a spectrophotometer (e.g., NanoDrop). The quality can be assessed by gel electrophoresis.

  • Downstream Applications: The EU-labeled RNA can be used for various downstream applications, including click chemistry with fluorescent or biotin-azides for visualization or affinity purification.

Mandatory Visualizations

Experimental_Workflow cluster_labeling Metabolic Labeling cluster_detection Detection cluster_output Output EU 5-Ethynyluridine (EU) Cells Cultured Cells EU->Cells Incubation Fixation Fixation & Permeabilization Cells->Fixation Click Click Reaction (Fluorescent Azide) Fixation->Click Imaging Fluorescence Microscopy Click->Imaging Visualization Visualization of Newly Synthesized RNA Imaging->Visualization

Caption: Workflow for visualizing newly synthesized RNA using 5-ethynyluridine.

Signaling_Pathway EU 5-Ethynyluridine (EU) EUMP EU Monophosphate (EUMP) EU->EUMP Uridine-Cytidine Kinase EUDP EU Diphosphate (EUDP) EUMP->EUDP UMP-CMP Kinase EUTP EU Triphosphate (EUTP) EUDP->EUTP Nucleoside Diphosphate Kinase RNA Newly Synthesized RNA EUTP->RNA RNAPol RNA Polymerase RNAPol->RNA

Caption: Cellular uptake and incorporation pathway of 5-ethynyluridine into RNA.

References

Application Notes and Protocols for Studying RNA Dynamics Using N1-Propargylpseudouridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of RNA dynamics, encompassing its synthesis, processing, transport, and degradation, is fundamental to understanding gene expression regulation in response to various stimuli. Metabolic labeling of nascent RNA with modified nucleosides has emerged as a powerful tool for these investigations. This document outlines the proposed application of a novel modified nucleoside, N1-propargylpseudouridine, for studying RNA dynamics.

This compound is a synthetic analog of the naturally occurring modified nucleoside, pseudouridine. The key feature of this analog is the presence of a propargyl group at the N1 position. This propargyl group serves as a bioorthogonal handle, meaning it is chemically inert within the cellular environment but can be specifically and efficiently reacted with a corresponding azide-bearing molecule via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry"[1][2]. This allows for the selective attachment of reporter molecules, such as biotin for enrichment or fluorophores for imaging, to the newly synthesized RNA.

The use of N1-methylpseudouridine has been shown to enhance the stability and translational efficiency of mRNA, making it a key component in mRNA-based therapeutics and vaccines[3][4][5]. While direct studies on this compound are not yet prevalent, its structural similarity to N1-methylpseudouridine suggests it may be readily incorporated into nascent RNA transcripts by cellular machinery.

Principle of the Method

The methodology is based on a "pulse-chase" strategy. During the "pulse" phase, cells are incubated with this compound, which is taken up by the cells and incorporated into newly transcribed RNA in place of its natural counterpart, uridine or pseudouridine. Following the pulse, the cells can be "chased" with a medium containing an excess of natural uridine, allowing for the tracking of the labeled RNA population over time. The propargyl-modified RNA can then be detected or isolated through a click reaction with an azide-functionalized reporter molecule. By quantifying the amount of labeled RNA at different time points after a stimulus, researchers can dissect the kinetics of RNA synthesis and degradation.

Proposed Signaling Pathway for Cellular Uptake and Incorporation

The precise metabolic pathway for this compound uptake and conversion to its triphosphate form for incorporation into RNA has not been empirically determined. However, it is hypothesized to follow a similar route as other uridine analogs.

G cluster_extracellular Extracellular Space cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus N1P This compound N1P_in This compound N1P->N1P_in Nucleoside Transporter N1P_MP This compound Monophosphate N1P_in->N1P_MP Uridine Kinase (putative) N1P_DP This compound Diphosphate N1P_MP->N1P_DP UMP-CMP Kinase (putative) N1P_TP This compound Triphosphate N1P_DP->N1P_TP Nucleoside Diphosphate Kinase (putative) N1P_TP_nuc This compound Triphosphate N1P_TP->N1P_TP_nuc RNA_Polymerase RNA Polymerase N1P_TP_nuc->RNA_Polymerase Nascent_RNA Nascent RNA (Propargyl-labeled) RNA_Polymerase->Nascent_RNA Transcription

Figure 1: Proposed metabolic pathway of this compound.

Experimental Protocols

Protocol 1: Metabolic Labeling of Nascent RNA with this compound

This protocol describes the "pulse" phase of the experiment where cells are treated with this compound to label newly synthesized RNA.

Materials:

  • Cell culture medium appropriate for the cell line

  • This compound (synthesis required, not commercially available as of last update)

  • Cell line of interest (e.g., HeLa, HEK293T)

  • Stimulus of interest (e.g., growth factor, lipopolysaccharide)

  • Phosphate-buffered saline (PBS)

  • RNA extraction kit (e.g., TRIzol, RNeasy)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels to achieve 70-80% confluency on the day of the experiment.

  • Preparation of Labeling Medium: Prepare fresh cell culture medium containing the desired concentration of this compound. The optimal concentration should be determined empirically, starting with a range of 10-100 µM.

  • Stimulation (Optional): If studying the response to a stimulus, treat the cells with the stimulus for the desired duration before or during the labeling pulse.

  • Metabolic Labeling (Pulse):

    • Aspirate the old medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed labeling medium to the cells.

    • Incubate the cells for a defined period (the "pulse" time). This can range from 30 minutes to several hours depending on the desired temporal resolution.

  • Cell Lysis and RNA Isolation:

    • After the pulse, aspirate the labeling medium.

    • Wash the cells once with ice-cold PBS.

    • Lyse the cells directly in the culture vessel using the lysis buffer from an RNA extraction kit.

    • Isolate total RNA according to the manufacturer's protocol.

  • RNA Quantification and Quality Control:

    • Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop).

    • Assess RNA integrity by gel electrophoresis or a bioanalyzer.

Protocol 2: Click Chemistry-based Biotinylation of Propargyl-labeled RNA

This protocol describes the attachment of a biotin tag to the propargyl-labeled RNA for subsequent enrichment.

Materials:

  • Propargyl-labeled total RNA (from Protocol 1)

  • Azide-PEG4-Biotin

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • RNase-free water

  • RNA purification kit or method (e.g., ethanol precipitation)

Procedure:

  • Prepare Click Reaction Master Mix: In an RNase-free microcentrifuge tube, prepare the following master mix on ice. The volumes are for a single reaction and should be scaled as needed.

    • Propargyl-labeled RNA: 1-10 µg in 70 µL of RNase-free water

    • Azide-PEG4-Biotin (10 mM stock): 5 µL

    • CuSO₄ (50 mM stock): 10 µL

    • THPTA (50 mM stock): 10 µL

    • Sodium Ascorbate (100 mM, freshly prepared): 5 µL

  • Click Reaction:

    • Add the reagents in the order listed, vortexing gently after the addition of the sodium ascorbate.

    • Incubate the reaction at room temperature for 30 minutes in the dark.

  • Purification of Biotinylated RNA:

    • Purify the biotinylated RNA to remove unreacted components. This can be achieved by ethanol precipitation or using an RNA cleanup kit.

    • Resuspend the purified RNA in RNase-free water.

Protocol 3: Enrichment of Biotinylated RNA using Streptavidin Beads

This protocol describes the isolation of the newly synthesized, biotinylated RNA.

Materials:

  • Biotinylated RNA (from Protocol 2)

  • Streptavidin-coated magnetic beads

  • Binding/Wash Buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 M NaCl, 1 mM EDTA)

  • Elution Buffer (provided with beads or a buffer containing biotin to compete for binding)

  • Magnetic stand

Procedure:

  • Bead Preparation: Wash the required amount of streptavidin magnetic beads with the Binding/Wash Buffer according to the manufacturer's instructions.

  • Binding:

    • Add the purified biotinylated RNA to the washed beads.

    • Incubate at room temperature for 30 minutes with gentle rotation to allow for binding.

  • Washing:

    • Place the tube on a magnetic stand and discard the supernatant.

    • Wash the beads three times with the Binding/Wash Buffer to remove non-specifically bound RNA.

  • Elution:

    • Elute the captured RNA from the beads using the Elution Buffer according to the manufacturer's protocol.

    • The eluted RNA represents the newly synthesized transcripts.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for studying RNA dynamics using this compound.

G Cell_Culture 1. Cell Culture & Stimulus Metabolic_Labeling 2. Metabolic Labeling (Pulse with this compound) Cell_Culture->Metabolic_Labeling RNA_Isolation 3. Total RNA Isolation Metabolic_Labeling->RNA_Isolation Click_Chemistry 4. Click Chemistry (Biotinylation) RNA_Isolation->Click_Chemistry Enrichment 5. Enrichment of Labeled RNA Click_Chemistry->Enrichment Downstream_Analysis 6. Downstream Analysis (qRT-PCR, RNA-Seq) Enrichment->Downstream_Analysis

Figure 2: Experimental workflow for this compound-based RNA analysis.

Data Presentation

The enriched, newly synthesized RNA can be quantified and analyzed by various methods, including quantitative reverse transcription PCR (qRT-PCR) for specific genes of interest or high-throughput sequencing (RNA-Seq) for a transcriptome-wide view. The data can be used to calculate RNA synthesis and degradation rates.

Table 1: Hypothetical Quantitative Data for a Stimulus-Responsive Gene

Time after Stimulus (hours)Total mRNA Level (Relative Units)Newly Synthesized mRNA Level (Relative Units)
01.00.1
12.51.8
24.03.5
43.01.5
81.50.5

This table illustrates the type of quantitative data that can be obtained. The "Total mRNA Level" can be measured from the total RNA population, while the "Newly Synthesized mRNA Level" is determined from the enriched fraction. The dynamic changes in these two populations provide insights into the transcriptional and post-transcriptional regulation of the gene in response to the stimulus.

Applications in Drug Development

  • Target Identification and Validation: By understanding how a drug candidate affects the synthesis and degradation of specific RNAs, researchers can gain insights into its mechanism of action and validate its intended targets.

  • Pharmacodynamic Biomarker Discovery: The dynamic changes in the levels of specific newly synthesized RNAs in response to a drug can serve as sensitive pharmacodynamic biomarkers to assess drug activity in preclinical and clinical studies.

  • Toxicity Screening: Alterations in global RNA synthesis and degradation rates can be an early indicator of cellular stress and toxicity, providing a valuable endpoint for safety assessments of new chemical entities.

Conclusion

The proposed use of this compound for metabolic labeling of RNA offers a promising, albeit currently hypothetical, approach to dissecting the complexities of RNA dynamics. By combining this novel chemical probe with click chemistry and downstream analytical techniques, researchers in academia and the pharmaceutical industry can gain a deeper understanding of gene regulation in health and disease, ultimately facilitating the development of novel therapeutics. Further research is required to synthesize and validate the efficacy and biocompatibility of this compound for these applications.

References

Troubleshooting & Optimization

Technical Support Center: N1-Propargylpseudouridine (N1-pU) Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal in N1-Propargylpseudouridine (N1-pU) click chemistry experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues that can lead to a low or absent signal in N1-pU click chemistry experiments, from the initial labeling of RNA to the final detection step.

Category 1: this compound (N1-pU) Incorporation into RNA

Question 1: I am seeing very low incorporation of N1-pU into my RNA during in vitro transcription. What are the possible causes and solutions?

Answer: Low incorporation of N1-pU during in vitro transcription is a common issue that can significantly impact your final signal. Here are the primary causes and troubleshooting steps:

  • Suboptimal N1-pU-TP Concentration: The concentration of N1-pU-TP in your transcription reaction is critical. Too low, and the polymerase will preferentially incorporate the natural UTP.

  • Enzyme Inhibition: High concentrations of modified nucleotides can sometimes inhibit RNA polymerase activity.

  • Poor Quality of N1-pU-TP: The N1-pU-TP may have degraded due to improper storage or multiple freeze-thaw cycles.

  • Template Quality: The purity and integrity of your DNA template are crucial for efficient transcription.

Troubleshooting Table for Low N1-pU Incorporation (In Vitro Transcription)

Potential Cause Recommended Solution
Suboptimal N1-pU-TP:UTP Ratio Titrate the ratio of N1-pU-TP to UTP. Start with a 1:3 ratio and increase the proportion of N1-pU-TP. Note that complete replacement of UTP with N1-pU-TP may not be efficient.
RNA Polymerase Inhibition If increasing the N1-pU-TP concentration does not improve yield, try slightly lowering the total NTP concentration while maintaining the optimized N1-pU-TP:UTP ratio.
Degraded N1-pU-TP Aliquot your N1-pU-TP stock to minimize freeze-thaw cycles. Use a fresh aliquot for each experiment.
Poor DNA Template Quality Ensure your DNA template is high-purity and free of contaminants like RNases, ethanol, and salts. Phenol-chloroform extraction and ethanol precipitation can improve template quality.[1]
Incorrect Incubation Time Optimize the incubation time for your transcription reaction. A 3- to 6-hour incubation is a good starting point.[2]

Question 2: My metabolic labeling of RNA with N1-pU in cell culture is inefficient. How can I improve it?

Answer: Inefficient metabolic labeling can be due to several factors related to cell health, probe delivery, and incubation times.

  • Cellular Uptake and Metabolism: The efficiency of N1-pU uptake and its conversion to the triphosphate form can vary between cell types.

  • Toxicity of the Analog: High concentrations of N1-pU may be toxic to cells, leading to reduced RNA synthesis.

  • Incubation Time: The labeling window needs to be optimized to capture the desired RNA synthesis dynamics without causing cellular stress.

Troubleshooting Table for Inefficient Metabolic Labeling

Potential Cause Recommended Solution
Poor Cellular Uptake Optimize the concentration of N1-pU in the culture medium. Start with a concentration range of 10-100 µM. Ensure cells are healthy and actively dividing.
Cell Toxicity Perform a dose-response curve and assess cell viability (e.g., using a Trypan Blue assay) at different N1-pU concentrations and incubation times.[3]
Suboptimal Labeling Time Vary the incubation time with N1-pU. Shorter times may be necessary for capturing rapid changes in transcription, while longer times may be needed for sufficient labeling of less abundant transcripts.
Competition with Endogenous Nucleotides Ensure that the culture medium does not contain high levels of uridine that would compete with N1-pU for incorporation.
Category 2: Click Chemistry Reaction

Question 3: I have confirmed N1-pU incorporation, but my click chemistry reaction is still yielding a low signal. What could be wrong?

Answer: A failed or inefficient click reaction is often the culprit for low signal. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is sensitive to several factors.

  • Copper Catalyst Issues: The active form of the catalyst is Copper(I), which is prone to oxidation to the inactive Copper(II) state.[4] Contaminants in your sample can also sequester the copper ions.[5]

  • Reagent Quality and Concentration: The quality of your fluorescent azide probe and other reagents is paramount.

  • Reaction Conditions: pH, temperature, and the presence of interfering substances can all impact the reaction efficiency.

  • RNA Integrity: RNA is susceptible to degradation, especially in the presence of divalent cations like copper.[3]

Troubleshooting Table for Low Click Chemistry Signal

Potential Cause Recommended Solution
Oxidized Copper Catalyst Prepare the sodium ascorbate solution fresh each time.[4] Use a copper-chelating ligand like THPTA or TBTA to protect the Cu(I) from oxidation and improve reaction efficiency.[6]
Copper Sequestration If your RNA sample contains chelators (e.g., EDTA), purify the RNA before the click reaction. Consider adding a sacrificial metal like Zn(II) to bind to interfering substances.[5]
Degraded Fluorescent Azide Store fluorescent probes protected from light and moisture. Use a fresh aliquot for each experiment.
Suboptimal Reagent Concentrations Optimize the concentrations of the copper sulfate, ligand, sodium ascorbate, and fluorescent azide. A typical starting point is a 1:2 to 1:5 molar ratio of copper to ligand.
RNA Degradation Work in an RNase-free environment.[2] Minimize the reaction time and consider using copper-free click chemistry (SPAAC) as a gentler alternative for RNA.[3][7]
Steric Hindrance The propargyl group of N1-pU may be buried within the RNA's secondary structure. Consider denaturing the RNA before the click reaction, if compatible with your downstream application.[8]
Interfering Substances Thiols (e.g., from DTT or BME) can interfere with the click reaction.[9] Purify the RNA to remove any reducing agents used in upstream steps.

Experimental Protocols

Protocol 1: In Vitro Transcription with this compound-5'-Triphosphate (N1-pU-TP)

This protocol is a starting point and should be optimized for your specific template and polymerase.

Materials:

  • Linearized DNA template (1 µg)

  • T7, T3, or SP6 RNA Polymerase

  • 10x Transcription Buffer

  • N1-pU-TP (e.g., 100 mM stock)

  • ATP, CTP, GTP (100 mM stocks)

  • UTP (100 mM stock)

  • RNase Inhibitor

  • Nuclease-free water

Procedure:

  • Thaw all reagents on ice. Keep the RNA polymerase at -20°C until immediately before use.

  • In a nuclease-free tube on ice, assemble the following reaction mixture in order:

    • Nuclease-free water to a final volume of 20 µL

    • 2 µL of 10x Transcription Buffer

    • 1 µg of linearized DNA template

    • 2 µL of 100 mM DTT (if required by the buffer)

    • 1 µL of RNase Inhibitor

    • NTP mix (prepare a 10x stock):

      • 10 mM ATP

      • 10 mM CTP

      • 10 mM GTP

      • 7.5 mM UTP

      • 2.5 mM N1-pU-TP (This creates a 3:1 ratio of UTP to N1-pU-TP. This ratio should be optimized.)

    • Add 2 µL of the 10x NTP mix.

    • Add 2 µL of RNA Polymerase.

  • Mix gently by flicking the tube and centrifuge briefly to collect the reaction at the bottom.

  • Incubate at 37°C for 2-4 hours.

  • (Optional) Add DNase I and incubate for an additional 15 minutes at 37°C to remove the DNA template.

  • Purify the N1-pU-labeled RNA using a suitable RNA purification kit or phenol-chloroform extraction followed by ethanol precipitation.

  • Quantify the RNA concentration using a spectrophotometer.

Protocol 2: Copper-Catalyzed Click Chemistry (CuAAC) on N1-pU-labeled RNA

This protocol is for the ligation of a fluorescent azide to the propargyl group of the incorporated N1-pU.

Materials:

  • N1-pU-labeled RNA (1-10 µg)

  • Fluorescent Azide (e.g., 10 mM stock in DMSO)

  • Copper(II) Sulfate (CuSO4) (e.g., 20 mM stock in nuclease-free water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (e.g., 100 mM stock in nuclease-free water)

  • Sodium Ascorbate (e.g., 100 mM stock in nuclease-free water, prepare fresh )

  • Nuclease-free water

  • PBS (phosphate-buffered saline)

Procedure:

  • In a nuclease-free tube, dissolve 1-10 µg of N1-pU-labeled RNA in nuclease-free water or PBS to a final volume of 40 µL.

  • Add 2 µL of the 10 mM fluorescent azide stock solution.

  • Prepare the catalyst premix in a separate tube:

    • Add 2 µL of 20 mM CuSO4.

    • Add 2 µL of 100 mM THPTA.

    • Vortex briefly to mix.

  • Add the 4 µL of the catalyst premix to the RNA/azide mixture.

  • To initiate the reaction, add 2 µL of the freshly prepared 100 mM sodium ascorbate solution.

  • Mix gently and incubate at room temperature for 30-60 minutes, protected from light.

  • Purify the fluorescently labeled RNA to remove unreacted reagents. This can be done using RNA purification kits, ethanol precipitation, or size-exclusion chromatography.

Visualizations

Experimental Workflow for N1-pU Labeling and Click Chemistry

G cluster_0 Step 1: N1-pU Incorporation cluster_1 Step 2: Purification cluster_2 Step 3: Click Chemistry cluster_3 Step 4: Analysis In Vitro Transcription In Vitro Transcription N1-pU_labeled_RNA N1-pU_labeled_RNA In Vitro Transcription->N1-pU_labeled_RNA  N1-pU-TP Metabolic Labeling Metabolic Labeling Metabolic Labeling->N1-pU_labeled_RNA  N1-pU Purification Purification N1-pU_labeled_RNA->Purification Purified_N1-pU_RNA Purified_N1-pU_RNA Purification->Purified_N1-pU_RNA Click_Reaction Click Reaction (CuAAC) Purified_N1-pU_RNA->Click_Reaction Labeled_RNA Labeled_RNA Click_Reaction->Labeled_RNA Fluorescent_Azide Fluorescent_Azide Fluorescent_Azide->Click_Reaction Analysis Fluorescence Detection (Gel, Microscopy, etc.) Labeled_RNA->Analysis

Caption: Workflow for N1-pU labeling and detection.

Troubleshooting Logic for Low Signal

G Start Start Low_Signal Low or No Fluorescent Signal? Start->Low_Signal Check_Incorporation Verify N1-pU Incorporation (e.g., Mass Spec, RT-PCR) Low_Signal->Check_Incorporation Incorporation_OK Incorporation Successful? Check_Incorporation->Incorporation_OK Troubleshoot_Incorporation Troubleshoot Incorporation: - Optimize N1-pU-TP:UTP ratio - Check N1-pU-TP quality - Improve template quality Incorporation_OK->Troubleshoot_Incorporation No Check_Click_Reaction Troubleshoot Click Reaction Incorporation_OK->Check_Click_Reaction Yes Troubleshoot_Incorporation->Check_Incorporation Reagent_Quality Reagents Fresh & High Quality? Check_Click_Reaction->Reagent_Quality Replace_Reagents Use Fresh Reagents: - Fresh Sodium Ascorbate - New Fluorescent Azide Aliquot Reagent_Quality->Replace_Reagents No Optimize_Conditions Optimize Reaction Conditions: - Titrate Cu/Ligand/Azide - Check for inhibitors (thiols, EDTA) - Consider RNA denaturation Reagent_Quality->Optimize_Conditions Yes Replace_Reagents->Check_Click_Reaction Successful_Signal Successful Signal Optimize_Conditions->Successful_Signal

Caption: Troubleshooting flowchart for low signal.

Signaling Pathway of N1-pU Metabolic Labeling and Detection

G cluster_0 Cellular Uptake and Metabolism cluster_1 RNA Synthesis and Labeling cluster_2 Detection via Click Chemistry N1-pU N1-pU N1-pU_MP N1-pU Monophosphate N1-pU->N1-pU_MP Kinases N1-pU_DP N1-pU Diphosphate N1-pU_MP->N1-pU_DP Kinases N1-pU_TP N1-pU Triphosphate N1-pU_DP->N1-pU_TP Kinases RNA_Polymerase RNA_Polymerase N1-pU_TP->RNA_Polymerase Nascent_RNA N1-pU Labeled RNA RNA_Polymerase->Nascent_RNA Click_Reaction CuAAC Nascent_RNA->Click_Reaction Detected_Signal Fluorescent Signal Click_Reaction->Detected_Signal Fluorescent_Azide Fluorescent_Azide Fluorescent_Azide->Click_Reaction

Caption: Metabolic labeling and detection pathway.

References

Reducing background fluorescence in N1-Propargylpseudouridine imaging

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N1-Propargylpseudouridine (N1-pU) imaging. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to help reduce background fluorescence and optimize signal detection in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (N1-pU) and how is it used for imaging?

This compound (N1-pU) is a modified nucleoside analog of pseudouridine containing a propargyl group, which is a terminal alkyne. When introduced to cells, N1-pU is incorporated into newly synthesized RNA by cellular machinery. This alkyne handle serves as a bioorthogonal chemical reporter. For visualization, a fluorescent dye attached to an azide molecule is introduced. The alkyne on the N1-pU and the azide on the fluorophore are then covalently linked using a highly specific and efficient reaction known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry".[1][2][3] This process allows for the precise fluorescent labeling of nascent RNA within fixed cells.

Q2: What are the primary sources of background fluorescence in CuAAC-based imaging?

High background fluorescence can obscure the true signal from N1-pU-labeled RNA and typically originates from several sources:

  • Non-specific binding of the azide-fluorophore: The fluorescent probe may stick to cellular components, particularly if it is hydrophobic.

  • Copper catalyst issues: Copper(I) can mediate the generation of reactive oxygen species, which may increase autofluorescence. Additionally, high concentrations of copper can sometimes form precipitates.[4][5]

  • Suboptimal reagent concentrations: An imbalance in the click reaction cocktail, such as too much azide-fluorophore relative to the incorporated alkyne, can lead to excess unbound dye.

  • Inadequate washing: Insufficient washing after the click reaction fails to remove all the unbound fluorescent probe.

  • Fixation and permeabilization artifacts: The methods used to fix and permeabilize cells can sometimes alter cell morphology and create non-specific binding sites.[6][7]

Troubleshooting Guide

Issue 1: High, Diffuse Background Across the Entire Sample

Q: My images show a high, uniform background, even in my negative control cells that were not treated with N1-pU. What should I do?

A: This common issue often points to problems with the click reaction cocktail or subsequent washing steps. The goal is to improve the signal-to-noise ratio by reducing non-specific binding of the fluorescent azide.

Possible Causes & Solutions:

  • Excessive Azide-Fluorophore Concentration: The concentration of your fluorescent probe may be too high, leading to non-specific adsorption.

    • Solution: Titrate the azide-fluorophore concentration. Start with the recommended concentration and perform a dilution series (e.g., 5 µM, 2.5 µM, 1 µM, 0.5 µM) to find the optimal balance between signal and background.[8][9]

  • Inadequate Washing: Residual, unbound azide-fluorophore will result in high background.

    • Solution: Increase the number and duration of wash steps after the click reaction. Add a mild detergent like Tween-20 (0.1%) to your wash buffer (e.g., PBS) to help remove non-specifically bound dye.

  • Suboptimal Click Reaction Components: An improperly prepared reaction mix can lead to side reactions or inefficient catalysis.

    • Solution: Always use freshly prepared sodium ascorbate solution, as it oxidizes quickly.[10] Ensure the ligand-to-copper ratio is at least 5:1 to stabilize the Cu(I) ion and improve reaction efficiency.[4][5][11]

Issue 2: Bright, Punctate Staining (Speckles or Aggregates)

Q: I am observing bright, dot-like signals in my images that do not seem to correspond to a specific biological localization. What causes this?

A: Punctate background is often caused by the precipitation of reaction components or aggregation of the azide-fluorophore.

Possible Causes & Solutions:

  • Fluorophore Aggregation: Some fluorescent dyes, especially hydrophobic ones, are prone to aggregation in aqueous buffers.

    • Solution: Briefly centrifuge your azide-fluorophore stock solution before adding it to the reaction mix to pellet any aggregates. Consider testing a more water-soluble (e.g., sulfo-Cy dye) azide-fluorophore, as they show lower non-specific binding.[12]

  • Copper Precipitation: If the copper catalyst is not properly chelated by its ligand, it can precipitate out of solution.

    • Solution: Ensure you are pre-mixing the CuSO₄ and the ligand (e.g., THPTA or BTTAA) before adding them to the reaction buffer. This allows the complex to form properly. Do not add sodium ascorbate directly to the CuSO₄ solution without a ligand present.[4][5]

Issue 3: Weak or No Signal

Q: I have low background, but my specific signal is also very weak or absent. How can I improve my signal intensity?

A: A weak signal can result from inefficient N1-pU incorporation, a poorly performing click reaction, or issues with the imaging setup.

Possible Causes & Solutions:

  • Inefficient N1-pU Labeling: The cells may not be incorporating enough N1-pU into their RNA.

    • Solution: Increase the incubation time or concentration of N1-pU. Ensure cells are healthy and metabolically active during the labeling period.

  • Inefficient Click Reaction: The catalytic reaction is not proceeding to completion.

    • Solution: Optimize your click reaction parameters. Consider switching to a more efficient copper ligand like BTTAA, which has been shown to provide stronger signals than THPTA, sometimes even at lower copper concentrations.[13][14] Ensure your sodium ascorbate is fresh and in sufficient excess (e.g., 5-50 mM) to keep the copper in the active Cu(I) state.

  • Oxidized Copper Catalyst: Oxygen in the buffer can oxidize the active Cu(I) catalyst to the inactive Cu(II) state.

    • Solution: While not always necessary, for maximal efficiency you can use degassed buffers for the click reaction step to minimize oxygen exposure.[15] Capping the reaction tube is also a simple way to limit further oxygen diffusion.[16]

Data and Reagent Optimization

Optimizing the concentrations of the CuAAC reaction components is critical for achieving a high signal-to-noise ratio. The following tables summarize recommended starting concentrations and a comparison of common copper ligands.

Table 1: Recommended Concentration Ranges for CuAAC Reaction Components

ComponentRecommended Starting ConcentrationRecommended RangeKey Considerations
CuSO₄100 µM50 µM - 2 mMHigher concentrations can increase signal but also background. Lower concentrations are preferred when using efficient ligands like BTTAA.[4][5][17]
Copper Ligand500 µM5x the molar concentration of CuSO₄Crucial for stabilizing Cu(I) and preventing precipitation. BTTAA is generally more effective than THPTA.[14][18]
Fluorescent Azide2.5 µM0.5 µM - 10 µMTitration is essential. Higher concentrations increase background.
Sodium Ascorbate5 mM2.5 mM - 50 mMMust be made fresh. A large excess is used to maintain a reducing environment.[19][20]

Table 2: Comparison of Common Water-Soluble Copper Ligands

LigandAdvantagesDisadvantagesRecommended Use Case
THPTA Good water solubility, commercially available.Less efficient than newer ligands, may require higher copper concentrations.[14]General purpose, when highest efficiency is not critical.
BTTAA Higher catalytic activity than THPTA, allowing for lower copper concentrations and reduced background.[13][14]May be more expensive or less readily available than THPTA.When low background and high signal are critical; for sensitive cell types.

Experimental Protocols & Workflows

General Experimental Workflow

The entire process from cell labeling to imaging can be visualized as a multi-step workflow. Each step presents an opportunity to introduce or mitigate background fluorescence.

G cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Sample Preparation cluster_2 Step 3: Click Reaction cluster_3 Step 4: Imaging A Incubate cells with This compound (N1-pU) B Wash to remove excess N1-pU A->B C Fix cells (e.g., 4% PFA) B->C D Permeabilize cells (e.g., 0.1% Triton X-100) C->D E Incubate with CuAAC Reaction Cocktail: - CuSO₄ - Copper Ligand (e.g., BTTAA) - Fluorescent Azide - Sodium Ascorbate D->E F Wash extensively to remove unbound fluorophore E->F G Mount and image (Confocal Microscopy) F->G

Caption: General workflow for N1-pU labeling and imaging.
Troubleshooting Logic Flowchart

Use this flowchart to diagnose the source of high background fluorescence.

G start High Background Observed q1 Is background punctate (speckles)? start->q1 ans1_yes Likely Fluorophore/Copper Precipitation q1->ans1_yes Yes q2 Is background diffuse? q1->q2 No sol1 1. Centrifuge azide-fluorophore stock. 2. Pre-complex CuSO₄ and ligand. 3. Test a more soluble fluorophore. ans1_yes->sol1 ans2_yes Is the 'No N1-pU' control also high? q2->ans2_yes Yes ans3_yes Issue with Click Reaction or Washing ans2_yes->ans3_yes Yes ans3_no Possible cellular autofluorescence or non-specific N1-pU effect ans2_yes->ans3_no No sol2 1. Decrease azide-fluorophore concentration. 2. Increase number/duration of washes. 3. Add detergent (Tween-20) to wash buffer. ans3_yes->sol2 sol3 1. Image unstained cells to check for autofluorescence. 2. Ensure fixation protocol is optimal. ans3_no->sol3

Caption: Diagnostic flowchart for troubleshooting background fluorescence.
Detailed Protocol: Click Reaction for Imaging N1-pU in Fixed Cells

This protocol is a starting point and should be optimized for your specific cell type and imaging system.

1. Reagent Preparation:

  • Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization Buffer: 0.1% Triton™ X-100 in PBS.

  • Wash Buffer: PBS + 0.1% Tween-20.

  • Click Reaction Buffer: 100 mM Sodium Phosphate Buffer, pH 7.

  • Component Stocks:

    • 20 mM CuSO₄ in water (stable).

    • 100 mM BTTAA or THPTA in water (stable when frozen).[21]

    • 1-10 mM Azide-Fluorophore in DMSO (store protected from light at -20°C).

    • 500 mM Sodium Ascorbate in water (Must be made fresh immediately before use ).[10]

2. Cell Fixation and Permeabilization: (Assumes cells were grown on coverslips and labeled with N1-pU)

  • Wash cells twice with PBS.

  • Fix with 4% PFA for 15 minutes at room temperature.[17]

  • Wash three times with PBS.

  • Permeabilize with 0.1% Triton™ X-100 in PBS for 10-15 minutes at room temperature.[17]

  • Wash three times with PBS.

3. Click Reaction Assembly (per 200 µL reaction):

  • Important: Assemble the reaction cocktail in the order listed to prevent precipitation.

  • To 173 µL of Click Reaction Buffer, add the following:

  • 2 µL of 20 mM CuSO₄ solution (Final concentration: 200 µM).

  • 10 µL of 20 mM BTTAA solution (Final concentration: 1 mM; 5x excess to copper).

  • 5 µL of 1 mM Azide-Fluorophore stock (Final concentration: 2.5 µM).

  • Mix gently by pipetting.

  • Initiate the reaction by adding 10 µL of 500 mM freshly made Sodium Ascorbate (Final concentration: 25 mM).

4. Staining and Imaging:

  • Immediately add the 200 µL click reaction cocktail to the coverslip.

  • Incubate for 30-60 minutes at room temperature, protected from light.

  • Remove the reaction cocktail and wash the coverslip three times for 5 minutes each with Wash Buffer.

  • (Optional) Counterstain nuclei with DAPI.

  • Wash once more with PBS.

  • Mount the coverslip onto a slide with an appropriate mounting medium and image.

5. Essential Negative Controls:

  • "No N1-pU" Control: Perform the entire procedure, including the click reaction, on cells that were not incubated with N1-pU. This is the most important control for diagnosing background from the click reagents and non-specific dye binding.

  • "No Click" Control: Incubate N1-pU-labeled cells with the azide-fluorophore without the copper catalyst and sodium ascorbate. This helps determine how much the dye sticks non-specifically in the absence of a reaction.

References

N1-Propargylpseudouridine cytotoxicity and effects on cell viability

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding the specific cytotoxicity and effects on cell viability of N1-Propargylpseudouridine is not currently available in the public domain based on the conducted search. The following content is a generalized framework for a technical support center, created to fulfill the structural requirements of your request. The experimental details, data, and protocols are placeholders and should not be considered factual for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic concentration of this compound in my cell line?

A1: Currently, there is no published data on the cytotoxic concentration (e.g., IC50) of this compound in any specific cell line. To determine the optimal concentration for your experiments, it is crucial to perform a dose-response study. We recommend a starting concentration range based on compounds with similar structural motifs, followed by a titration to identify the IC50 in your specific cell model.

Q2: I am not observing any effect on cell viability after treating my cells with this compound. What could be the reason?

A2: There are several potential reasons for a lack of observed effect:

  • Concentration: The concentration of this compound may be too low. Consider performing a dose-response curve to determine the effective concentration for your cell line.

  • Treatment Duration: The incubation time might be too short. We recommend a time-course experiment (e.g., 24, 48, and 72 hours) to assess the optimal treatment duration.

  • Cell Line Specificity: The effects of a compound can be highly cell-type dependent. It is possible that your chosen cell line is resistant to the effects of this compound.

  • Compound Stability: Ensure the compound is properly stored and handled to maintain its activity. Degradation of the compound can lead to a loss of effect.

Q3: My cell viability assay shows inconsistent results. How can I troubleshoot this?

A3: Inconsistent results in cell viability assays can arise from several factors:

  • Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Variations in cell density can significantly impact the results.

  • Reagent Preparation: Prepare fresh reagents for each experiment and ensure they are well-mixed.

  • Incubation Conditions: Maintain consistent incubation conditions (temperature, CO2 levels, humidity) throughout the experiment.

  • Assay Protocol: Strictly adhere to the manufacturer's protocol for the cell viability assay being used (e.g., MTT, XTT, CellTiter-Glo®).

Troubleshooting Guides

Guide 1: Unexpectedly High Cell Death
Potential Cause Troubleshooting Step
Compound Concentration Too High Perform a dose-response experiment to determine the optimal, non-lethal concentration for your desired effect.
Solvent Toxicity Run a vehicle control (treating cells with the solvent used to dissolve this compound, e.g., DMSO) to ensure the observed toxicity is not due to the solvent.
Contamination Check cell cultures for any signs of bacterial or fungal contamination.
Guide 2: No Observable Effect on Cell Cycle
Potential Cause Troubleshooting Step
Sub-optimal Compound Concentration As determined from your cytotoxicity assays, use a concentration that induces a measurable but not excessively toxic effect (e.g., IC25 or IC50).
Incorrect Timing for Cell Cycle Analysis The effect on the cell cycle may be transient. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for observing cell cycle arrest.
Insensitive Cell Line The chosen cell line may not have the specific molecular targets of this compound that would lead to cell cycle alterations.

Quantitative Data Summary

Note: The following tables contain placeholder data for illustrative purposes only.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines after 48-hour Treatment.

Cell LineIC50 (µM)
HeLa (Cervical Cancer)15.2
A549 (Lung Cancer)28.5
MCF-7 (Breast Cancer)10.8
HepG2 (Liver Cancer)35.1

Table 2: Hypothetical Cell Cycle Distribution in MCF-7 Cells Treated with this compound (10 µM) for 24 hours.

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control65.320.114.6
This compound78.910.510.6

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing different concentrations of the compound. Include a vehicle control.

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Protocol 2: Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in G0/G1, S, and G2/M phases using appropriate software.

Visualizations

Experimental_Workflow_for_Cytotoxicity_Assessment Experimental Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Cell Culture C Cell Seeding in 96-well Plate A->C B Compound Dilution D Treatment with this compound B->D C->D E Incubation (e.g., 48h) D->E F MTT Assay E->F G Absorbance Reading F->G H IC50 Calculation G->H

Caption: Workflow for determining the IC50 of this compound.

Hypothetical_Signaling_Pathway Hypothetical Signaling Pathway for this compound N1P This compound Target Putative Cellular Target N1P->Target Binds to Kinase Kinase Cascade Target->Kinase Inhibits TF Transcription Factor Kinase->TF Prevents Activation Apoptosis Apoptosis TF->Apoptosis Promotes CellCycleArrest Cell Cycle Arrest TF->CellCycleArrest Induces

Caption: A hypothetical signaling pathway for this compound's action.

Technical Support Center: Minimizing Off-Target Effects of N1-Propargylpseudouridine (N1-pU) Incorporation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N1-propargylpseudouridine (N1-pU) metabolic labeling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and to offer troubleshooting support for experiments involving N1-pU incorporation into RNA.

Frequently Asked Questions (FAQs)

Q1: What is this compound (N1-pU) and how is it used?

This compound (N1-pU) is a modified nucleoside analog of pseudouridine, the most abundant RNA modification.[1] It contains a propargyl group, which has a terminal alkyne that can be used for bioorthogonal click chemistry.[2] Researchers use N1-pU to metabolically label newly transcribed RNA in cells. Once incorporated into nascent RNA, the alkyne handle allows for the covalent attachment of reporter molecules, such as fluorophores or biotin, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[3] This enables the visualization, purification, and analysis of newly synthesized RNA.

Q2: What are the potential off-target effects of incorporating N1-pU into RNA?

While direct studies on N1-pU are limited, we can infer potential off-target effects from research on pseudouridine and its N1-methylated analog (m1Ψ), which is used in mRNA therapeutics.[4][5]

  • Alterations in Translation Fidelity: The presence of modified nucleosides can affect the accuracy of protein synthesis. For instance, N1-methylpseudouridine has been shown to cause +1 ribosomal frameshifting, leading to the production of unintended proteins.[4][6] This occurs when the ribosome "slips" at certain sequences during translation.[4] While m1Ψ generally does not significantly alter decoding accuracy for individual codons, it can subtly modulate the fidelity depending on the codon position and the specific tRNA.[7][8]

  • Changes in RNA Stability and Structure: Pseudouridine itself is known to stabilize RNA structure by enhancing base stacking and forming additional hydrogen bonds.[9][10][11] This increased stability can alter the half-life of the labeled RNA and affect its interactions with RNA-binding proteins.[9][12]

  • Impact on RNA-Protein Interactions: The modification can alter the binding affinity of RNA-binding proteins (RBPs). For example, pseudouridine has been shown to weaken the interaction of the PUM2 protein with its target RNA sequence.[9][12]

  • Cellular Toxicity: High concentrations of modified nucleosides can be toxic to cells.[13] It is crucial to determine the optimal, non-toxic concentration of N1-pU for each cell type.

Q3: How can I minimize the off-target effects of N1-pU incorporation?

Minimizing off-target effects is crucial for the accurate interpretation of experimental results. Here are some strategies:

  • Titrate N1-pU Concentration: Perform a dose-response experiment to determine the lowest concentration of N1-pU that provides a sufficient signal-to-noise ratio for your downstream application. This will minimize cellular toxicity and reduce the overall burden of the modified nucleoside on cellular processes.

  • Optimize Labeling Time: Use the shortest possible labeling time that allows for adequate incorporation of N1-pU. This will reduce the accumulation of modified nucleosides in long-lived RNA species and limit the potential for long-term off-target effects.

  • Use Appropriate Controls:

    • No-labeling control: Cells that are not treated with N1-pU but are subjected to the same downstream processing (e.g., click chemistry) to assess background signal.

    • Unmodified nucleoside control: Treat cells with an equivalent concentration of uridine or pseudouridine to control for any effects of increased nucleoside concentration.

    • Positive control: Use a well-characterized alkyne-modified nucleoside, such as 5-ethynyl uridine (EU), to ensure the labeling and detection workflow is functioning correctly.[14]

  • Validate Key Findings: If you observe a significant change in the expression of a particular gene or the localization of an RNA, validate this finding using an orthogonal method that does not rely on metabolic labeling, such as RT-qPCR or fluorescence in situ hybridization (FISH).

  • Consider the Sequence Context: Be aware that the effects of modified nucleosides can be sequence-dependent.[4] If you are studying a specific transcript, consider if the incorporation of N1-pU at uridine sites could alter important regulatory motifs.

Troubleshooting Guide

This guide addresses common issues encountered during N1-pU metabolic labeling experiments.

Problem Possible Cause(s) Suggested Solution(s)
No or Low Signal After Click Chemistry 1. Insufficient N1-pU incorporation.a. Increase the concentration of N1-pU (after performing a toxicity assay).b. Increase the labeling time.c. Ensure the cells are actively transcribing (check cell health and confluency).
2. Inefficient click reaction.a. Use fresh click chemistry reagents (especially the copper catalyst and reducing agent).b. Optimize the concentration of the fluorescent azide or biotin-azide.c. Ensure the reaction buffer has the correct pH and composition.
3. RNA degradation.a. Use RNase inhibitors throughout the protocol.b. Work in an RNase-free environment.
High Background Signal 1. Non-specific binding of the detection reagent.a. Increase the number and duration of wash steps after the click reaction.b. Include a blocking step before adding the detection reagent (if applicable).
2. Autofluorescence of cells or tissue.a. Use a fluorophore with emission in the far-red spectrum to minimize autofluorescence.b. Include an unstained control to set the background threshold during imaging.
3. Copper-induced artifacts.a. Use a copper chelator in the final wash steps.b. Consider using a copper-free click chemistry method, such as strain-promoted azide-alkyne cycloaddition (SPAAC), if compatible with your experimental setup.[2]
High Cellular Toxicity 1. N1-pU concentration is too high.a. Perform a cytotoxicity assay (e.g., MTT, LDH release, or live/dead staining) to determine the maximum non-toxic concentration for your specific cell type.[15][16][17]b. Reduce the concentration of N1-pU used for labeling.
2. Prolonged incubation time.a. Reduce the duration of the labeling period.
Inconsistent Results Between Replicates 1. Variation in cell health or density.a. Ensure consistent cell seeding density and confluency at the start of the experiment.b. Monitor cell health throughout the experiment.
2. Pipetting errors.a. Use calibrated pipettes and be precise when adding reagents.
3. Incomplete reaction or washing.a. Ensure all wells/tubes are treated identically during the click reaction and subsequent wash steps.

Data Presentation

Table 1: General Recommendations for Alkyne-Modified Nucleoside Labeling

Disclaimer: The following values are based on commonly used alkyne-modified nucleosides like 5-ethynyl uridine (EU) and should be used as a starting point for optimizing experiments with N1-pU.

ParameterRecommended RangeNotes
N1-pU Concentration 0.1 - 1 mMTitrate to find the optimal concentration for your cell type and application. Perform a cytotoxicity assay.
Labeling Time 1 - 24 hoursShorter times are generally preferred to minimize off-target effects. The optimal time depends on the turnover rate of the RNA of interest.
Cell Confluency 50 - 80%Ensure cells are in a logarithmic growth phase for optimal incorporation into newly synthesized RNA.
Click Reaction: Copper (II) Sulfate 1 - 2 mM
Click Reaction: Reducing Agent (e.g., Sodium Ascorbate) 10 - 20 mM
Click Reaction: Fluorescent Azide 1 - 10 µM

Experimental Protocols

Protocol 1: Cytotoxicity Assay for N1-pU

  • Seed cells in a 96-well plate at an appropriate density.

  • The next day, treat the cells with a range of N1-pU concentrations (e.g., 0, 10, 50, 100, 250, 500, 1000 µM).

  • Incubate for the desired labeling time (e.g., 24 hours).

  • Perform a standard cytotoxicity assay, such as the MTT assay or a live/dead cell staining assay, following the manufacturer's instructions.[17]

  • Determine the highest concentration of N1-pU that does not significantly reduce cell viability.

Protocol 2: Metabolic Labeling of RNA with N1-pU

  • Culture cells to the desired confluency.

  • Add N1-pU to the culture medium at the pre-determined optimal concentration.

  • Incubate for the desired labeling period.

  • Wash the cells with PBS to remove unincorporated N1-pU.

  • Proceed with cell fixation for imaging or cell lysis for RNA extraction.

Protocol 3: Click Chemistry for Visualization of N1-pU Labeled RNA

This protocol is for fixed cells on coverslips.

  • After metabolic labeling, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes.

  • Wash the cells twice with PBS.

  • Prepare the click reaction cocktail. For a 100 µL reaction, mix:

    • 78 µL PBS

    • 2 µL of 100 mM Copper (II) Sulfate

    • 4 µL of 500 mM Sodium Ascorbate (freshly prepared)

    • 1 µL of 1 mM fluorescent azide

    • 15 µL of PBS

  • Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • (Optional) Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and image.

Mandatory Visualizations

Metabolic_Labeling_Workflow cluster_cell Cell cluster_detection Detection N1pU This compound (N1-pU) Uptake Cellular Uptake N1pU->Uptake Metabolism Metabolic Activation Uptake->Metabolism Incorporation Incorporation into Nascent RNA Metabolism->Incorporation Labeled_RNA N1-pU Labeled RNA Incorporation->Labeled_RNA Click_Chemistry Click Chemistry (CuAAC) Labeled_RNA->Click_Chemistry Visualization Visualization/ Purification Click_Chemistry->Visualization

Caption: Workflow for metabolic labeling and detection of N1-pU incorporated RNA.

Off_Target_Pathway N1pU_RNA N1-pU Modified RNA Ribosome Ribosome N1pU_RNA->Ribosome RBP RNA-Binding Protein N1pU_RNA->RBP Altered_Structure Altered RNA Structure/Stability N1pU_RNA->Altered_Structure Frameshifting +1 Ribosomal Frameshifting Ribosome->Frameshifting Altered_Binding Altered RBP Binding RBP->Altered_Binding Altered_Structure->Altered_Binding Off_Target_Protein Off-Target Protein Synthesis Frameshifting->Off_Target_Protein Altered_Metabolism Altered RNA Metabolism Altered_Binding->Altered_Metabolism

Caption: Potential off-target effects of N1-pU incorporation in RNA.

Troubleshooting_Tree Start Low/No Signal Check_Incorporation Check N1-pU Incorporation Start->Check_Incorporation Check_Click Check Click Reaction Start->Check_Click Check_RNA_Integrity Check RNA Integrity Start->Check_RNA_Integrity Optimize_Labeling Optimize Labeling: - Increase [N1-pU] - Increase time Check_Incorporation->Optimize_Labeling Fresh_Reagents Use Fresh Reagents Check_Click->Fresh_Reagents Optimize_Click Optimize Click Conditions Check_Click->Optimize_Click Use_RNase_Inhibitors Use RNase Inhibitors Check_RNA_Integrity->Use_RNase_Inhibitors

Caption: Troubleshooting decision tree for low or no signal in N1-pU labeling experiments.

References

Improving the efficiency of N1-Propargylpseudouridine click reaction in vivo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the N1-Propargylpseudouridine (N1-pΨ) click reaction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the efficiency of in vivo RNA labeling using N1-pΨ and subsequent bioorthogonal click chemistry. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common challenges in your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during in vivo experiments with this compound.

Issue Potential Cause Recommended Solution
Low or no signal from the click reaction 1. Inefficient metabolic labeling: N1-pΨ may not be efficiently taken up by cells, phosphorylated, or incorporated into nascent RNA.[1][2] 2. RNA degradation: The copper catalyst used in the click reaction can lead to RNA degradation.[3] 3. Inactive catalyst: The Cu(I) catalyst may have been oxidized to the inactive Cu(II) state.[4][5] 4. Steric hindrance: The propargyl group on the incorporated N1-pΨ may be inaccessible to the azide probe.1. Optimize labeling conditions: Increase the concentration of N1-pΨ and/or the incubation time. Consider using a different cell line or organism that may have more active nucleoside salvage pathways. For some modified nucleosides, metabolic engineering to overexpress key enzymes in the salvage pathway, like uridine-cytidine kinase 2 (UCK2), has been shown to improve incorporation.[2][6] 2. Use a protective ligand: Employ a copper-chelating ligand such as THPTA or BTTAA to protect RNA from degradation and improve reaction efficiency.[3][4][7] Acetonitrile can also be used as a cosolvent to minimize RNA degradation.[3] 3. Prepare fresh reagents: Use a freshly prepared solution of a reducing agent like sodium ascorbate to ensure a sufficient supply of Cu(I).[5][7] 4. Use a smaller azide probe: If steric hindrance is suspected, try a smaller azide-containing reporter molecule.
High background signal 1. Non-specific binding of the azide probe: The fluorescent azide probe may be binding non-specifically to cellular components. 2. Copper-induced fluorescence: In some cases, the copper catalyst itself can contribute to background fluorescence. 3. Autofluorescence: The cells or tissue being studied may have high levels of natural autofluorescence.1. Increase washing steps: After the click reaction, perform additional stringent washing steps to remove any unbound probe. 2. Use a copper chelator: After the reaction, wash with a copper chelator like EDTA to remove residual copper. 3. Use appropriate controls: Include a control sample that has not been labeled with N1-pΨ but is otherwise treated the same to determine the level of background signal. Also, consider using imaging techniques and filters designed to minimize autofluorescence.[8][9]
Cell toxicity or altered physiology 1. Copper toxicity: Copper ions can be toxic to cells, leading to apoptosis or other adverse effects.[10][11] 2. Toxicity of N1-pΨ: High concentrations of the modified nucleoside may be cytotoxic.[1]1. Minimize copper concentration and exposure time: Use the lowest effective concentration of the copper catalyst and keep the reaction time as short as possible. The use of ligands like THPTA can also reduce copper toxicity.[4][12] 2. Perform a dose-response curve: Determine the optimal concentration of N1-pΨ that allows for sufficient labeling without causing significant toxicity. Monitor cell viability using assays like the MTT assay.[10]
Inconsistent results 1. Reagent instability: The azide probe or other reagents may be unstable. 2. Variability in metabolic activity: The metabolic state of the cells can affect the uptake and incorporation of N1-pΨ.1. Store reagents properly: Store all reagents according to the manufacturer's instructions, protecting fluorescent probes from light. 2. Standardize cell culture conditions: Ensure that cell culture conditions, including passage number and confluency, are consistent between experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and how does it work?

This compound (N1-pΨ) is a modified version of the naturally occurring nucleoside pseudouridine. It contains a propargyl group, which has a terminal alkyne. This alkyne group can undergo a highly specific and efficient "click" reaction with an azide-containing molecule, such as a fluorescent dye or a biotin tag.[13] When N1-pΨ is introduced to cells, it can be taken up and incorporated into newly synthesized RNA through the cell's natural metabolic pathways.[1][11] This allows for the specific labeling and subsequent detection of nascent RNA.

2. How does the efficiency of N1-pΨ compare to other modified nucleosides for RNA labeling?

3. What are the key steps to optimize the N1-pΨ click reaction in vivo?

  • Optimize N1-pΨ Concentration and Incubation Time: Titrate the concentration of N1-pΨ and the labeling time to find the best balance between signal intensity and potential cytotoxicity.

  • Choose the Right Copper Source and Ligand: A common source is copper(II) sulfate (CuSO4) with a reducing agent like sodium ascorbate. The use of a copper(I)-stabilizing ligand like THPTA or BTTAA is highly recommended to improve reaction efficiency and reduce cell toxicity.[4][5][7]

  • Control Reaction Conditions: Perform the click reaction at a controlled temperature (e.g., room temperature or 37°C) and for a defined period.

  • Thorough Washing: After the reaction, wash the cells or tissue extensively to remove unreacted reagents and reduce background signal.

4. Can the copper-catalyzed click reaction damage the RNA?

Yes, the copper catalyst can promote the degradation of RNA.[3] This is a significant concern when studying RNA. To mitigate this, it is crucial to use a copper-chelating ligand and to keep the copper concentration and reaction time to a minimum.

5. Are there copper-free alternatives to the click reaction for in vivo labeling?

Yes, strain-promoted azide-alkyne cycloaddition (SPAAC) is a copper-free click reaction.[10] This method uses a strained cyclooctyne instead of a terminal alkyne, which reacts spontaneously with an azide without the need for a copper catalyst. This approach is generally less toxic to cells. However, the kinetics of SPAAC are typically slower than the copper-catalyzed reaction.

Quantitative Data Summary

The following tables provide a summary of representative quantitative data for click reactions in biological systems. Note that specific values for this compound may vary.

Table 1: Comparison of Copper Ligands for Click Chemistry

LigandRelative Signal Intensity (arbitrary units)Reference
TBTA1.0[17]
THPTA3.5[17]
BTTES5.0[17]
BTTAA 8.0 [17]

Table 2: Effect of Copper Concentration on Cell Viability and Labeling Efficiency

Copper Concentration (µM)Cell Viability (%)Relative Labeling Efficiency (%)Reference
01005[12]
259860[12]
509585[12]
10080100[12]
20060105[12]

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with this compound
  • Cell Culture: Plate cells on a suitable culture vessel (e.g., glass-bottom dish for microscopy) and grow to the desired confluency.

  • Preparation of N1-pΨ: Prepare a stock solution of this compound in a sterile, biocompatible solvent (e.g., DMSO or PBS).

  • Labeling: Add the N1-pΨ stock solution to the cell culture medium to achieve the desired final concentration (e.g., 10-100 µM).

  • Incubation: Incubate the cells for a specific period (e.g., 4-24 hours) to allow for the uptake and incorporation of N1-pΨ into nascent RNA.

  • Washing: Gently wash the cells three times with pre-warmed PBS to remove any unincorporated N1-pΨ.

Protocol 2: In Situ Copper-Catalyzed Click Reaction (CuAAC)
  • Prepare Click Reaction Cocktail: In a microcentrifuge tube, prepare the click reaction cocktail. For a 100 µL final volume, the components are typically:

    • Azide-fluorophore probe (e.g., 10 µM final concentration)

    • Copper(II) sulfate (CuSO4) (e.g., 100 µM final concentration)

    • Copper-chelating ligand (e.g., THPTA, 500 µM final concentration)

    • Freshly prepared sodium ascorbate (e.g., 1 mM final concentration)

    • PBS

  • Pre-complex Copper and Ligand: It is recommended to first mix the CuSO4 and the ligand to allow for complex formation before adding the other components.[4]

  • Fixation (Optional but Recommended for beginners): Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, followed by washing with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Click Reaction: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS containing a non-ionic detergent (e.g., 0.05% Tween-20).

  • Counterstaining and Imaging: If desired, counterstain the nuclei with DAPI. Image the cells using a fluorescence microscope with the appropriate filter sets.

Visualizations

metabolic_pathway cluster_extracellular Extracellular cluster_cell Cell N1_pPsi_ext This compound N1_pPsi_int This compound N1_pPsi_ext->N1_pPsi_int Nucleoside Transporter N1_pPsi_MP N1-pΨ-Monophosphate N1_pPsi_int->N1_pPsi_MP Uridine-Cytidine Kinase (UCK) N1_pPsi_DP N1-pΨ-Diphosphate N1_pPsi_MP->N1_pPsi_DP UMP-CMP Kinase N1_pPsi_TP N1-pΨ-Triphosphate N1_pPsi_DP->N1_pPsi_TP Nucleoside Diphosphate Kinase (NDPK) RNA_Polymerase RNA Polymerase N1_pPsi_TP->RNA_Polymerase Nascent_RNA Nascent RNA with N1-pΨ RNA_Polymerase->Nascent_RNA

Caption: Metabolic pathway of this compound incorporation into RNA.

experimental_workflow Start Start: Culture Cells/Organism Metabolic_Labeling Metabolic Labeling with This compound Start->Metabolic_Labeling Wash1 Wash to Remove Unincorporated N1-pΨ Metabolic_Labeling->Wash1 Click_Reaction In Vivo/In Situ Click Reaction with Azide Probe Wash1->Click_Reaction Wash2 Wash to Remove Unbound Probe Click_Reaction->Wash2 Analysis Analysis (Microscopy, Sequencing, etc.) Wash2->Analysis End End Analysis->End

Caption: General experimental workflow for N1-pΨ labeling and detection.

logical_relationship Goal Efficient In Vivo N1-pΨ Click Reaction High_Labeling High Incorporation of N1-pΨ Goal->High_Labeling Efficient_Click Efficient Click Reaction Goal->Efficient_Click Low_Toxicity Low Cellular Toxicity Goal->Low_Toxicity High_SNR High Signal-to-Noise Ratio Goal->High_SNR High_Labeling->Low_Toxicity trade-off Efficient_Click->Low_Toxicity trade-off

Caption: Key factors for a successful N1-pΨ in vivo click reaction.

References

N1-Propargylpseudouridine stability in different cell media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of N1-Propargylpseudouridine in different cell culture media. As a modified nucleoside, its stability can be influenced by various factors in a research setting. This resource offers troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in cell media a concern?

This compound is a chemically modified analog of pseudouridine, the most abundant RNA modification. The propargyl group allows for "click chemistry" reactions, enabling researchers to label and study RNA. The stability of this compound in cell culture media is crucial because degradation can lead to a loss of the propargyl group, preventing efficient labeling and potentially affecting experimental outcomes by introducing confounding variables.

Q2: Are there known stability issues with modified nucleosides like this compound in aqueous solutions?

While specific data on this compound is limited, studies on other modified nucleosides have shown that they can be susceptible to degradation in aqueous solutions. Common degradation pathways for modified nucleosides include hydrolysis, deamination, and desulfurization, and these processes are often dependent on temperature and pH. For instance, 3-methylcytidine can deaminate to 3-methyluridine, and N4-acetylcytidine can hydrolyze to cytidine. Given its chemical structure, the propargyl group on this compound could potentially be susceptible to cleavage under certain conditions within the complex environment of cell culture media.

Q3: Which factors in cell culture media could potentially affect the stability of this compound?

Several factors in cell culture media can influence the stability of dissolved compounds:

  • pH: Standard cell culture media is buffered to a physiological pH (typically 7.2-7.4). Deviations from this range could potentially accelerate the degradation of sensitive compounds.

  • Temperature: Incubator temperatures (typically 37°C) can increase the rate of chemical reactions, including degradation. Long-term storage of media containing the compound at 4°C or -20°C is generally recommended to slow down potential degradation.

  • Media Components: The complex mixture of amino acids, vitamins, salts, and other components in media could potentially interact with this compound. For example, reducing agents present in some media formulations might affect the propargyl group.

  • Serum: The addition of fetal bovine serum (FBS) or other sera introduces enzymes and other proteins that could potentially degrade the compound.

  • Light Exposure: Some compounds are light-sensitive. It is good practice to protect media containing modified nucleosides from prolonged exposure to light.

Q4: How can I assess the stability of this compound in my specific cell culture medium?

To determine the stability of this compound in your experimental setup, you can perform a stability study. A general approach involves incubating the compound in the cell culture medium of your choice under your experimental conditions (e.g., 37°C, 5% CO2) for various time points (e.g., 0, 6, 12, 24, 48 hours). At each time point, an aliquot of the medium is collected and analyzed by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to quantify the amount of intact this compound remaining.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no labeling of RNA with this compound. Degradation of this compound in the cell culture medium prior to cellular uptake.- Perform a stability test of this compound in your specific medium (see experimental protocol below).- Prepare fresh stock solutions of this compound for each experiment.- Minimize the pre-incubation time of the compound in the medium before adding it to the cells.- Consider using a higher initial concentration of this compound to compensate for potential degradation.
Inconsistent experimental results between batches. Variability in media preparation or storage conditions affecting this compound stability.- Standardize media preparation protocols.- Store media containing this compound at 4°C for short-term use and protected from light.- For long-term storage, aliquot and freeze at -20°C or -80°C.- Test each new batch of media for its effect on compound stability.
High background signal in "click chemistry" reaction. Non-specific binding or reaction of degradation products.- Purify the labeled RNA thoroughly before the click reaction.- Include a negative control (cells not treated with this compound) to assess background levels.- Use a fresh, high-quality stock of this compound.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Medium

This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium using HPLC-MS.

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • HPLC-MS system

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

  • Preparation of Working Solution: Dilute the stock solution in the cell culture medium to the final working concentration used in your experiments.

  • Incubation: Aliquot the working solution into sterile microcentrifuge tubes for each time point (e.g., 0h, 2h, 6h, 12h, 24h, 48h). Place the tubes in a 37°C incubator with 5% CO2. The 0h time point should be immediately processed or frozen at -80°C.

  • Sample Collection: At each designated time point, remove one aliquot from the incubator and immediately freeze it at -80°C to halt any further degradation.

  • Sample Analysis:

    • Thaw all samples.

    • If necessary, precipitate proteins (e.g., from serum) by adding a cold organic solvent like acetonitrile, followed by centrifugation.

    • Analyze the supernatant by HPLC-MS to quantify the concentration of intact this compound.

  • Data Analysis:

    • Generate a standard curve using known concentrations of this compound.

    • Determine the concentration of this compound in each sample based on the standard curve.

    • Plot the concentration of this compound as a percentage of the initial concentration (time 0) versus time to determine the stability profile.

Data Presentation

While specific quantitative data for this compound stability in different cell media is not currently available in the public domain, the following table illustrates how results from the stability assessment protocol could be presented.

Table 1: Hypothetical Stability of this compound in Different Cell Media at 37°C

Time (hours)% Remaining in DMEM + 10% FBS% Remaining in RPMI-1640 + 10% FBS% Remaining in Serum-Free Medium
0100100100
6959298
12888594
24757085
48554872

Visualizations

Stability_Assessment_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Prepare Stock Solution of this compound Working Prepare Working Solution in Cell Culture Medium Stock->Working Aliquots Aliquot into Tubes for Each Time Point Working->Aliquots Incubate Incubate at 37°C, 5% CO2 Aliquots->Incubate Collect Collect and Freeze Samples at Time Points Incubate->Collect Analyze Analyze Samples by HPLC-MS Collect->Analyze Data Plot % Remaining vs. Time Analyze->Data

Caption: Workflow for assessing the stability of this compound in cell culture media.

Technical Support Center: N1-Propargylpseudouridine Incorporation into RNA

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N1-Propargylpseudouridine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the incorporation of this compound into RNA during in vitro transcription and metabolic labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A1: this compound is a modified uridine analog that contains a propargyl group, which is a small, bioorthogonal chemical handle. This propargyl group allows for the specific attachment of molecules, such as fluorophores or biotin, through a highly efficient and specific reaction called "click chemistry".[1][2] This enables the tracking, visualization, and purification of newly synthesized RNA.

Q2: I am observing low yields of my RNA transcript when using this compound-5’-Triphosphate (p¹ΨTP) in my in vitro transcription (IVT) reaction. What are the potential causes?

A2: Low RNA yield is a common issue when incorporating modified nucleotides. Several factors could be contributing to this:

  • Suboptimal T7 RNA Polymerase Activity: The polymerase may have a lower affinity for p¹ΨTP compared to the canonical UTP.

  • Incorrect Nucleotide Triphosphate (NTP) Concentrations: An imbalanced ratio of NTPs can hinder transcription efficiency.

  • Suboptimal Reaction Conditions: The concentration of magnesium chloride (MgCl₂), temperature, and reaction time are critical parameters that may need optimization for modified NTPs.[3]

  • Presence of Inhibitors: Contaminants in the DNA template or NTPs can inhibit the polymerase.

Q3: Can this compound be toxic to cells in metabolic labeling experiments?

A3: While specific cytotoxicity data for this compound is not extensively documented in the provided search results, other modified nucleosides used for metabolic labeling, such as BrdU, are known to have toxic and mutagenic effects at high concentrations.[4] It is advisable to perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific cell line and experimental duration.

Troubleshooting Guides

Issue 1: Poor Incorporation Efficiency of this compound in IVT

Symptoms:

  • Low overall RNA yield.

  • Shorter-than-expected RNA transcripts observed on a gel.

  • Mass spectrometry or sequencing data indicates a low percentage of this compound incorporation.

Possible Causes and Solutions:

CauseRecommended Solution
Suboptimal Enzyme Concentration Increase the concentration of T7 RNA polymerase in the reaction.
Incorrect NTP Ratio While complete replacement of UTP with p¹ΨTP is often the goal, a partial substitution or a slight excess of p¹ΨTP relative to other NTPs might improve incorporation.
Inadequate Magnesium Concentration The optimal MgCl₂ concentration can be critical for transcription with modified NTPs.[3] Perform a titration of MgCl₂ concentration (e.g., from 10 mM to 40 mM) to find the optimal condition for your template and p¹ΨTP.[3]
Suboptimal Temperature While 37°C is the standard temperature for T7 RNA polymerase, lowering the temperature might enhance the incorporation of modified nucleotides for longer transcripts.[3]
Reaction Additives Consider adding reagents like DMSO or spermidine, which have been shown to enhance transcription efficiency under certain conditions.[5][6]
Issue 2: Inefficient Downstream Click Chemistry Reaction

Symptoms:

  • Weak or no signal from the fluorescent probe after the click reaction.

  • Low yield of biotinylated RNA after purification.

Possible Causes and Solutions:

CauseRecommended Solution
RNA Degradation The copper(I) catalyst used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) can cause RNA degradation. Minimize reaction time and consider using a copper-free click chemistry method like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) if possible.[7][8]
Inefficient Catalyst Ensure the copper(I) catalyst is freshly prepared or that the reducing agent (e.g., sodium ascorbate) is not degraded.
Steric Hindrance The propargyl group within the RNA structure might be inaccessible. Consider denaturing the RNA before the click reaction, if compatible with your downstream application.
Impure RNA Residual components from the IVT reaction, such as unincorporated NTPs or proteins, can interfere with the click reaction. Ensure your RNA is properly purified before proceeding.

Data Presentation

Table 1: Relative Incorporation Yields of N1-Alkyl-Pseudouridine Triphosphates by T7 RNA Polymerase

This table summarizes data from a study comparing the incorporation efficiency of different N1-alkylated pseudouridine triphosphates relative to UTP in an in vitro transcription competition assay.

N1-Alkyl-Pseudouridine TriphosphateAlkyl GroupRelative Incorporation Yield Ratio (Modified NTP / UTP)Reference
m¹ΨTPMethylVaries by sequence context[9]
e¹ΨTPEthylGenerally higher than m¹ΨTP[9]
p¹ΨTP Propargyl Generally the highest among the tested analogs [9]

Note: The study indicated that as the alkyl group length increased at the N1 position of pseudouridine, the incorporation yield ratio for the modified NTP generally increased.[9]

Experimental Protocols

Protocol: In Vitro Transcription with this compound and Subsequent Fluorescent Labeling via Click Chemistry

1. In Vitro Transcription (IVT)

This protocol is a general guideline and may require optimization.

  • Reaction Setup (20 µL total volume):

    • Nuclease-free water: to 20 µL

    • 5X Transcription Buffer: 4 µL

    • 100 mM DTT: 2 µL

    • 10 mM ATP, CTP, GTP mix: 2 µL

    • 10 mM this compound-5’-Triphosphate (p¹ΨTP): 2 µL

    • Linearized DNA template (100-500 ng): X µL

    • RNase Inhibitor (40 U/µL): 1 µL

    • T7 RNA Polymerase: 2 µL

  • Procedure:

    • Thaw all components on ice.

    • Assemble the reaction mixture at room temperature in the order listed above.

    • Mix gently by pipetting and centrifuge briefly.

    • Incubate at 37°C for 2-4 hours.

    • To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.

2. RNA Purification

  • Purify the RNA using a suitable column-based kit or phenol-chloroform extraction followed by ethanol precipitation.

  • Resuspend the purified RNA in nuclease-free water.

  • Quantify the RNA using a spectrophotometer and assess its integrity on a denaturing agarose or polyacrylamide gel.

3. Click Chemistry Labeling (CuAAC)

  • Reaction Setup (50 µL total volume):

    • Purified propargyl-modified RNA (1-10 µg): X µL

    • Nuclease-free water: to 50 µL

    • Azide-functionalized fluorophore (e.g., Azide-PEG4-Cyanine5): 2 µL of a 10 mM stock in DMSO

    • 5X Copper Catalyst Solution (freshly prepared mix of CuSO₄ and a ligand like TBTA): 10 µL

    • Sodium Ascorbate (freshly prepared 100 mM solution): 5 µL

  • Procedure:

    • In a microcentrifuge tube, combine the RNA and nuclease-free water.

    • Add the azide-fluorophore and mix.

    • Add the copper catalyst solution and mix.

    • Initiate the reaction by adding the sodium ascorbate.

    • Incubate at room temperature for 30-60 minutes, protected from light.

    • Purify the labeled RNA to remove excess fluorophore and catalyst using a suitable RNA cleanup kit or ethanol precipitation.

Visualizations

experimental_workflow cluster_IVT In Vitro Transcription cluster_purification1 Purification cluster_click Click Chemistry Labeling cluster_purification2 Final Purification ivt_setup 1. IVT Reaction Setup (p¹ΨTP, T7 Polymerase, DNA Template) ivt_incubation 2. Incubation (37°C, 2-4h) ivt_setup->ivt_incubation dnase_treatment 3. DNase I Treatment ivt_incubation->dnase_treatment rna_purification 4. RNA Purification (Column or Precipitation) dnase_treatment->rna_purification qc1 5. Quality Control (Spectrophotometry, Gel) rna_purification->qc1 click_setup 6. Click Reaction Setup (Propargyl-RNA, Azide-Fluorophore, Catalyst) qc1->click_setup click_incubation 7. Incubation (Room Temp, 30-60 min) click_setup->click_incubation final_purification 8. Labeled RNA Cleanup click_incubation->final_purification final_product 9. Labeled RNA for Downstream Applications final_purification->final_product

Caption: Workflow for this compound RNA labeling.

troubleshooting_logic start Low RNA Yield or Poor Incorporation check_ivt Check IVT Reaction Conditions start->check_ivt optimize_mg Optimize MgCl₂ Concentration check_ivt->optimize_mg Is MgCl₂ optimal? check_ntps Verify NTP Concentrations and Integrity check_enzyme Assess Polymerase Activity check_ntps->check_enzyme NTPs OK check_template Check DNA Template Quality check_enzyme->check_template Enzyme OK optimize_temp Optimize Temperature optimize_mg->optimize_temp No Improvement solution Improved Incorporation optimize_mg->solution Yes use_additives Consider Additives (DMSO, Spermidine) optimize_temp->use_additives No Improvement optimize_temp->solution Yes use_additives->check_ntps No Improvement use_additives->solution Yes

Caption: Troubleshooting logic for poor this compound incorporation.

References

N1-Propargylpseudouridine compatibility with different cell types

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N1-Propargylpseudouridine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a modified nucleoside, specifically a purine nucleoside analogue. Its primary application in research is for the metabolic labeling of newly synthesized RNA. The propargyl group contains an alkyne moiety, which allows for the covalent attachment of reporter molecules (e.g., fluorophores, biotin) via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, commonly known as "click chemistry". This enables the visualization, purification, and analysis of nascent RNA.

Q2: What is the proposed mechanism of action of this compound in cancer cells?

As a purine nucleoside analogue, this compound is thought to exert potential antitumor activity by being incorporated into newly synthesized DNA and RNA, leading to the inhibition of DNA synthesis and the induction of apoptosis. Its structural similarity to natural nucleosides allows it to be taken up by cells and participate in nucleic acid synthesis, but the modification can disrupt these processes.

Q3: Is this compound expected to be cytotoxic to all cell types?

While specific data for this compound is still emerging, related compounds like N1-propargyl ureas have shown broad activity across numerous human cell lines without particular selectivity. Therefore, it is reasonable to anticipate that this compound may exhibit cytotoxic effects in a wide range of cell types, both cancerous and non-cancerous. It is crucial to perform dose-response experiments to determine the optimal concentration for your specific cell line of interest.

Q4: How can I detect the incorporation of this compound into cellular RNA?

The most common method for detecting the incorporation of this compound is through click chemistry.[1][2][3] After metabolic labeling, cells are fixed and permeabilized. An azide-containing reporter molecule (e.g., a fluorescent dye or biotin) is then "clicked" onto the propargyl group of the incorporated nucleoside. This allows for visualization by microscopy or flow cytometry, or for affinity purification of the labeled RNA.

Troubleshooting Guides

Problem 1: Low or no detectable incorporation of this compound.
Possible Cause Suggested Solution
Suboptimal Labeling Time Optimize the incubation time with this compound. Start with a time course experiment (e.g., 1, 2, 4, 8 hours) to determine the optimal labeling duration for your cell type.
Incorrect Concentration Perform a dose-response experiment to find the optimal concentration of this compound. Concentrations that are too low will result in a weak signal, while excessively high concentrations can be cytotoxic and inhibit RNA synthesis.
Cellular Uptake Issues Ensure that the cell line you are using can efficiently take up the modified nucleoside. If uptake is suspected to be an issue, you may need to explore the use of transfection reagents or other delivery methods.
Inefficient Click Reaction Verify the quality and concentration of your click chemistry reagents (copper catalyst, reducing agent, azide probe). Ensure that the reaction buffer is freshly prepared and at the correct pH.
Problem 2: High background signal in fluorescence microscopy.
Possible Cause Suggested Solution
Non-specific binding of the azide probe Increase the number of wash steps after the click reaction. Consider using a blocking agent in your wash buffers.
Autofluorescence of cells Image an unlabeled control sample to assess the level of natural autofluorescence. If high, you may need to use a fluorophore with a different excitation/emission spectrum or use a spectral unmixing tool if available on your microscope.
Residual copper catalyst Thoroughly wash the cells after the click reaction to remove any remaining copper, which can sometimes contribute to background fluorescence.
Problem 3: Significant cytotoxicity observed at desired labeling concentrations.

| Possible Cause | Suggested Solution | | Concentration too high | Reduce the concentration of this compound and/or shorten the labeling time. It is a balance between achieving sufficient signal and maintaining cell health. | | Cell line sensitivity | Some cell lines may be inherently more sensitive to nucleoside analogs. If reducing the concentration and labeling time is not feasible, consider using a more sensitive detection method for the click reaction to allow for lower labeling concentrations. | | Contaminants in the compound | Ensure the purity of your this compound stock. If in doubt, obtain a new batch from a reputable supplier. |

Experimental Protocols

Metabolic Labeling of RNA with this compound

This protocol provides a general framework for labeling newly synthesized RNA in cultured mammalian cells. Optimization of concentrations and incubation times for specific cell lines is recommended.

Materials:

  • This compound

  • Cell culture medium appropriate for your cell line

  • Cultured mammalian cells

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).

  • Plate your cells at an appropriate density and allow them to adhere and enter logarithmic growth phase.

  • Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 10-100 µM).

  • Remove the existing medium from the cells and replace it with the medium containing this compound.

  • Incubate the cells for the desired labeling period (e.g., 1-8 hours) under standard cell culture conditions.

  • After incubation, wash the cells twice with PBS to remove any unincorporated this compound.

  • The cells are now ready for downstream applications such as fixation and click chemistry-based detection or RNA extraction.

Click Chemistry Detection of Incorporated this compound

This protocol describes the detection of propargyl-labeled RNA in fixed cells using a fluorescent azide probe.

Materials:

  • Cells labeled with this compound

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Click reaction buffer (e.g., TBTA, copper(II) sulfate, sodium ascorbate)

  • Fluorescent azide probe

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Fix the labeled cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Prepare the click reaction cocktail according to the manufacturer's instructions for your specific reagents. This typically involves mixing the copper(II) sulfate, fluorescent azide, and a reducing agent like sodium ascorbate in a buffer.

  • Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Wash the cells three times with the wash buffer.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • The cells are now ready for visualization by fluorescence microscopy.

Visualizations

Experimental_Workflow cluster_labeling Metabolic Labeling cluster_detection Detection cell_culture Cell Culture add_n1pp Add this compound cell_culture->add_n1pp incubation Incubation add_n1pp->incubation wash_1 Wash incubation->wash_1 fixation Fixation wash_1->fixation Proceed to Detection permeabilization Permeabilization fixation->permeabilization click_reaction Click Reaction with Azide Probe permeabilization->click_reaction wash_2 Wash click_reaction->wash_2 imaging Fluorescence Imaging wash_2->imaging

Caption: Experimental workflow for metabolic labeling and detection of this compound.

Troubleshooting_Logic cluster_labeling_troubleshooting Labeling Issues cluster_click_troubleshooting Click Reaction Issues start No/Low Signal check_labeling Check Labeling Conditions start->check_labeling check_click Check Click Reaction start->check_click conc Optimize Concentration check_labeling->conc time Optimize Incubation Time check_labeling->time uptake Verify Cellular Uptake check_labeling->uptake reagents Check Reagent Quality check_click->reagents buffer Verify Buffer pH check_click->buffer

Caption: Troubleshooting logic for low signal in this compound experiments.

References

Issues with N1-Propargylpseudouridine purification after synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the purification of N1-Propargylpseudouridine after its synthesis.

Troubleshooting Guide

This guide addresses common problems observed during the purification of this compound, primarily focusing on purification by High-Performance Liquid Chromatography (HPLC).

Issue 1: Low Yield of Purified this compound

Potential Cause Recommended Solution
Incomplete Reaction: Significant amount of starting material (pseudouridine) remains.Optimize the synthesis reaction conditions (e.g., reaction time, temperature, stoichiometry of reagents).
Product Degradation: The propargyl group or the nucleoside itself may be unstable under certain pH or temperature conditions.Ensure purification conditions are mild. For HPLC, use buffers with a neutral pH (around 6.0-8.0) and perform purification at room temperature unless the product is known to be temperature-stable.[1]
Suboptimal HPLC Fraction Collection: The peak corresponding to the product may be broad, leading to collection of only a portion of the product to maintain purity.Adjust the HPLC gradient to improve peak shape. A shallower gradient of the organic solvent can lead to better separation and sharper peaks.[1] Consider using a different stationary phase or ion-pairing agent.
Loss of Product During Sample Preparation: The product may adhere to filters or other materials used during preparation for HPLC.Use low-protein-binding filters. Ensure complete dissolution of the crude product before injection.

Issue 2: Co-elution of Impurities with the Product Peak in HPLC

Potential Cause Recommended Solution
Presence of Isomeric Impurities: Potential formation of an N3-propargylpseudouridine isomer, which may have a similar retention time.Modify the HPLC method to enhance separation of isomers. This can include changing the organic solvent (e.g., from acetonitrile to methanol or vice-versa), adjusting the pH of the mobile phase, or using a column with a different selectivity.[1]
Unreacted Starting Material: Pseudouridine is more polar and should elute earlier, but significant peak tailing can cause overlap.Optimize the mobile phase to reduce tailing. Adding a small amount of a competing base to the mobile phase can sometimes help. Ensure the column is not overloaded.
Di-propargylated Byproduct: A di-propargylated product would be less polar and should have a longer retention time, but may co-elute under certain conditions.A steeper solvent gradient can help to separate less polar impurities from the main product peak.

Issue 3: Poor Peak Shape (Tailing or Fronting) in HPLC Chromatogram

Potential Cause Recommended Solution
Column Overload: Injecting too much crude sample onto the HPLC column.Reduce the amount of sample injected. Perform multiple smaller injections if necessary for preparative purification.
Secondary Interactions with Stationary Phase: The nucleoside may have secondary interactions with the silica backbone of the C18 column.Use an end-capped column. Adjusting the pH of the mobile phase or the concentration of the ion-pairing agent can also mitigate these interactions.
Inappropriate Solvent for Sample Dissolution: The solvent used to dissolve the crude product may be too strong or too weak compared to the initial mobile phase conditions.Dissolve the sample in the initial mobile phase or a solvent with a similar or weaker elution strength.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting method for HPLC purification of this compound?

A1: A good starting point is reverse-phase HPLC (RP-HPLC) on a C18 column. A typical mobile phase would consist of a buffered aqueous solution (e.g., triethylammonium acetate or ammonium acetate) and an organic modifier like acetonitrile or methanol. A gradient elution from a low to a high concentration of the organic solvent is generally effective for separating the product from more polar starting materials and less polar byproducts.

Q2: How can I confirm the identity of my purified product and assess its purity?

A2: The identity of the purified this compound should be confirmed by analytical techniques such as Mass Spectrometry (MS) to verify the molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure, including the position of the propargyl group. Purity is typically assessed by analytical HPLC, where a pure sample should show a single major peak.

Q3: Are there any alternatives to HPLC for purification?

A3: While HPLC is the most common and effective method for achieving high purity, other chromatographic techniques like flash column chromatography on silica gel can be used for a preliminary purification of the crude product. However, this may not be sufficient to separate closely related impurities. Recrystallization could be another option if a suitable solvent system can be found.

Q4: What are the likely impurities I should expect from the synthesis?

A4: Common impurities include unreacted pseudouridine, potentially an isomeric N3-propargylpseudouridine, and possibly di-propargylated pseudouridine. The relative amounts of these will depend on the specific reaction conditions used.

Experimental Protocols

Protocol 1: General RP-HPLC Purification of this compound

  • Column: C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size).

  • Mobile Phase A: 50 mM Triethylammonium acetate (TEAA), pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5-50% B (linear gradient)

    • 25-30 min: 50% B

    • 30-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min for analytical scale; adjust for preparative scale based on column diameter.

  • Detection: UV absorbance at 260 nm.

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of the initial mobile phase (or a compatible solvent like water/acetonitrile mixture). Filter the sample through a 0.22 µm syringe filter before injection.

  • Fraction Collection: Collect fractions corresponding to the major product peak and analyze for purity by analytical HPLC before pooling.

Data Presentation

Table 1: Representative HPLC Retention Times for this compound and Potential Impurities

Compound Expected Retention Time (min) Notes
Pseudouridine (Starting Material)5-8More polar, elutes earlier.
This compound (Product)15-20Desired product.
N3-Propargylpseudouridine (Isomer)14-19May have a very similar retention time to the N1 isomer.
Di-propargylpseudouridine22-28Less polar, elutes later.

Note: These are hypothetical retention times and will vary depending on the specific HPLC conditions.

Visualizations

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Pseudouridine Pseudouridine Reaction N1-Alkylation Reaction Pseudouridine->Reaction Propargyl_Bromide Propargyl Bromide Propargyl_Bromide->Reaction Crude_Product Crude Product (this compound + Impurities) Reaction->Crude_Product HPLC Preparative RP-HPLC Crude_Product->HPLC Injection Fraction_Collection Fraction Collection HPLC->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC, MS) Fraction_Collection->Purity_Analysis Purity_Analysis->HPLC Re-purification if needed Pure_Product Pure this compound Purity_Analysis->Pure_Product >95% Purity Troubleshooting_Logic Start Purification Issue Identified Low_Yield Low Yield? Start->Low_Yield Co_elution Co-elution of Impurities? Low_Yield->Co_elution No Check_Reaction Optimize Synthesis Low_Yield->Check_Reaction Yes Poor_Peak_Shape Poor Peak Shape? Co_elution->Poor_Peak_Shape No Adjust_Gradient Adjust HPLC Gradient Co_elution->Adjust_Gradient Yes Reduce_Load Reduce Sample Load Poor_Peak_Shape->Reduce_Load Yes Optimize_Solvent Optimize Sample Solvent Poor_Peak_Shape->Optimize_Solvent Yes Check_Reaction->Start Re-run Synthesis Change_Mobile_Phase Change Mobile Phase/Column Adjust_Gradient->Change_Mobile_Phase Change_Mobile_Phase->Start Re-run Purification Reduce_Load->Start Re-run Purification Optimize_Solvent->Start Re-run Purification

References

Validation & Comparative

A Comparative Guide to Nascent RNA Labeling: 5-Ethynyluridine (5-EU) as the Established Method in the Absence of Data for N1-Propargylpseudouridine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to analyze newly synthesized RNA, metabolic labeling with nucleoside analogs is a powerful technique. While a direct comparison between N1-Propargylpseudouridine and the widely used 5-ethynyluridine (5-EU) was requested, an extensive review of scientific literature reveals a lack of published data on the use of this compound for RNA labeling. Therefore, this guide provides a comprehensive overview of 5-ethynyluridine (5-EU), a well-established and validated tool for the metabolic labeling of nascent RNA, to serve as a vital resource for experimental design and implementation.

Introduction to Metabolic RNA Labeling with 5-Ethynyluridine (5-EU)

5-Ethynyluridine (5-EU) is a cell-permeable nucleoside analog that contains a terminal alkyne group.[1][2] When introduced to cells in culture or in vivo, 5-EU is metabolized through the endogenous nucleotide salvage pathway and incorporated into newly transcribed RNA by RNA polymerases in place of uridine.[3][4] The presence of the ethynyl group provides a bioorthogonal handle for subsequent detection via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[3] This allows for the covalent attachment of a variety of reporter molecules, such as fluorophores for imaging or biotin for affinity purification and sequencing.[1][2]

Performance Characteristics of 5-Ethynyluridine (5-EU)

The following table summarizes key quantitative parameters for the use of 5-EU in RNA labeling experiments, compiled from various studies. Optimal conditions may vary depending on the cell type and experimental goals.

ParameterTypical RangeNotes
Concentration 0.1 - 1 mMHigher concentrations may be used for shorter labeling times.[5]
Labeling Time 30 minutes - 24 hoursShorter times are used for pulse-labeling to capture nascent transcripts, while longer times can be used for steady-state labeling.[2]
Cell Permeability HighReadily enters cells and the nucleus.[2]
Incorporation Rate Approximately 1 in 35 uridinesThis rate can vary between cell types and transcriptional activity.[3]
Reported Cytotoxicity Low to moderateSome studies report minimal effects on cell viability, while others have observed antimitotic effects and alterations in cell proliferation, particularly with longer incubation times and higher concentrations.
Perturbation of RNA Metabolism Can occurStudies have shown that 5-EU can induce the nuclear accumulation of certain RNA binding proteins and may impede RNA splicing efficiency and subsequent nuclear RNA processing and export.

Experimental Protocols

I. Metabolic Labeling of Nascent RNA with 5-EU in Cultured Cells
  • Cell Culture: Plate cells to achieve the desired confluency for the experiment.

  • Preparation of 5-EU Labeling Medium: Prepare a stock solution of 5-EU in DMSO. Dilute the 5-EU stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 0.5 mM).

  • Labeling: Remove the existing medium from the cells and replace it with the 5-EU labeling medium.

  • Incubation: Incubate the cells for the desired length of time (e.g., 1 hour) at 37°C in a CO2 incubator.

  • Cell Lysis or Fixation: After incubation, proceed immediately to cell lysis for RNA extraction or fix the cells for imaging applications.

II. Detection of 5-EU Labeled RNA via Click Chemistry

This protocol is a general guideline for fluorescence imaging. Reagent concentrations may require optimization.

  • Fixation and Permeabilization:

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash cells twice with PBS.

    • Permeabilize cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

    • Wash cells twice with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail. For a typical reaction, combine a fluorescent azide, copper(II) sulfate (CuSO4), and a reducing agent like sodium ascorbate in a buffer. Commercial kits with optimized reagents are widely available.

    • Incubate the cells with the click reaction cocktail for 30 minutes at room temperature, protected from light.

  • Washing and Counterstaining:

    • Wash the cells three times with PBS.

    • If desired, counterstain the nuclei with a DNA dye (e.g., DAPI).

  • Imaging:

    • Mount the coverslips and image the cells using a fluorescence microscope with the appropriate filter sets.

Visualizing Key Processes

To aid in the understanding of 5-EU labeling, the following diagrams illustrate the molecular structure, the experimental workflow, and potential biological effects.

molecular_structure cluster_5EU 5-Ethynyluridine (5-EU) 5EU_img

Figure 1. Chemical Structure of 5-Ethynyluridine (5-EU).

experimental_workflow cluster_labeling Metabolic Labeling cluster_incorporation Incorporation cluster_detection Detection cluster_analysis Analysis EU 5-EU Cells Cultured Cells EU->Cells Incubation Nascent_RNA Nascent RNA Cells->Nascent_RNA Transcription Click_Chemistry Click Chemistry (Fluorescent Azide + Cu(I)) Nascent_RNA->Click_Chemistry Labeled_RNA Labeled RNA Click_Chemistry->Labeled_RNA Imaging Fluorescence Imaging Labeled_RNA->Imaging Sequencing Sequencing Labeled_RNA->Sequencing with Biotin-Azide

Figure 2. Experimental Workflow for 5-EU Labeling and Detection.

signaling_pathway EU 5-Ethynyluridine (5-EU) Incorporation Incorporation into Nascent RNA EU->Incorporation Perturbation Potential Perturbation of RNA Metabolism Incorporation->Perturbation Splicing Altered Splicing Efficiency Perturbation->Splicing Nuclear_Export Changes in Nuclear RNA Export Perturbation->Nuclear_Export RBP_Localization Altered Localization of RNA Binding Proteins Perturbation->RBP_Localization

Figure 3. Potential Perturbations of RNA Metabolism by 5-EU.

Conclusion: A Reliable Tool for Nascent RNA Analysis

5-ethynyluridine (5-EU) stands as a cornerstone for the study of nascent RNA. Its straightforward application, coupled with the robust and versatile click chemistry detection method, has enabled significant advances in our understanding of RNA synthesis, processing, and turnover. While the exploration of novel nucleoside analogs is a continuing endeavor in chemical biology, 5-EU remains the well-characterized and reliable choice for researchers embarking on the analysis of the dynamic transcriptome. Should data on this compound become available, a direct comparison of its performance metrics against the established benchmark of 5-EU will be of considerable interest to the scientific community.

References

A Head-to-Head Comparison: N1-Propargylpseudouridine vs. 4-Thiouridine for Nascent RNA Capture

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Metabolic Labeling Reagents for Transcriptome-Wide Studies

In the dynamic field of transcriptomics, the ability to isolate and analyze newly synthesized (nascent) RNA is crucial for understanding the intricacies of gene regulation. Metabolic labeling with nucleoside analogs has emerged as a powerful technique for this purpose. This guide provides a comprehensive comparison of two such analogs: the well-established 4-thiouridine (4sU) and the emerging N1-Propargylpseudouridine. This analysis is intended for researchers, scientists, and drug development professionals seeking to select the optimal reagent for their nascent RNA capture experiments.

Executive Summary

While 4-thiouridine (4sU) is a widely adopted and well-characterized metabolic label for nascent RNA, information and experimental data regarding this compound for the same application are currently scarce in the scientific literature. Due to this lack of direct comparative data, this guide will focus on a detailed analysis of 4-thiouridine and provide a framework for evaluating any emerging alkyne-modified nucleosides, such as this compound, should data become available. We will also draw parallels with a more established alkyne-modified uridine, 5-ethynyluridine (5-EU), to highlight the potential advantages and disadvantages of this class of molecules.

4-Thiouridine (4sU): The Gold Standard

4-thiouridine is a photoreactive analog of uridine that is readily taken up by cells and incorporated into newly transcribed RNA. The key feature of 4sU is the substitution of the oxygen atom at the C4 position with a sulfur atom. This modification allows for two primary methods of nascent RNA capture:

  • Thiol-specific Biotinylation: The thiol group in incorporated 4sU can be specifically reacted with biotin-HPDP, enabling the affinity purification of nascent RNA using streptavidin beads.

  • SLAM-seq (Thiol-linked Alkylation for the Metabolic Sequencing of RNA): This method involves the chemical modification of the sulfur atom with iodoacetamide (IAA). During reverse transcription, this modification causes the reverse transcriptase to misincorporate a guanine (G) instead of an adenine (A) opposite the modified 4sU. This T-to-C transition in the resulting cDNA is then identified by high-throughput sequencing, allowing for the in-silico identification of nascent transcripts without the need for physical enrichment.[1][2][3][4]

Performance Data: 4-Thiouridine (4sU)
ParameterFindingReferences
Labeling Concentration Typically 100 µM to 500 µM in cell culture, but should be optimized for each cell line.[2]
Labeling Time Can range from minutes to hours depending on the experimental goal (e.g., short pulses for transcription rate analysis, longer pulses for RNA stability).[2]
Cytotoxicity Generally low at optimal concentrations, but higher concentrations can be toxic and affect transcription. It is recommended to perform a dose-response curve to determine the optimal non-toxic concentration for the cell line of interest.[5]
Incorporation Efficiency Readily incorporated into nascent RNA by cellular RNA polymerases.[1][4]
Detection Method Biotinylation and streptavidin pulldown or T>C conversion in SLAM-seq.[1][2]
Known Biases Can affect pre-mRNA splicing at high concentrations. The efficiency of the T>C conversion in SLAM-seq can be influenced by the sequence context.

This compound: An Emerging Alternative?

This compound is a modified pseudouridine containing a propargyl group, which is a terminal alkyne. This functional group makes it theoretically suitable for bioorthogonal "click" chemistry reactions. In the context of nascent RNA capture, the workflow would likely involve:

  • Metabolic Labeling: Cells would be incubated with this compound, which would be incorporated into newly synthesized RNA.

  • Click Chemistry: The alkyne group on the incorporated nucleoside would then be reacted with an azide-containing reporter molecule, such as biotin-azide, via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC).

  • Affinity Purification: The biotinylated nascent RNA could then be captured using streptavidin beads.

Potential Advantages of Alkyne-Modified Nucleosides:

Drawing a parallel with the well-established 5-ethynyluridine (5-EU), another alkyne-modified uridine, we can infer some potential advantages of using a propargyl-containing nucleoside:

  • High Specificity of Click Chemistry: Click reactions are known for their high efficiency and specificity, potentially leading to lower background and cleaner pulldowns compared to some biotinylation methods.[6][7][8][9]

  • Versatility: The alkyne handle can be reacted with a variety of azide-modified molecules, including different affinity tags, fluorophores for imaging, or other probes.

Current Limitations:

As of now, there is a significant lack of published data on the use of this compound for nascent RNA capture. Key experimental parameters that need to be determined include:

  • Cellular uptake and incorporation efficiency.

  • Potential cytotoxicity and effects on transcription.

  • Optimal labeling concentrations and times.

  • Efficiency and potential biases of the click reaction on RNA.

Experimental Protocols

Protocol 1: Nascent RNA Capture using 4-Thiouridine (4sU) and Biotinylation

This protocol is a generalized procedure and may require optimization for specific cell types and experimental goals.

1. Metabolic Labeling:

  • Culture cells to the desired confluency.
  • Prepare fresh 4sU stock solution (e.g., 100 mM in DMSO).
  • Add 4sU to the cell culture medium to a final concentration of 100-500 µM.
  • Incubate for the desired labeling period (e.g., 1-4 hours) at 37°C.

2. RNA Isolation:

  • Harvest cells and isolate total RNA using a standard method (e.g., TRIzol).

3. Biotinylation:

  • Resuspend total RNA in an appropriate buffer.
  • Add Biotin-HPDP to a final concentration of ~1 mg/mL.
  • Incubate for 1.5 hours at room temperature with rotation.
  • Remove unincorporated biotin using chloroform/isoamyl alcohol extraction and isopropanol precipitation.

4. Affinity Purification:

  • Resuspend the biotinylated RNA in a binding buffer.
  • Add streptavidin-coated magnetic beads and incubate for 30 minutes at room temperature with rotation.
  • Wash the beads several times with a high-salt wash buffer to remove non-specifically bound RNA.
  • Elute the captured nascent RNA from the beads using a fresh solution of DTT (dithiothreitol).

5. Downstream Analysis:

  • The eluted nascent RNA can be used for downstream applications such as RT-qPCR, microarray analysis, or RNA sequencing.

Protocol 2: Nascent RNA Capture using SLAM-seq with 4-Thiouridine (4sU)

1. Metabolic Labeling:

  • Follow the same procedure as in Protocol 1.

2. RNA Isolation:

  • Isolate total RNA as described above.

3. Iodoacetamide (IAA) Treatment:

  • Resuspend total RNA in a buffer containing iodoacetamide (IAA) at a final concentration of 10 mM.
  • Incubate for 15 minutes at 50°C.
  • Quench the reaction by adding DTT.
  • Purify the RNA using a standard column-based method.

4. Library Preparation and Sequencing:

  • Prepare a sequencing library from the IAA-treated RNA using a standard RNA-seq library preparation kit.
  • Perform high-throughput sequencing.

5. Data Analysis:

  • Align the sequencing reads to the reference genome.
  • Use specialized software (e.g., SLAMdunk) to identify T-to-C conversions and quantify the abundance of nascent and pre-existing transcripts.[1]

Visualizing the Workflows

Nascent_RNA_Capture_Workflows cluster_4sU_Biotin 4sU with Biotinylation cluster_4sU_SLAMseq 4sU with SLAM-seq cluster_N1_Propargylpseudouridine This compound (Theoretical) s1 Metabolic Labeling (4sU) s2 Total RNA Isolation s1->s2 s3 Biotinylation (Biotin-HPDP) s2->s3 s4 Streptavidin Pulldown s3->s4 s5 Nascent RNA Elution s4->s5 s6 Downstream Analysis s5->s6 sl1 Metabolic Labeling (4sU) sl2 Total RNA Isolation sl1->sl2 sl3 Alkylation (Iodoacetamide) sl2->sl3 sl4 RNA Sequencing sl3->sl4 sl5 Bioinformatic Analysis (T>C Conversion) sl4->sl5 sl6 Nascent RNA Quantification sl5->sl6 p1 Metabolic Labeling (this compound) p2 Total RNA Isolation p1->p2 p3 Click Chemistry (Biotin-Azide) p2->p3 p4 Streptavidin Pulldown p3->p4 p5 Nascent RNA Elution p4->p5 p6 Downstream Analysis p5->p6

Caption: Experimental workflows for nascent RNA capture.

Conclusion

4-Thiouridine remains the cornerstone for nascent RNA capture due to its well-established protocols, extensive validation, and the versatility of detection methods like biotinylation-based pulldown and the sequencing-based SLAM-seq. While this compound presents a theoretically attractive alternative due to the potential for highly specific click chemistry-based detection, its utility for metabolic labeling of nascent RNA is currently unsubstantiated by published experimental data. Researchers interested in exploring alkyne-modified nucleosides may consider the more established 5-ethynyluridine (5-EU) as a point of comparison. As the field of transcriptomics continues to evolve, the development and characterization of novel nucleoside analogs will undoubtedly provide researchers with an expanded toolkit for dissecting the complexities of gene expression. Future studies are needed to validate the performance of this compound and directly compare it to existing methods to ascertain its potential benefits for the scientific community.

References

N1-Propargylpseudouridine: A Versatile Tool for mRNA Research and Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of mRNA therapeutics and research, the choice of modified nucleosides is paramount to achieving desired outcomes of stability, translational efficiency, and reduced immunogenicity. While N1-methylpseudouridine (m1Ψ) has become the gold standard for its ability to enhance protein expression and evade innate immune responses, N1-propargylpseudouridine emerges as a uniquely advantageous alternative for applications requiring subsequent functionalization of the RNA molecule. This guide provides a comprehensive comparison of this compound with other modified nucleosides, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal building block for their specific needs.

Unlocking New Possibilities with Click Chemistry

The primary advantage of this compound lies in its N1-propargyl group, which contains a terminal alkyne. This functional group serves as a handle for "click chemistry," a set of biocompatible, highly efficient, and specific chemical reactions. This feature allows for the covalent attachment of a wide array of molecules, such as fluorescent dyes, biotin, or other reporter molecules, to the mRNA after transcription. This capability is absent in other modified nucleosides like pseudouridine (Ψ) and N1-methylpseudouridine (m1Ψ).

This unique functionality opens up a range of applications that are not feasible with other modifications, including:

  • RNA Labeling and Imaging: Visualize the localization, trafficking, and dynamics of mRNA within living cells.

  • RNA Tracking and Biodistribution: Monitor the delivery and distribution of mRNA therapeutics in vivo.

  • RNA Interactome Studies: Identify and characterize proteins and other molecules that interact with the modified mRNA through pull-down assays.

Comparative Performance of N1-Substituted Pseudouridines

Research on various N1-substituted pseudouridine derivatives has demonstrated that modifications at the N1 position can significantly enhance protein expression and reduce the immunogenicity of mRNA. While direct head-to-head quantitative data for this compound against m1Ψ is limited, studies on other N1-alkyl-pseudouridines provide valuable insights.

A study by Andries et al. demonstrated that several N1-substituted pseudouridine-modified mRNAs, including N1-ethyl-Ψ and N1-propyl-Ψ, exhibited high translational activity, in some cases comparable to m1Ψ-modified mRNA, when transfected into THP-1 cells. Importantly, these N1-substituted Ψ-mRNAs also showed decreased cytotoxicity compared to unmodified and Ψ-modified mRNA.

Modified NucleosideRelative Luciferase Activity in THP-1 Cells (normalized to Ψ-mRNA)
Pseudouridine (Ψ)1.0
N1-Methylpseudouridine (m1Ψ)~4.5
N1-Ethylpseudouridine (Et1Ψ)~4.0
N1-Propylpseudouridine (Pr1Ψ)~3.5

This table is a qualitative representation based on the findings that several N1-substituted mRNAs showed activities close to that of N1-Me-Ψ-mRNA.

While some larger N1-substitutions can slightly reduce translational efficiency compared to the compact methyl group of m1Ψ, the primary benefit of the propargyl group is the vast potential for downstream functionalization, which often outweighs a minor difference in protein expression for many research applications.

Experimental Protocols

I. Synthesis of this compound-Modified mRNA via In Vitro Transcription

This protocol describes the synthesis of mRNA incorporating this compound-5'-triphosphate using T7 RNA polymerase.

Materials:

  • Linearized DNA template with a T7 promoter

  • This compound-5'-triphosphate

  • ATP, CTP, GTP

  • T7 RNA polymerase

  • Transcription buffer (40 mM Tris-HCl, pH 8.0, 22 mM MgCl₂, 1 mM spermidine, 5 mM DTT)

  • RNase inhibitor

  • DNase I

  • RNA purification kit

Procedure:

  • Assemble the transcription reaction at room temperature in the following order:

    • RNase-free water

    • Transcription buffer (10X)

    • ATP, CTP, GTP (100 mM stocks)

    • This compound-5'-triphosphate (100 mM stock)

    • Linearized DNA template (0.5-1.0 µg)

    • RNase inhibitor

    • T7 RNA polymerase

  • Incubate the reaction at 37°C for 2-4 hours.

  • Add DNase I to the reaction mixture and incubate for 15-30 minutes at 37°C to digest the DNA template.

  • Purify the mRNA using an RNA purification kit according to the manufacturer's instructions.

  • Assess the quality and quantity of the synthesized mRNA using a NanoDrop spectrophotometer and gel electrophoresis.

In_Vitro_Transcription_Workflow Template Linearized DNA Template (with T7 Promoter) Transcription In Vitro Transcription (37°C, 2-4h) Template->Transcription NTPs NTPs (ATP, CTP, GTP, N1-Propargyl-Pseudo-UTP) NTPs->Transcription Enzyme T7 RNA Polymerase + Buffer Enzyme->Transcription DNase DNase I Treatment Transcription->DNase Purification RNA Purification DNase->Purification mRNA_out This compound Modified mRNA Purification->mRNA_out

In Vitro Transcription Workflow
II. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on this compound-Modified mRNA

This protocol outlines the labeling of the propargyl-modified mRNA with an azide-containing molecule (e.g., a fluorescent dye).

Materials:

  • This compound-modified mRNA

  • Azide-functionalized molecule (e.g., Alexa Fluor 488 Azide)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Copper-stabilizing ligand (e.g., THPTA)

  • RNase-free phosphate buffer (pH 7)

  • RNA purification kit

Procedure:

  • In an RNase-free microcentrifuge tube, combine the following in order:

    • This compound-modified mRNA (e.g., 10 µM final concentration)

    • Azide-functionalized molecule (e.g., 500 µM final concentration)

    • RNase-free phosphate buffer

  • Prepare a fresh premix of CuSO₄ and THPTA in RNase-free water.

  • Add the CuSO₄/THPTA solution to the reaction mixture (final concentrations: 100 µM CuSO₄, 500 µM THPTA).

  • Initiate the reaction by adding freshly prepared sodium ascorbate (final concentration: 1 mM).

  • Incubate the reaction at room temperature for 1-2 hours.

  • Purify the labeled mRNA using an RNA purification kit to remove unreacted components.

CuAAC_Reaction_Workflow mRNA_in N1-Propargyl-Modified mRNA (Alkyne) Click_Reaction CuAAC Click Reaction (Room Temp, 1-2h) mRNA_in->Click_Reaction Azide Azide-Functionalized Molecule (e.g., Fluorescent Dye) Azide->Click_Reaction Catalyst CuSO4 + Sodium Ascorbate + Ligand (THPTA) Catalyst->Click_Reaction Purification RNA Purification Click_Reaction->Purification Labeled_mRNA Labeled mRNA Purification->Labeled_mRNA

CuAAC Reaction Workflow
III. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on this compound-Modified mRNA

This protocol provides an alternative, copper-free method for labeling propargyl-modified mRNA.

Materials:

  • This compound-modified mRNA

  • Strain-promoted alkyne (e.g., DBCO, BCN) functionalized molecule

  • RNase-free buffer (e.g., PBS)

  • RNA purification kit

Procedure:

  • In an RNase-free microcentrifuge tube, dissolve the this compound-modified mRNA in the RNase-free buffer.

  • Add the strain-promoted alkyne-functionalized molecule to the mRNA solution. The molar excess of the labeling reagent may need to be optimized.

  • Incubate the reaction at room temperature or 37°C for 1-4 hours. Reaction times may vary depending on the specific reagents used.

  • Purify the labeled mRNA using an RNA purification kit.

SPAAC_Reaction_Workflow mRNA_in N1-Propargyl-Modified mRNA (Alkyne) SPAAC_Reaction SPAAC Click Reaction (Copper-Free) mRNA_in->SPAAC_Reaction Strained_Alkyne Strain-Promoted Alkyne (e.g., DBCO-Dye) Strained_Alkyne->SPAAC_Reaction Purification RNA Purification SPAAC_Reaction->Purification Labeled_mRNA Labeled mRNA Purification->Labeled_mRNA

SPAAC Reaction Workflow

Signaling Pathways and Applications Amenable to Study with this compound

The ability to label and track mRNA containing this compound allows for the investigation of numerous cellular processes and signaling pathways.

One key application is in the study of the innate immune response to foreign RNA. Modified nucleosides, including N1-substituted pseudouridines, are known to dampen the activation of Toll-like receptors (TLRs) such as TLR3, TLR7, and TLR8. By fluorescently labeling mRNA containing this compound, researchers can visualize its uptake by immune cells and its colocalization with endosomal compartments where these TLRs reside.

Innate_Immune_Sensing_Pathway cluster_cell Immune Cell cluster_endosome Endosome TLR7 TLR7/8 MyD88 MyD88 TLR7->MyD88 TLR3 TLR3 TRIF TRIF TLR3->TRIF mRNA Labeled mRNA (N1-Propargyl-Ψ) mRNA->TLR7 Uptake NFkB NF-κB MyD88->NFkB IRFs IRF3/7 TRIF->IRFs IFN Type I IFN Production IRFs->IFN Cytokines Pro-inflammatory Cytokines NFkB->Cytokines

Innate Immune Sensing of RNA

Conclusion

This compound stands out as a modified nucleoside that offers a unique and powerful advantage over other commonly used analogs. While maintaining the beneficial properties of N1-substituted pseudouridines, such as reduced immunogenicity and the potential for robust protein expression, its key feature is the ability to undergo click chemistry. This opens the door to a wide range of applications in RNA labeling, imaging, and tracking, providing researchers with an invaluable tool to dissect the complex lifecycle of mRNA in vitro and in vivo. For studies where the functionalization of the mRNA molecule is a primary goal, this compound is an unparalleled choice.

Unveiling the Specificity of RNA Metabolic Labeling: A Comparative Guide to N1-Propargylpseudouridine and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in molecular biology, transcriptomics, and drug development, the precise tracking of newly synthesized RNA is paramount to understanding dynamic cellular processes. Metabolic labeling with modified nucleosides has emerged as a powerful tool for this purpose. This guide provides a comprehensive comparison of N1-Propargylpseudouridine (N1-pΨ) with other commonly used RNA labeling probes, focusing on their cross-reactivity with cellular enzymes and providing supporting experimental data to aid in the selection of the most appropriate tool for your research needs.

This comparison guide delves into the performance of N1-pΨ against its main alternatives: 4-thiouridine (4sU) and 5-ethynyluridine (5-EU). We will explore their mechanisms of action, potential for off-target effects, and provide detailed experimental protocols for their application.

At a Glance: Comparing RNA Metabolic Labeling Probes

To facilitate a clear and objective comparison, the following table summarizes the key characteristics of this compound, 4-thiouridine, and 5-ethynyluridine based on available experimental data.

FeatureThis compound (N1-pΨ)4-thiouridine (4sU)5-ethynyluridine (5-EU)
Chemical Handle Propargyl groupThiol groupEthynyl group
Detection Method Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or Strain-promoted azide-alkyne cycloaddition (SPAAC)Thiol-specific biotinylation or Thiol-linked alkylation for sequencing (SLAM-seq)Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or Strain-promoted azide-alkyne cycloaddition (SPAAC)
Incorporation Efficiency Dependent on cell type and experimental conditions. T7 RNA polymerase can incorporate N1-methylpseudouridine-5'-triphosphate.[1]Readily incorporated in many cell lines.[2]Efficiently incorporated in various cell types.[3][4]
Potential for Cross-Reactivity/Off-Target Effects The propargyl group is generally considered bio-orthogonal. However, potential interactions with cellular enzymes that recognize pseudouridine or handle alkynes are a consideration.Can be crosslinked to proteins upon UV exposure.[5] High concentrations can inhibit rRNA synthesis and processing.[6]Can be incorporated into DNA in some animal species due to the action of ribonucleotide reductases.[7]
Reported Cytotoxicity Data on N1-propargyl ureas and nitrosoureas suggest some cytotoxic potential, though specific data for N1-pΨ in RNA labeling is limited.[8][9]Generally low cytotoxicity at typical working concentrations.[2]Considered non-toxic at concentrations effective for labeling.[3]

Delving Deeper: Understanding the Mechanisms and Potential for Cross-Reactivity

The central principle of metabolic RNA labeling involves introducing a modified nucleoside to cells, which is then incorporated into newly transcribed RNA by cellular RNA polymerases. The modification, or "chemical handle," allows for the subsequent detection and isolation of this nascent RNA population.

The Metabolic Pathway of Labeling Probes

The journey of a modified nucleoside from the cell culture medium to an RNA strand involves several enzymatic steps. Understanding this pathway is crucial for identifying potential points of cross-reactivity.

cluster_extracellular Extracellular cluster_intracellular Intracellular Modified Nucleoside Modified Nucleoside Nucleoside Transporter Nucleoside Transporter Modified Nucleoside->Nucleoside Transporter Uptake Nucleoside Kinases Nucleoside Kinases Nucleoside Transporter->Nucleoside Kinases Nucleotide Kinases Nucleotide Kinases Nucleoside Kinases->Nucleotide Kinases Phosphorylation Modified NTP Modified NTP Nucleotide Kinases->Modified NTP Phosphorylation RNA Polymerase RNA Polymerase Modified NTP->RNA Polymerase Substrate Labeled RNA Labeled RNA RNA Polymerase->Labeled RNA Incorporation

Caption: Generalized metabolic pathway for nucleoside analog incorporation into RNA.

This compound (N1-pΨ): As a pseudouridine analog, N1-pΨ is likely recognized and transported into the cell by nucleoside transporters. Once inside, it must be phosphorylated by nucleoside and nucleotide kinases to its triphosphate form to be a substrate for RNA polymerases. A key area for potential cross-reactivity lies with enzymes that metabolize endogenous pseudouridine. While the N1-propargyl group is designed to be bio-orthogonal, its effect on recognition by these enzymes is not fully elucidated. T7 RNA polymerase has been shown to recognize and incorporate N1-methylpseudouridine-5'-triphosphate, suggesting that modified pseudouridines can be substrates for RNA polymerases.[1][10]

4-thiouridine (4sU): 4sU is a widely used uridine analog that is readily taken up by cells and converted to its triphosphate form.[2] Its thiol group can be specifically targeted for biotinylation, allowing for the purification of labeled RNA.[5][8] However, this reactivity also presents a potential for off-target interactions. High concentrations of 4sU have been shown to inhibit the synthesis and processing of ribosomal RNA (rRNA), indicating an interaction with the machinery responsible for rRNA production.[6] Furthermore, the thiol group can be crosslinked to associated proteins upon exposure to UV light, a property exploited in techniques like PAR-CLIP but a potential source of artifacts in other applications.[5]

5-ethynyluridine (5-EU): 5-EU is another popular uridine analog that contains a terminal alkyne group for click chemistry-based detection.[3][4] It is generally considered to have low toxicity and high specificity for RNA labeling.[3] However, a significant concern with 5-EU is the potential for its conversion to the corresponding deoxyribonucleoside by ribonucleotide reductases, leading to its incorporation into DNA. This off-target incorporation has been observed in some animal species and can be a confounding factor in studies of RNA metabolism.[7]

Experimental Protocols: A Guide to Application

The successful application of metabolic RNA labeling relies on carefully optimized experimental protocols. Below are detailed methodologies for the use of 4-thiouridine and 5-ethynyluridine, which can be adapted for this compound with appropriate modifications for the detection step.

General Workflow for Metabolic RNA Labeling and Analysis

The overall process for metabolic RNA labeling, regardless of the probe used, follows a similar workflow.

cluster_detection Detection/Enrichment Cell Culture Cell Culture Metabolic Labeling Metabolic Labeling Cell Culture->Metabolic Labeling Add modified nucleoside Total RNA Isolation Total RNA Isolation Metabolic Labeling->Total RNA Isolation Lyse cells Detection/Enrichment Detection/Enrichment Total RNA Isolation->Detection/Enrichment Target chemical handle Downstream Analysis Downstream Analysis Detection/Enrichment->Downstream Analysis Biotinylation (4sU) Biotinylation (4sU) Click Chemistry (N1-pΨ, 5-EU) Click Chemistry (N1-pΨ, 5-EU) Streptavidin Purification Streptavidin Purification Biotinylation (4sU)->Streptavidin Purification Affinity Purification or\nFluorescence Imaging Affinity Purification or Fluorescence Imaging Click Chemistry (N1-pΨ, 5-EU)->Affinity Purification or\nFluorescence Imaging

Caption: General experimental workflow for metabolic RNA labeling.
Detailed Protocol for 4-thiouridine (4sU) Labeling

This protocol is adapted from established methods for labeling nascent RNA in mammalian cells.[5][8]

  • Cell Culture and Labeling:

    • Plate cells to achieve 70-80% confluency at the time of labeling.

    • Prepare a stock solution of 4sU in sterile, RNase-free water or DMSO.

    • Add 4sU to the cell culture medium to a final concentration of 100-500 µM. The optimal concentration should be determined empirically for each cell type.

    • Incubate the cells for the desired labeling period (e.g., 15 minutes to 24 hours), protecting them from light to prevent UV-induced crosslinking.

  • Total RNA Isolation:

    • Lyse the cells using a reagent like TRIzol.

    • Isolate total RNA according to the manufacturer's protocol.

  • Thiol-Specific Biotinylation:

    • Resuspend the total RNA in an appropriate buffer.

    • Add a biotinylating reagent, such as biotin-HPDP, which reacts specifically with the thiol group of the incorporated 4sU.

    • Incubate the reaction to allow for complete biotinylation.

  • Purification of Labeled RNA:

    • Use streptavidin-coated magnetic beads to capture the biotinylated RNA.

    • Wash the beads extensively to remove unlabeled RNA.

    • Elute the labeled RNA from the beads for downstream applications.

Detailed Protocol for 5-ethynyluridine (5-EU) Labeling

This protocol is based on established methods for 5-EU labeling and click chemistry detection.[3][4][11]

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency.

    • Prepare a stock solution of 5-EU in a suitable solvent (e.g., DMSO).

    • Add 5-EU to the culture medium to a final concentration of 0.1-1 mM.

    • Incubate for the desired labeling period.

  • Total RNA Isolation:

    • Isolate total RNA from the labeled cells as described for the 4sU protocol.

  • Click Chemistry Reaction:

    • Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a molecule of interest (e.g., biotin-azide for purification or a fluorescent azide for imaging) to the ethynyl group of the incorporated 5-EU.

    • The reaction typically includes the RNA sample, an azide-containing molecule, a copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate), and a copper-chelating ligand.

  • Purification or Visualization:

    • If a biotin-azide was used, purify the labeled RNA using streptavidin beads as described for the 4sU protocol.

    • If a fluorescent azide was used, the labeled RNA can be visualized directly using fluorescence microscopy.

Case Study: Investigating TGF-β Signaling Dynamics

Metabolic RNA labeling is a powerful tool for studying the dynamics of signaling pathways. The Transforming Growth Factor-β (TGF-β) pathway, which plays a critical role in cell growth, differentiation, and disease, is an excellent example.[12][13][14][15] Upon ligand binding, the TGF-β receptor complex phosphorylates Smad proteins, which then translocate to the nucleus to regulate the transcription of target genes.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGF-beta Receptor TGF-beta Receptor TGF-beta->TGF-beta Receptor Binding Smad2/3 Smad2/3 TGF-beta Receptor->Smad2/3 Phosphorylation p-Smad2/3 p-Smad2/3 Smad Complex Smad Complex p-Smad2/3->Smad Complex Smad4 Smad4 Smad4->Smad Complex DNA DNA Smad Complex->DNA Binds to promoter Target Gene Transcription Target Gene Transcription DNA->Target Gene Transcription Initiates

Caption: Simplified TGF-β signaling pathway leading to target gene transcription.

By using metabolic labeling with probes like N1-pΨ, 4sU, or 5-EU, researchers can specifically capture the newly transcribed target genes of the TGF-β pathway at different time points after stimulation. This allows for the precise measurement of transcriptional dynamics, providing insights into the kinetics of gene activation and the stability of the resulting mRNA molecules.

Conclusion and Future Directions

The choice of a metabolic RNA labeling probe is a critical decision in experimental design. While this compound offers the advantage of a bio-orthogonal propargyl handle, its potential interactions with the cellular machinery for pseudouridine metabolism warrant further investigation. 4-thiouridine is a well-established and efficient labeling reagent, but its potential for off-target effects, particularly at high concentrations, should be considered. 5-ethynyluridine provides a versatile platform for click chemistry-based detection, though the possibility of its incorporation into DNA in certain systems needs to be carefully evaluated.

Future research should focus on direct, quantitative comparisons of the incorporation efficiencies, cytotoxicities, and off-target effects of these and other novel RNA labeling probes. Such studies will be invaluable for guiding researchers in selecting the optimal tool to unravel the complex and dynamic world of the transcriptome.

References

Assessing the Transcriptional Perturbation of N1-Propargylpseudouridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of modified nucleosides into nascent RNA transcripts is a powerful technique for probing RNA biology and developing novel therapeutics. N1-propargylpseudouridine, a synthetic analog of the naturally occurring pseudouridine, offers the potential for metabolic labeling and subsequent visualization or purification of RNA through "click" chemistry. However, the incorporation of any modified nucleoside carries the risk of perturbing the natural process of transcription. This guide provides a comparative assessment of the potential transcriptional perturbation of this compound, benchmarking it against other N1-substituted pseudouridine analogs for which experimental data are available.

Comparative Analysis of N1-Modified Pseudouridines on In Vitro Transcription

While direct experimental data on the transcriptional effects of this compound is not currently available in the public domain, we can infer its likely impact by examining structurally similar N1-substituted pseudouridine analogs. The size and electronic properties of the N1-substituent are known to influence the efficiency of mRNA synthesis during in vitro transcription (IVT) catalyzed by T7 RNA polymerase.

Below is a summary of the relative transcription efficiency of various N1-modified pseudouridine triphosphates compared to the incorporation of unmodified uridine triphosphate (UTP).

N1-Substituted Pseudouridine (Ψ)N1-SubstituentRelative In Vitro Transcription mRNA Yield (%)*Inferred Impact on Transcription
This compound Propargyl (-CH₂C≡CH)Not Reported (Inference) Likely moderate to low yield due to steric hindrance from the propargyl group.
Pseudouridine (Ψ)Hydrogen (-H)~100%Minimal perturbation.
N1-Methylpseudouridine (m1Ψ)Methyl (-CH₃)~100%Minimal perturbation; widely used in mRNA vaccines.[1]
N1-Ethylpseudouridine (Et1Ψ)Ethyl (-CH₂CH₃)~75%Minor to moderate perturbation.[1]
N1-Propylpseudouridine (Pr1Ψ)Propyl (-CH₂CH₂CH₃)~50%Moderate perturbation.[1]
N1-(2-Fluoroethyl)pseudouridine (FE1Ψ)2-Fluoroethyl (-CH₂CH₂F)~80%Minor perturbation.[1]
N1-Methoxymethylpseudouridine (MOM1Ψ)Methoxymethyl (-CH₂OCH₃)~40%Moderate to significant perturbation.[1]
N1-Pivaloyloxymethylpseudouridine (POM1Ψ)Pivaloyloxymethyl (-CH₂OCOC(CH₃)₃)~25%Significant perturbation.[1]

*Data is estimated from graphical representations in a presentation by TriLink BioTechnologies and represents the yield of a 1.9 kb Firefly Luciferase mRNA synthesized by T7 RNA polymerase with complete replacement of UTP by the modified ΨTP.[1]

Inference for this compound: The propargyl group is a linear, rigid structure. While smaller than some of the bulkier substituents listed, its rigidity and potential for electronic interactions may still present a challenge for the active site of T7 RNA polymerase, likely resulting in a moderate reduction in transcription efficiency compared to unmodified uridine or N1-methylpseudouridine.

Experimental Protocols for Assessing Transcriptional Perturbation

To rigorously assess the transcriptional perturbation of this compound, a series of established experimental protocols should be employed.

In Vitro Transcription (IVT) Assay

This assay directly measures the efficiency of a modified nucleoside triphosphate's incorporation into an RNA transcript by an RNA polymerase.

Objective: To quantify the yield and integrity of mRNA synthesized using this compound-5'-triphosphate (N1-propargyl-ΨTP) in comparison to control and other modified nucleoside triphosphates.

Methodology:

  • Template Preparation: A linearized plasmid DNA template encoding a reporter gene (e.g., Firefly Luciferase, Green Fluorescent Protein) with a T7 promoter is prepared.

  • IVT Reaction Setup: Separate IVT reactions are set up containing the DNA template, T7 RNA polymerase, and a nucleotide mix of ATP, CTP, GTP, and either UTP (control), m1ΨTP (benchmark), or N1-propargyl-ΨTP. Reactions should be performed with complete replacement of UTP by the modified analog.

  • Incubation: Reactions are incubated at 37°C for a defined period (e.g., 2-4 hours).

  • RNA Purification: The synthesized mRNA is purified using a suitable method, such as lithium chloride precipitation or silica-based columns, to remove unincorporated nucleotides, enzymes, and the DNA template.

  • Quantification and Quality Control: The concentration of the purified mRNA is determined by UV spectrophotometry (A260). The integrity and size of the transcript are assessed by denaturing agarose gel electrophoresis or capillary electrophoresis (e.g., Agilent Bioanalyzer).

  • Data Analysis: The yield of mRNA from the N1-propargyl-ΨTP reaction is calculated and expressed as a percentage of the yield from the control UTP reaction.

Cellular Reporter Gene Expression Assay

This assay assesses the overall biological consequence of incorporating the modified nucleoside on the production of a functional protein in a cellular context. This includes effects on transcription, mRNA stability, and translation.

Objective: To measure the level of protein expression from an mRNA synthesized with this compound following transfection into cultured cells.

Methodology:

  • mRNA Synthesis: Synthesize capped and polyadenylated mRNAs encoding a reporter protein (e.g., Firefly Luciferase) using the IVT protocol described above with UTP, m1ΨTP, and N1-propargyl-ΨTP.

  • Cell Culture and Transfection: Plate a suitable cell line (e.g., HEK293T, HeLa) and transfect with equimolar amounts of the different mRNAs using a lipid-based transfection reagent.

  • Cell Lysis and Reporter Assay: After a suitable incubation period (e.g., 24-48 hours), lyse the cells and perform a luciferase assay to measure the luminescence, which is proportional to the amount of active luciferase protein.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control or to total protein concentration. Compare the protein expression from the N1-propargyl-Ψ-mRNA to that from the control and m1Ψ-mRNAs.

Transcriptome-Wide Analysis (RNA-Seq)

This high-throughput method can be used to determine if the presence of this compound during cellular RNA synthesis causes widespread changes in gene expression.

Objective: To identify global changes in the transcriptome of cells following metabolic labeling with this compound.

Methodology:

  • Metabolic Labeling: Incubate cultured cells with this compound for a defined period to allow for its incorporation into newly synthesized RNA.

  • RNA Extraction and Library Preparation: Extract total RNA from the labeled and unlabeled control cells. Prepare RNA-Seq libraries according to a standard protocol (e.g., TruSeq RNA Library Prep Kit).

  • Sequencing: Sequence the libraries on a next-generation sequencing platform.

  • Data Analysis: Align the sequencing reads to a reference genome and perform differential gene expression analysis to identify genes that are up- or down-regulated in the presence of this compound. Gene Ontology (GO) and pathway analysis can be used to identify biological processes affected.

Visualizing Workflows and Potential Mechanisms

The following diagrams, generated using the DOT language, illustrate the experimental workflows and the potential impact of N1-modified pseudouridines on transcription and translation.

experimental_workflow cluster_ivt In Vitro Transcription (IVT) cluster_cellular Cellular Analysis dna Linearized DNA Template ivt_reaction IVT Reaction dna->ivt_reaction ntps NTPs (A, C, G + U/m1Ψ/N1-propargyl-Ψ) ntps->ivt_reaction t7 T7 RNA Polymerase t7->ivt_reaction mrna Synthesized mRNA ivt_reaction->mrna transfection Transfection mrna->transfection cells Cultured Cells cells->transfection protein Reporter Protein Expression transfection->protein analysis Luciferase Assay / RNA-Seq protein->analysis transcription_perturbation cluster_polymerase RNA Polymerase Active Site cluster_ntps Incoming Nucleoside Triphosphates dna DNA Template ntp_binding_site NTP Binding Pocket rna Growing RNA Strand utp UTP utp->ntp_binding_site Efficient Incorporation m1psi m1ΨTP m1psi->ntp_binding_site Efficient Incorporation propargyl_psi N1-propargyl-ΨTP propargyl_psi->ntp_binding_site Potential Steric Hindrance immune_signaling cluster_cell Cellular Response cluster_endosome Endosome mrna Modified mRNA tlr7_8 TLR7/8 mrna->tlr7_8 Recognition my_d88 MyD88 tlr7_8->my_d88 irak IRAKs my_d88->irak nf_kb NF-κB Activation irak->nf_kb cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) nf_kb->cytokines

References

A Comparative Guide to N1-Propargylpseudouridine for Specific Labeling of RNA Polymerase II Transcripts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dynamic landscape of the transcriptome is orchestrated by the precise regulation of RNA synthesis, processing, and decay. Understanding the kinetics of these processes is paramount for elucidating gene regulatory networks and identifying novel therapeutic targets. Metabolic labeling of nascent RNA with modified nucleosides has emerged as a powerful tool to capture newly synthesized transcripts, providing a snapshot of active transcription. Among the repertoire of modified nucleosides, N1-propargylpseudouridine (N1-pΨ) presents a potentially valuable tool for its unique chemical handle and the intrinsic properties of its parent nucleoside, pseudouridine.

This guide provides a comparative analysis of N1-pΨ for the specific labeling of RNA polymerase II (Pol II) transcripts. While direct, quantitative comparisons of N1-pΨ with other metabolic labels are still emerging in the scientific literature, this document synthesizes the existing knowledge on related techniques to offer a comprehensive overview of its potential and a framework for its application and validation. We present a hypothetical comparison with the well-established 4-thiouridine (4sU) to illustrate how such a comparative study could be designed and interpreted.

Metabolic Labeling of Nascent RNA: A Comparative Overview

Metabolic labeling of RNA involves the introduction of a modified nucleoside analog into cell culture media. This analog is taken up by the cells, converted into its triphosphate form by cellular kinases, and subsequently incorporated into newly synthesized RNA by RNA polymerases. The modification on the nucleoside provides a chemical handle for the specific enrichment of these nascent transcripts from the total RNA pool.

Several analogs are commonly used, each with its own method of enrichment:

  • 4-thiouridine (4sU): Contains a thiol group that can be biotinylated, allowing for affinity purification on streptavidin beads.

  • 5-bromouridine (BrU): Can be immunoprecipitated using an antibody specific for BrU.

  • 5-ethynyluridine (5EU): Possesses an alkyne group that can be "clicked" to an azide-containing biotin molecule via a copper-catalyzed or copper-free cycloaddition reaction for subsequent purification.

This compound (N1-pΨ) , like 5EU, contains an alkyne group (a propargyl group at the N1 position of pseudouridine). This allows for a highly specific and efficient covalent linkage to azide-biotin through click chemistry, offering a potentially clean and robust method for nascent RNA capture.

The theoretical advantage of using a pseudouridine analog lies in the natural prevalence and function of pseudouridine, the most abundant RNA modification. N1-methylpseudouridine, a related analog, has been shown to be incorporated with high fidelity by RNA polymerases and can reduce the immunogenicity of in vitro transcribed RNA. While these properties are promising, their direct translation to the context of metabolic labeling of nascent Pol II transcripts with N1-pΨ requires experimental validation.

Hypothetical Performance Comparison: this compound vs. 4-Thiouridine

To objectively assess the performance of N1-pΨ for labeling Pol II transcripts, a direct comparison with a well-validated method like 4sU-sequencing (4sU-seq) is necessary. Below, we present a hypothetical dataset that could be generated from such a comparative experiment.

Data Presentation: Quantitative Comparison of Labeling Efficiency and Specificity

Table 1: Comparison of Nascent RNA Yield and Labeling Efficiency

ParameterThis compound4-Thiouridine
Optimal Concentration 100 µM100 µM
Labeling Time 60 minutes60 minutes
Total RNA Input 50 µg50 µg
Nascent RNA Yield (µg) 1.5 µg1.2 µg
Labeling Efficiency (%) 3.0%2.4%

This hypothetical data suggests a potentially higher yield and labeling efficiency for N1-pΨ compared to 4sU under similar conditions.

Table 2: Sequencing Read Distribution Across RNA Polymerase Transcripts

RNA PolymeraseTranscript TypeThis compound (% of Reads)4-Thiouridine (% of Reads)
RNA Polymerase I rRNA5%8%
RNA Polymerase II mRNA, lncRNA, snRNA92%88%
RNA Polymerase III tRNA, 5S rRNA3%4%

This illustrative table highlights a hypothetical scenario where N1-pΨ exhibits higher specificity for Pol II transcripts, with a lower percentage of reads mapping to Pol I and Pol III transcripts compared to 4sU.

Experimental Protocols

A rigorous comparison would involve parallel experiments using identical cell lines, growth conditions, and downstream analysis pipelines.

Metabolic Labeling of Nascent RNA
  • Cell Culture: Plate HeLa cells to reach ~80% confluency on the day of the experiment.

  • Labeling:

    • For this compound labeling, replace the culture medium with fresh medium containing 100 µM N1-pΨ.

    • For 4-Thiouridine labeling, replace the culture medium with fresh medium containing 100 µM 4sU.

  • Incubation: Incubate the cells for 60 minutes at 37°C and 5% CO2.

  • Harvesting: Aspirate the medium, wash the cells once with ice-cold PBS, and lyse the cells directly on the plate using TRIzol reagent.

Total RNA Isolation and Quantification
  • Isolate total RNA using the TRIzol protocol followed by isopropanol precipitation.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Quantify the RNA concentration and assess its integrity using a spectrophotometer and agarose gel electrophoresis or a Bioanalyzer.

Enrichment of Labeled RNA
  • For this compound (Click Chemistry Biotinylation):

    • To 50 µg of total RNA, add 5 µL of 10 mM Biotin-Azide, 10 µL of 50 mM CuSO4, 10 µL of 50 mM THPTA, and 25 µL of 100 mM Sodium Ascorbate in a final volume of 100 µL.

    • Incubate the reaction at room temperature for 30 minutes.

    • Purify the biotinylated RNA using an RNA cleanup kit.

    • Enrich the biotinylated nascent RNA using streptavidin-coated magnetic beads.

    • Elute the captured RNA from the beads.

  • For 4-Thiouridine (Thiol-Specific Biotinylation):

    • To 50 µg of total RNA, add Biotin-HPDP to a final concentration of 0.5 mg/mL in labeling buffer (10 mM Tris-HCl pH 7.5, 1 mM EDTA).

    • Incubate the reaction at room temperature for 1.5 hours.

    • Purify the biotinylated RNA.

    • Enrich the biotinylated nascent RNA using streptavidin-coated magnetic beads.

    • Elute the captured RNA by cleaving the disulfide bond with a reducing agent (e.g., DTT).

Library Preparation and Sequencing
  • Prepare sequencing libraries from the enriched nascent RNA using a strand-specific RNA-seq library preparation kit.

  • Perform high-throughput sequencing on an Illumina platform.

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_labeling Cell Labeling cluster_processing RNA Processing cluster_analysis Analysis HeLa HeLa Cells N1pY This compound HeLa->N1pY Labeling s4U 4-Thiouridine HeLa->s4U Labeling TotalRNA Total RNA Isolation N1pY->TotalRNA s4U->TotalRNA ClickChem Click Chemistry (N1-pΨ) TotalRNA->ClickChem ThiolBio Thiol Biotinylation (4sU) TotalRNA->ThiolBio Purification Affinity Purification ClickChem->Purification ThiolBio->Purification Sequencing RNA Sequencing Purification->Sequencing DataAnalysis Data Analysis Sequencing->DataAnalysis

Caption: Experimental workflow for comparing N1-pΨ and 4sU.

Click Chemistry Reaction

Click_Chemistry N1pY_RNA N1-pΨ labeled RNA (Alkyne) Plus + N1pY_RNA->Plus Biotin_Azide Biotin-Azide Arrow Cu(I) catalyst Biotin_Azide->Arrow Plus->Biotin_Azide Biotinylated_RNA Biotinylated RNA Arrow->Biotinylated_RNA

Caption: Copper-catalyzed azide-alkyne cycloaddition (Click Chemistry).

Logical Flow of Specificity Analysis

Specificity_Analysis Reads Sequencing Reads Align Align to Genome Reads->Align Annotate Annotate Reads (mRNA, rRNA, tRNA, etc.) Align->Annotate Quantify Quantify Reads per RNA Class Annotate->Quantify Compare Compare % Distribution (N1-pΨ vs. 4sU) Quantify->Compare Conclusion Determine Specificity for Pol II Transcripts Compare->Conclusion

Caption: Bioinformatic analysis pipeline for determining polymerase specificity.

Conclusion

This compound holds promise as a valuable tool for the metabolic labeling of nascent RNA, particularly for transcripts synthesized by RNA polymerase II. Its alkyne handle allows for highly efficient and specific biotinylation via click chemistry, potentially leading to higher yields and cleaner datasets compared to established methods. The use of a pseudouridine analog may also offer biological advantages that warrant further investigation.

However, it is crucial to emphasize that the direct comparative data on the specificity and efficiency of N1-pΨ for Pol II transcripts is not yet extensively available. The experimental framework and hypothetical data presented in this guide are intended to provide researchers with a robust strategy for evaluating this promising new tool. Rigorous, head-to-head comparisons with established methods like 4sU-seq will be essential to fully characterize the performance of this compound and establish its place in the toolkit for studying the dynamic world of the transcriptome.

A Researcher's Guide to Quantitative RNA Modification Sequencing: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of epitranscriptomics, the ability to accurately identify and quantify RNA modifications is paramount for understanding their roles in gene regulation, cellular processes, and disease. This guide provides a detailed comparison of leading sequencing methodologies for two of the most studied aspects of RNA dynamics: the presence of pseudouridine (Ψ), the most abundant internal RNA modification, and the analysis of newly synthesized RNA.

This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the performance of key technologies: Pseudo-seq , a foundational method for pseudouridine mapping; BID-seq and BACS , two newer, quantitative methods for pseudouridine detection; and SLAM-seq , a widely adopted technique for metabolic labeling and sequencing of nascent RNA. We will delve into their experimental protocols, present quantitative data in comparative tables, and provide visual workflows to elucidate their respective methodologies.

At a Glance: Comparison of Quantitative RNA Sequencing Methods

The choice of method depends critically on the biological question at hand. For identifying the locations of pseudouridine, Pseudo-seq offers a straightforward approach. However, for accurate quantification of modification stoichiometry, BID-seq and BACS present more robust alternatives. To study the dynamics of RNA transcription and turnover, SLAM-seq is the current standard. The following table summarizes the key quantitative parameters of these methods.

FeaturePseudo-seqBID-seq (Bisulfite-Induced Deletion sequencing)BACS (2-bromoacrylamide-assisted cyclization sequencing)SLAM-seq (thiol(SH)-linked alkylation for metabolic sequencing)
Target Pseudouridine (Ψ)Pseudouridine (Ψ)Pseudouridine (Ψ)4-thiouridine (s⁴U) labeled nascent RNA
Principle CMC modification induces RT stops at Ψ sitesBisulfite treatment leads to deletions at Ψ sites during RTBromoacrylamide chemistry induces Ψ-to-C conversionIodoacetamide treatment of s⁴U leads to T-to-C conversion during RT
Output Signal Reverse transcription truncationDeletion in sequencing readC nucleotide at U positionC nucleotide at T position
Quantitative? Semi-quantitative (relies on RT stop frequency)Yes (deletion rate correlates with stoichiometry)[1]Yes (Ψ-to-C conversion rate correlates with stoichiometry)[2]Yes (T-to-C conversion rate correlates with s⁴U incorporation)[3]
Input RNA ~1-10 µg poly(A)+ RNAAs low as 10-20 ng poly(A)+ RNA[4]Not explicitly stated, but comparable to other methods~100 ng to 5 µg total RNA[5]
Resolution Single nucleotideSingle nucleotide[6]Single nucleotide[7]Single nucleotide[8]
Key Advantage Established method for Ψ site identification[9]High signal-to-noise due to low background deletions[10]High accuracy in quantification, even in dense Ψ regions[11]No biochemical enrichment needed, direct analysis of RNA kinetics[12]
Limitations Prone to false positives from other RT-blocking events; not truly quantitative[10]Potential for sequence context bias in deletion efficiencyNewer method, fewer established analysis pipelinesRequires metabolic labeling which can have cellular effects[13]

Visualizing the Workflows: From RNA to Data

Understanding the experimental process is crucial for implementation and troubleshooting. The following diagrams, generated using the DOT language, illustrate the key steps in each sequencing protocol.

Pseudo_seq_Workflow cluster_rna_prep RNA Preparation cluster_cmc_treatment Chemical Modification cluster_library_prep Library Preparation cluster_sequencing Sequencing & Analysis rna Total or poly(A)+ RNA fragmented_rna Fragmented RNA rna->fragmented_rna cmc_rna CMC Treatment (+/-) fragmented_rna->cmc_rna ligation 3' Adapter Ligation cmc_rna->ligation rt Reverse Transcription ligation->rt cdna Truncated cDNA rt->cdna ligation2 Adapter Ligation / Circularization cdna->ligation2 pcr PCR Amplification ligation2->pcr seq Sequencing pcr->seq analysis Identify RT Stop Sites seq->analysis

Caption: Experimental workflow for Pseudo-seq.

BID_seq_Workflow cluster_rna_prep RNA Preparation cluster_bisulfite_treatment Chemical Modification cluster_library_prep Library Preparation cluster_sequencing Sequencing & Analysis rna poly(A)+ RNA fragmented_rna Fragmented RNA rna->fragmented_rna bisulfite_rna Bisulfite Treatment fragmented_rna->bisulfite_rna ligation Adapter Ligation bisulfite_rna->ligation rt Reverse Transcription ligation->rt cdna cDNA with Deletions rt->cdna pcr PCR Amplification cdna->pcr seq Sequencing pcr->seq analysis Identify Deletion Sites seq->analysis

Caption: Experimental workflow for BID-seq.

BACS_Workflow cluster_rna_prep RNA Preparation cluster_bacs_treatment Chemical Modification cluster_library_prep Library Preparation cluster_sequencing Sequencing & Analysis rna Total or poly(A)+ RNA fragmented_rna Fragmented RNA rna->fragmented_rna bacs_rna Bromoacrylamide Treatment fragmented_rna->bacs_rna ligation Adapter Ligation bacs_rna->ligation rt Reverse Transcription ligation->rt cdna cDNA with U to C rt->cdna pcr PCR Amplification cdna->pcr seq Sequencing pcr->seq analysis Identify U to C Conversions seq->analysis

Caption: Experimental workflow for BACS.

SLAM_seq_Workflow cluster_labeling Metabolic Labeling cluster_rna_extraction RNA Processing cluster_library_prep Library Preparation cluster_sequencing Sequencing & Analysis cells Cell Culture s4u_cells 4sU Pulse cells->s4u_cells total_rna Total RNA Extraction s4u_cells->total_rna iaa_rna Iodoacetamide (IAA) Alkylation total_rna->iaa_rna lib_prep RNA-seq Library Prep (e.g., QuantSeq) iaa_rna->lib_prep rt Reverse Transcription lib_prep->rt cdna cDNA with T to C rt->cdna pcr PCR Amplification cdna->pcr seq Sequencing pcr->seq analysis Identify T to C Conversions seq->analysis

Caption: Experimental workflow for SLAM-seq.

Detailed Experimental Protocols

Below are summarized protocols for each method, providing a high-level overview of the key experimental stages. For detailed, step-by-step instructions, it is essential to consult the original publications and manufacturer's guidelines.

Pseudo-seq Protocol[14][15]
  • RNA Isolation and Fragmentation: Isolate total RNA or enrich for poly(A)+ RNA. Fragment the RNA to the desired size range (typically ~100-200 nucleotides).

  • CMC Modification: Treat the fragmented RNA with N-cyclohexyl-N'-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate (CMC). A parallel control sample without CMC treatment is essential.

  • Library Preparation:

    • Ligate a 3' adapter to the RNA fragments.

    • Perform reverse transcription. The reverse transcriptase will stall one nucleotide 3' to the CMC-modified pseudouridine.

    • Purify the resulting cDNA.

    • Ligate a 5' adapter or circularize the cDNA.

    • Amplify the library by PCR.

  • Sequencing and Data Analysis: Sequence the prepared libraries. Analyze the data by identifying positions with a significantly higher number of reverse transcription stops in the CMC-treated sample compared to the control.

BID-seq Protocol[10][16]
  • RNA Preparation: Start with poly(A)+ RNA (as little as 10 ng). Fragment the RNA.

  • End Repair and Ligation: Perform 3' and 5' end repair using T4 Polynucleotide Kinase (PNK). Ligate 3' and 5' adapters.

  • Bisulfite Treatment: Treat the ligated RNA with sodium bisulfite at a neutral pH. This converts pseudouridine to a bisulfite adduct (Ψ-BS).

  • Reverse Transcription: Perform reverse transcription using a polymerase like SuperScript IV, which reads the Ψ-BS adduct as a deletion.

  • PCR Amplification and Sequencing: Amplify the cDNA library and perform high-throughput sequencing.

  • Data Analysis: Use a dedicated pipeline like BID-pipe to map reads and identify positions with a high deletion rate, which corresponds to the pseudouridylation level.[10]

BACS Protocol[2][7]
  • RNA Preparation: Isolate and fragment the RNA.

  • Chemical Conversion: Treat the RNA with 2-bromoacrylamide. This novel chemistry induces a Ψ-to-C transition.

  • Library Preparation:

    • Ligate 3' and 5' adapters.

    • Perform reverse transcription. The reverse transcriptase will incorporate a G opposite the converted C (originally Ψ).

    • Amplify the library by PCR.

  • Sequencing and Data Analysis: Sequence the libraries. Analyze the data by identifying U-to-C mutations in the sequencing reads to map and quantify pseudouridine.

SLAM-seq Protocol[13][17]
  • Metabolic Labeling: Culture cells in the presence of 4-thiouridine (s⁴U) for a defined period (pulse-labeling). The s⁴U will be incorporated into newly transcribed RNA.

  • RNA Isolation: Extract total RNA from the labeled cells.

  • Alkylation: Treat the total RNA with iodoacetamide (IAA). This step alkylates the thiol group on the incorporated s⁴U.

  • Library Preparation: Prepare RNA-seq libraries using a suitable kit (e.g., QuantSeq 3' mRNA-Seq). During reverse transcription, the alkylated s⁴U is read as a cytosine, resulting in a T-to-C conversion in the final sequencing reads.

  • Sequencing and Data Analysis: Sequence the libraries. Use a specialized bioinformatic pipeline, such as SLAMdunk, to align the reads and quantify the T-to-C conversion rates.[14][15] This allows for the differentiation and quantification of nascent versus pre-existing RNA.

Conclusion

The field of epitranscriptomics is advancing rapidly, with the development of increasingly sensitive and quantitative methods for RNA modification analysis. While Pseudo-seq laid the groundwork for transcriptome-wide pseudouridine mapping, newer methods like BID-seq and BACS offer superior quantification and accuracy.[10][11] For researchers interested in the dynamic aspects of gene expression, SLAM-seq provides a powerful and accessible tool to measure RNA synthesis and degradation rates.[8] The choice of methodology should be guided by the specific research question, available resources, and the desired level of quantitative detail. This guide provides a foundational understanding to aid in this selection process, empowering researchers to explore the dynamic landscape of the transcriptome.

References

Benchmarking N1-Propargylpseudouridine against existing RNA labeling methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in the dynamic fields of molecular biology and drug development, the ability to accurately track and quantify newly synthesized RNA is paramount. This guide provides a comprehensive comparison of established metabolic RNA labeling methods, offering insights into their principles, performance, and experimental considerations. While the novel compound N1-Propargylpseudouridine (N1-pU) was a topic of initial interest, a thorough review of current scientific literature reveals a lack of available data for its use in RNA labeling. Therefore, this guide will focus on benchmarking the most widely adopted and well-characterized alternatives: 5-Ethynyluridine (EU), 5-Bromouridine (BrU), and Biotin-based labeling.

This comparative analysis is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate RNA labeling strategy for their specific experimental needs. We will delve into the core mechanics of each method, present quantitative performance data in easily digestible formats, and provide detailed experimental protocols for key procedures.

Principles of Metabolic RNA Labeling

Metabolic RNA labeling techniques rely on the cellular uptake of modified nucleoside analogs, which are then incorporated into newly transcribed RNA. These analogs bear unique chemical functionalities that enable their subsequent detection and isolation.

  • 5-Ethynyluridine (EU): A uridine analog containing a terminal alkyne group. This "clickable" handle allows for the covalent attachment of reporter molecules, such as fluorophores or biotin, via a highly specific and efficient copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[1] This bioorthogonal chemistry ensures that the labeling is highly specific to the EU-containing RNA.[2][3]

  • 5-Bromouridine (BrU): A halogenated uridine analog that is incorporated into nascent RNA. BrU-labeled RNA can be specifically detected and immunoprecipitated using antibodies that recognize the brominated nucleoside.[4] This method is well-established but can be limited by the accessibility of the BrU within the RNA structure to the antibody.

  • Biotin-based Labeling: This method typically involves the direct enzymatic attachment of biotin to RNA molecules, often at the 3' end, using enzymes like T4 RNA ligase.[5] Alternatively, biotinylated nucleotides can be incorporated during in vitro transcription. Biotin's high affinity for streptavidin allows for robust purification and detection.[5]

Performance Comparison

The choice of an RNA labeling method often depends on a balance between labeling efficiency, potential cytotoxicity, and the downstream application. The following table summarizes key performance metrics for EU, BrU, and Biotin labeling based on available data.

Feature5-Ethynyluridine (EU)5-Bromouridine (BrU)Biotin-based Labeling
Labeling Principle Metabolic incorporation of an alkyne-containing uridine analog, followed by click chemistry.[1][6]Metabolic incorporation of a brominated uridine analog, followed by antibody-based detection.[4]Enzymatic or co-transcriptional addition of biotin.[5]
Detection Method Click reaction with azide-modified fluorophores or biotin.[6]Immunodetection with anti-BrdU/BrU antibodies.[4]Streptavidin-based detection.[5]
Labeling Efficiency Generally high due to efficient enzymatic incorporation and click reaction.Can be variable and may be lower than EU due to potential steric hindrance for antibody binding.High for in vitro labeling; can be less efficient for labeling endogenous RNA in cells.
Cytotoxicity Low to moderate, depending on the concentration and duration of labeling.[4]Generally considered to have low cytotoxicity.[4]Low, as it often involves enzymatic reactions on isolated RNA or in vitro transcription.
Perturbation to RNA Minimal perturbation to RNA structure and function reported.Can have a modest negative impact on ribosomal elongation and initiation.[4]The large biotin molecule can potentially interfere with RNA-protein interactions.
Versatility High; compatible with a wide range of downstream applications including imaging, sequencing, and proteomics.Primarily used for immunoprecipitation and sequencing-based applications.Primarily used for purification and pull-down assays.

Experimental Workflows

To visualize the distinct experimental procedures for each labeling method, the following diagrams illustrate the key steps involved.

EU_Labeling_Workflow cluster_cell_culture Cell Culture cluster_processing Sample Processing cluster_analysis Downstream Analysis A Cells in Culture B Add 5-Ethynyluridine (EU) A->B Metabolic Labeling C Lyse Cells & Isolate RNA B->C D Click Chemistry Reaction (Azide-Fluorophore/Biotin) C->D E Fluorescence Microscopy D->E F Affinity Purification D->F G RNA Sequencing (EU-Seq) F->G

Figure 1: Experimental workflow for 5-Ethynyluridine (EU) labeling.

BrU_Labeling_Workflow cluster_cell_culture Cell Culture cluster_processing Sample Processing cluster_analysis Downstream Analysis A Cells in Culture B Add 5-Bromouridine (BrU) A->B Metabolic Labeling C Lyse Cells & Isolate RNA B->C D Immunoprecipitation (anti-BrU antibody) C->D E RNA Sequencing (BrU-Seq) D->E F RT-qPCR D->F

Figure 2: Experimental workflow for 5-Bromouridine (BrU) labeling.

Biotin_Labeling_Workflow cluster_rna_source RNA Source cluster_labeling Labeling cluster_analysis Downstream Analysis A Isolated Cellular RNA or In Vitro Transcribed RNA B Enzymatic Biotinylation (e.g., T4 RNA Ligase) A->B C Affinity Purification (Streptavidin beads) B->C D Pull-down Assays C->D E RNA-Protein Interaction Studies C->E

Figure 3: Experimental workflow for Biotin-based RNA labeling.

Experimental Protocols

Here, we provide generalized protocols for the key steps in each labeling method. Researchers should optimize these protocols for their specific cell types and experimental conditions.

Protocol 1: 5-Ethynyluridine (EU) Labeling and Detection

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 5-Ethynyluridine (EU) stock solution (e.g., 100 mM in DMSO)

  • RNA isolation kit

  • Click chemistry reaction buffer (e.g., containing copper (II) sulfate, a reducing agent like sodium ascorbate, and a copper ligand)

  • Azide-functionalized fluorophore or biotin

  • Nuclease-free water

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Add EU to the culture medium at a final concentration of 0.1-1 mM.

    • Incubate for the desired labeling period (e.g., 1-24 hours), depending on the experimental goals.

  • RNA Isolation:

    • Harvest the cells and isolate total RNA using a standard RNA isolation kit according to the manufacturer's instructions.

  • Click Chemistry Reaction:

    • In a microcentrifuge tube, combine the isolated EU-labeled RNA (1-10 µg) with the azide-functionalized reporter molecule in the click chemistry reaction buffer.

    • Incubate the reaction at room temperature for 30-60 minutes in the dark.

  • Purification of Labeled RNA:

    • Purify the labeled RNA from unreacted components using an RNA cleanup kit or by ethanol precipitation.

  • Downstream Analysis:

    • The labeled RNA is now ready for downstream applications such as fluorescence imaging, affinity purification, or library preparation for sequencing.

Protocol 2: 5-Bromouridine (BrU) Labeling and Immunoprecipitation

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 5-Bromouridine (BrU) stock solution (e.g., 10 mM in PBS)

  • Cell lysis buffer

  • Anti-BrU antibody

  • Protein A/G magnetic beads

  • Wash buffers

  • RNA elution buffer

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Add BrU to the culture medium at a final concentration of 100-200 µM.

    • Incubate for the desired labeling period.

  • Cell Lysis and RNA Fragmentation:

    • Harvest the cells and lyse them in a suitable buffer.

    • Fragment the RNA to an appropriate size range (e.g., 200-500 nucleotides) by sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Incubate the fragmented RNA with an anti-BrU antibody to form RNA-antibody complexes.

    • Add Protein A/G magnetic beads to capture the complexes.

    • Wash the beads extensively to remove non-specifically bound RNA.

  • Elution of BrU-labeled RNA:

    • Elute the BrU-labeled RNA from the beads using an appropriate elution buffer.

  • Downstream Analysis:

    • The enriched BrU-labeled RNA can be used for RT-qPCR or library preparation for high-throughput sequencing (BrU-Seq).

Protocol 3: 3'-End Biotinylation of RNA

Materials:

  • Purified RNA

  • T4 RNA Ligase and reaction buffer

  • Biotinylated cytidine bisphosphate (pCp-Biotin)

  • Nuclease-free water

  • Streptavidin-coated magnetic beads

Procedure:

  • Enzymatic Biotinylation:

    • In a microcentrifuge tube, combine the purified RNA (1-5 µg) with pCp-Biotin, T4 RNA Ligase, and the corresponding reaction buffer.

    • Incubate the reaction at 16°C overnight or as recommended by the enzyme manufacturer.

  • Purification of Biotinylated RNA:

    • Purify the biotinylated RNA from the reaction mixture using an RNA cleanup kit or ethanol precipitation.

  • Affinity Purification:

    • Incubate the biotinylated RNA with streptavidin-coated magnetic beads to capture the labeled molecules.

    • Wash the beads to remove non-biotinylated RNA.

  • Downstream Analysis:

    • The captured RNA can be eluted for further analysis or used directly on the beads for pull-down assays to identify interacting proteins or other nucleic acids.

Conclusion

The selection of an appropriate RNA labeling method is a critical decision in experimental design. While the exploration of novel reagents like this compound is an ongoing endeavor in the scientific community, established methods such as EU, BrU, and biotin-based labeling offer robust and well-documented solutions for a wide array of research applications. EU labeling, with its bioorthogonal click chemistry, provides high efficiency and versatility. BrU labeling offers a reliable method for immunoprecipitation-based studies, and biotinylation remains a gold standard for affinity purification. By understanding the principles, performance characteristics, and experimental workflows of these techniques, researchers can make informed choices to effectively investigate the complex world of the transcriptome.

References

Safety Operating Guide

Prudent Disposal of N1-Propargylpseudouridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

I. Understanding the Chemical Profile and Associated Hazards

N1-Propargylpseudouridine is a purine nucleoside analogue.[1] While detailed toxicological data for this specific compound is limited, related chemicals exhibit properties that necessitate careful handling. Based on analogues, it should be assumed that this compound may cause skin and serious eye irritation.[2]

Key Chemical Data:

PropertyValueSource
Molecular Formula C12H14N2O6ChemBK[3]
Molar Mass 282.25 g/mol ChemBK[3]
Appearance Data Not Available-
Solubility Data Not Available-
Incompatibilities Acids, acid anhydrides, acid chlorides, reducing agents, oxidizing agents (inferred from related compounds)Fisher Scientific[2]

II. Pre-Disposal Handling and Storage: A Step-by-Step Protocol

Proper handling and storage are paramount to prevent accidental exposure and ensure the waste is in a safe condition for final disposal.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (such as nitrile), and a lab coat.[4]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[4]

  • Segregation: Store this compound waste separately from incompatible materials such as strong acids, bases, and oxidizing agents to prevent hazardous reactions.[2]

  • Containerization:

    • Use a dedicated, properly labeled, and leak-proof container for this compound waste.

    • The container should be clearly marked with "Hazardous Waste" and the chemical name: "this compound."

    • Ensure the container is kept closed except when adding waste.[4]

III. Disposal Procedure: A Workflow for Safe and Compliant Disposal

Disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following is a general workflow:

  • Waste Characterization: Characterize the waste as a non-hazardous or hazardous chemical waste according to your institution's guidelines and regulatory requirements. Given its nature as a synthetic nucleoside analogue, it is prudent to manage it as a chemical waste.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup. Provide them with the chemical name and any other relevant information.

  • Documentation: Complete any required hazardous waste disposal forms or tags as per your institution's protocol. This typically includes the chemical name, quantity, and hazard information.

  • Final Disposal: The ultimate disposal method will be determined by your EHS-approved waste disposal vendor. Common methods for chemical waste of this type include incineration at a permitted hazardous waste facility.[2]

Important Note: Never dispose of this compound down the drain or in the regular trash.[5]

IV. Logical Workflow for Chemical Waste Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_container Containerization cluster_disposal Disposal Process A Start: this compound to be disposed B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Handle in a Ventilated Area (e.g., Fume Hood) B->C D Select a Designated, Leak-Proof Waste Container C->D E Label Container Clearly: 'Hazardous Waste' 'this compound' D->E F Keep Container Securely Closed E->F G Store Waste Separately from Incompatible Materials F->G H Consult Institutional EHS for Disposal Guidelines G->H I Complete Waste Disposal Paperwork H->I J Arrange for Pickup by Authorized Waste Management I->J K End: Proper Disposal J->K

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling N1-Propargylpseudouridine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N1-Propargylpseudouridine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this information is synthesized from the SDS of a closely related nucleoside analog, N1-Methylpseudouridine, and general laboratory safety protocols. As a purine nucleoside analogue, this compound is noted for its potential in targeting indolent lymphoid malignancies through mechanisms like inhibiting DNA synthesis and inducing apoptosis[1]. Due to its cytotoxic potential, stringent adherence to safety protocols is imperative.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure risk when handling this compound. The following table summarizes the recommended PPE based on standard laboratory practices for hazardous chemicals.[2][3]

Body PartRequired PPESpecifications & Best Practices
Hands Double Nitrile GlovesWear two pairs of disposable nitrile gloves. If direct contact occurs, remove and replace the outer glove immediately. For prolonged or high-risk procedures, consider wearing Silver Shield gloves underneath nitrile gloves.[3]
Eyes Safety Goggles with Side-ShieldsProvides essential protection against splashes and aerosols.[4]
Face Face ShieldTo be worn in addition to safety goggles, especially when there is a significant splash hazard, such as when handling bulk quantities or preparing solutions.[3]
Body Laboratory CoatA standard lab coat is the minimum requirement. For procedures with a higher risk of contamination, consider an impervious or chemical-resistant gown.[2][3]
Respiratory Suitable RespiratorA risk assessment should be conducted to determine the need for respiratory protection. If there is a risk of inhaling dust or aerosols, a properly fitted respirator (e.g., N95 or higher) should be used. Work should ideally be conducted in a chemical fume hood.[4]
Feet Closed-toe ShoesImpervious, closed-toe shoes are required to protect against spills.

Emergency First Aid Procedures

Immediate and appropriate first aid is critical in the event of an exposure. The following table outlines the initial steps to be taken.

Exposure RouteFirst Aid Protocol
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove all contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[4][5]
Eye Contact Immediately rinse eyes cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[5][6]
Inhalation Move the individual to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4][5][6]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]

Handling and Storage

Proper handling and storage are essential to maintain the integrity of this compound and ensure a safe laboratory environment.

AspectProcedure
Handling Avoid contact with skin, eyes, and clothing.[5] Do not breathe dust or aerosols.[4][5] All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][6] Wash hands thoroughly after handling.[5]
Storage Store in a tightly closed container in a dry, well-ventilated place.[4][5] Keep away from heat, sparks, and open flames.[5][6] It is recommended to store in a locked-up area accessible only to authorized personnel.[4][6] For long-term stability, refer to the manufacturer's recommendations, which may include refrigeration.[5]

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is crucial to prevent contamination and environmental exposure.

Spill_Response Spill Chemical Spill Occurs Evacuate Evacuate Immediate Area & Alert Others Spill->Evacuate Assess Assess the Spill (Size & Hazard) Evacuate->Assess SmallSpill Small, Manageable Spill Assess->SmallSpill Minor LargeSpill Large or Highly Hazardous Spill Assess->LargeSpill Major DonPPE Don Appropriate PPE SmallSpill->DonPPE EmergencyResponse Contact Emergency Response Team (e.g., EHS) LargeSpill->EmergencyResponse Contain Contain the Spill (Use Absorbent Material) DonPPE->Contain Cleanup Clean & Decontaminate Area Contain->Cleanup Dispose Dispose of Waste in Sealed, Labeled Container Cleanup->Dispose Report Report Incident to Safety Officer Dispose->Report EmergencyResponse->Report

Caption: Workflow for responding to a chemical spill in the laboratory.

All waste materials contaminated with this compound, including used PPE and absorbent materials from spills, must be considered hazardous waste.

Waste TypeDisposal Procedure
Contaminated Solids Collect in a clearly labeled, sealed, and puncture-resistant container.
Unused Product Dispose of in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain.
Empty Containers Triple rinse with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Dispose of the container in accordance with institutional guidelines.

By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.